molecular formula C6Al2O12 B1584796 Aluminum oxalate CAS No. 814-87-9

Aluminum oxalate

Cat. No.: B1584796
CAS No.: 814-87-9
M. Wt: 318.02 g/mol
InChI Key: ZCLVNIZJEKLGFA-UHFFFAOYSA-H
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Description

Aluminum oxalate is a useful research compound. Its molecular formula is C6Al2O12 and its molecular weight is 318.02 g/mol. The purity is usually 95%.
The exact mass of the compound Dialuminium trioxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

814-87-9

Molecular Formula

C6Al2O12

Molecular Weight

318.02 g/mol

IUPAC Name

bis(4,5-dioxo-1,3,2-dioxalumolan-2-yl) oxalate

InChI

InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

ZCLVNIZJEKLGFA-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3]

Canonical SMILES

C1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2

Other CAS No.

814-87-9

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum oxalate (B1200264), with the chemical formula Al₂(C₂O₄)₃, is an inorganic compound that presents as a white, crystalline solid. While not extensively utilized in direct pharmaceutical applications, its chemical properties, including its low solubility in water and its thermal decomposition characteristics, make it a compound of interest in materials science and as a precursor in chemical syntheses. In biological systems, the interplay between aluminum and oxalate ions is significant, particularly in the context of aluminum toxicity in plants and renal pathophysiology in mammals. This technical guide provides an in-depth overview of the chemical properties of aluminum oxalate, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in biological signaling pathways.

Core Chemical and Physical Properties

This compound is a salt formed from aluminum cations (Al³⁺) and oxalate anions (C₂O₄²⁻). Its properties are summarized in the table below. There is some discrepancy in the literature regarding its precise melting and boiling points, with many sources indicating that it decomposes before reaching these states.

PropertyValueCitation(s)
Chemical Formula Al₂(C₂O₄)₃[1]
Molecular Weight 318.02 g/mol [1]
Appearance White crystalline solid/powder[1]
Solubility in Water Insoluble or practically insoluble[1]
Solubility in other solvents Soluble in mineral acids; Insoluble in alcohol[1]
Decomposition Decomposes upon heating. The thermal decomposition of basic this compound has been suggested to be similar to that of gibbsite.[2]

Experimental Protocols

Synthesis of this compound and Related Complexes

Several methods for the synthesis of this compound and its complexes have been reported. Below are outlines of two common approaches.

2.1.1. Hydrothermal Synthesis of Hydroxyl this compound

This method yields high-purity hydroxyl this compound (HAO) and is based on the reaction of boehmite (γ-AlOOH) with oxalic acid under hydrothermal conditions.

  • Materials: Boehmite (γ-AlOOH), Oxalic acid (H₂C₂O₄), Deionized water.

  • Procedure:

    • Disperse a stoichiometric amount of boehmite in a solution of oxalic acid in a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat to 200°C for 8 hours.

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the resulting white precipitate by filtration.

    • Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

    • Dry the final product in an oven at 80°C.

2.1.2. Synthesis of Potassium Tris(oxalate)aluminate(III) Trihydrate

This protocol describes the synthesis of a common aluminum-oxalate complex, K₃[Al(C₂O₄)₃]·3H₂O.[3]

  • Materials: Aluminum powder, Potassium hydroxide (B78521) (KOH) solution, Oxalic acid (H₂C₂O₄), Ethanol, Ice.

  • Procedure:

    • Accurately weigh 0.25 g of aluminum powder and transfer it to a 50 mL beaker.

    • Separately, dissolve 1.5 g of KOH in 20 mL of water.

    • Add the KOH solution to the aluminum powder and stir continuously until the evolution of hydrogen gas ceases.

    • Heat the resulting solution to boiling.

    • In small portions, add 4 g of oxalic acid. A gelatinous precipitate of Al(OH)₃ will initially form and then dissolve upon further addition of oxalic acid, resulting in a clear solution.

    • Filter the solution if any insoluble material is present.

    • Cool the filtrate to room temperature.

    • Slowly add 3-4 mL of 95% ethanol dropwise with constant stirring.

    • Place the solution in an ice bath for 30 minutes to facilitate the precipitation of white crystals.

    • Filter the precipitate using a Büchner funnel under vacuum.

    • Wash the precipitate with 5 mL of ice-cold 60% ethanol, followed by 10 mL of 95% ethanol.

    • Dry the product on a watch glass in air or under a vacuum.

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is a key technique for studying the thermal decomposition of this compound.

  • Instrumentation: A thermogravimetric analyzer capable of controlled heating in various atmospheres (e.g., air, nitrogen).

  • Procedure:

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

    • Place the sample pan into the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

    • Continuously record the sample weight as a function of temperature.

    • The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition into aluminum oxide. Studies on potassium this compound show a stable anhydrous complex between 150°C and 375°C, followed by a two-stage decomposition.[4]

Signaling Pathways and Biological Relevance

While this compound itself is not a direct signaling molecule, the constituent ions, aluminum and oxalate, have significant effects on biological pathways, particularly in the contexts of aluminum toxicity and renal pathophysiology.

Aluminum Toxicity and Reactive Oxygen Species (ROS) Signaling in Plants

In acidic soils, aluminum becomes soluble and toxic to plants. Many plants have evolved mechanisms to detoxify aluminum, often involving the exudation of organic acids, including oxalate, from their roots. These organic acids chelate the toxic Al³⁺ ions, preventing their entry into root cells.[5] However, when aluminum does enter the cells, it can induce the production of reactive oxygen species (ROS), triggering a complex signaling cascade.[5]

Al_Toxicity_ROS_Signaling Al3_ext External Al³⁺ Root_Cell Root Cell Al3_ext->Root_Cell Enters Al_Oxalate_complex Al-Oxalate Complex (Non-toxic) Al3_ext->Al_Oxalate_complex Chelation Oxalate_exudation Oxalate Exudation Root_Cell->Oxalate_exudation Triggers Al3_int Internal Al³⁺ Root_Cell->Al3_int Oxalate_exudation->Al_Oxalate_complex ROS_Production ROS Production Al3_int->ROS_Production Induces Antioxidant_Defense Antioxidant Defense (SOD, CAT, etc.) ROS_Production->Antioxidant_Defense Activates Cellular_Damage Cellular Damage ROS_Production->Cellular_Damage Causes Signaling_Cascade Downstream Signaling ROS_Production->Signaling_Cascade Initiates

Figure 1. Aluminum toxicity and ROS signaling in plants.
Oxalate-Induced IL-2R Signaling in Human Renal Cells

In the context of kidney stone disease (nephrolithiasis), high concentrations of oxalate can have pro-inflammatory effects on renal epithelial cells. Studies have shown that oxalate can upregulate the expression of the interleukin-2 (B1167480) receptor beta (IL-2Rβ) and activate its downstream signaling pathway.[1][6][7] This activation involves the phosphorylation of JAK1 and STAT5 and is dependent on p38 MAPK activity.[1][6]

Oxalate_IL2R_Signaling Oxalate Oxalate p38_MAPK p38 MAPK Oxalate->p38_MAPK Activates IL2Rb_protein IL-2Rβ Protein Oxalate->IL2Rb_protein Increases Levels IL2Rb_mRNA IL-2Rβ mRNA p38_MAPK->IL2Rb_mRNA Increases Transcription IL2Rb_mRNA->IL2Rb_protein Translation JAK1 JAK1 IL2Rb_protein->JAK1 STAT5 STAT5 IL2Rb_protein->STAT5 p_JAK1 p-JAK1 JAK1->p_JAK1 Phosphorylation p_STAT5 p-STAT5 STAT5->p_STAT5 Phosphorylation Inflammation Inflammation p_JAK1->Inflammation p_STAT5->Inflammation

Figure 2. Oxalate-induced IL-2R signaling pathway in renal cells.

Relevance to Drug Development

Direct applications of this compound in drug development are not well-documented. However, understanding the interactions of aluminum and oxalate ions in biological systems can inform therapeutic strategies for certain conditions.

  • Hyperoxaluria and Kidney Stone Disease: Research has shown that aluminum citrate (B86180) can inhibit the cytotoxicity and aggregation of calcium oxalate crystals, which are the primary components of most kidney stones.[8] This suggests a potential therapeutic avenue where aluminum-containing compounds could be used to mitigate the damage caused by high oxalate levels.

  • Drug Delivery: The adsorptive properties of aluminum-containing materials are being explored for drug delivery applications. For instance, the inclusion of aluminum atoms on activated carbon has been shown to increase the adsorption of the chemotherapy drug 5-Fluorouracil, potentially leading to more effective oral delivery systems.[9] While this research does not directly involve this compound, it highlights the potential of aluminum chemistry in pharmaceutical formulation.

Conclusion

This compound possesses a unique set of chemical properties that make it a subject of interest in both materials science and biological chemistry. Its low solubility and defined thermal decomposition pathway are key characteristics for its use as a precursor in synthesis. In the biological realm, the interactions of its constituent ions, aluminum and oxalate, are implicated in significant physiological and pathological processes, including plant stress responses and human renal inflammation. While direct pharmaceutical applications of this compound are currently limited, a thorough understanding of its chemistry and biological interactions is crucial for researchers and scientists in related fields and may inspire novel approaches in drug development and the management of conditions related to aluminum and oxalate pathophysiology.

References

An In-depth Technical Guide to the Crystal Structure of Aluminum Oxalate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of aluminum oxalate (B1200264) complexes. Due to a notable lack of crystallographic data for simple, neutral aluminum oxalate (Al₂(C₂O₄)₃) and its direct hydrates in major crystallographic databases, this document focuses on well-characterized complex this compound structures. The information presented herein is intended to be a valuable resource for researchers in materials science, chemistry, and pharmaceutical development.

Introduction to this compound Complexes

This compound compounds are of significant interest due to the versatile coordination chemistry of the oxalate ligand with the aluminum(III) ion. These complexes play roles in various biological and geological processes. The oxalate anion (C₂O₄²⁻) can act as a bidentate or bridging ligand, leading to the formation of mononuclear, dinuclear, and polymeric structures with diverse properties and applications. This guide delves into the detailed structural elucidation of such complexes through single-crystal X-ray diffraction.

Experimental Protocols

The determination of the crystal structure of this compound complexes relies on established crystallographic techniques. Below are detailed methodologies for the key experiments involved.

Synthesis of this compound Crystals

2.1.1. Hydrothermal Synthesis of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O

A common method for the synthesis of complex this compound crystals is the hydrothermal technique.[1]

  • Reactant Preparation: Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and diammonium oxalate ((NH₄)₂C₂O₄) are dissolved in distilled water.

  • pH Adjustment: Ethylenediamine is added dropwise to the solution to adjust the pH, which acts as a templating agent.

  • Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120°C) for an extended period (e.g., 48 hours).

  • Crystallization: The autoclave is then cooled slowly to room temperature, allowing for the formation of single crystals suitable for X-ray diffraction.

2.1.2. Slow Evaporation Synthesis of Potassium Tris(oxalato)aluminate(III) Trihydrate (K₃[Al(C₂O₄)₃]·3H₂O)

The slow evaporation method is also effective for growing high-quality single crystals.[2]

  • Complex Formation: Metallic aluminum is dissolved in an aqueous solution of potassium hydroxide (B78521) (KOH).

  • Ligand Addition: Oxalic acid is then added to the solution. The initial precipitate of aluminum hydroxide, Al(OH)₃, redissolves upon heating and stirring as the tris(oxalato)aluminate(III) complex is formed.

  • Crystallization: The solution is filtered and allowed to evaporate slowly at room temperature. Over time, colorless crystals of K₃[Al(C₂O₄)₃]·3H₂O are formed.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a controlled temperature (e.g., 150 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd Single-Crystal X-ray Diffraction synthesis_method Synthesis Method (Hydrothermal or Slow Evaporation) crystallization Crystallization synthesis_method->crystallization reactant_prep Reactant Preparation reactant_prep->synthesis_method data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental workflow for this compound crystal structure analysis.

Crystal Structure Data

The following tables summarize the crystallographic data for two well-characterized this compound complexes.

(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O

This complex features a dimeric aluminum-oxalate core.[1]

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.5297(5)
b (Å) 8.1418(6)
c (Å) 9.8279(8)
α (°) 107.48(1)
β (°) 99.96(1)
γ (°) 95.09(1)
Volume (ų) 552.5(1)
Z 1

Selected Bond Lengths and Angles:

Bond Length (Å) Angle Degree (°)
Al(1)-O(1)1.9071(17)O(1)-Al(1)-O(3)83.26(7)
Al(1)-O(3)1.9179(16)O(5)-Al(1)-O(7)83.16(7)
Al(1)-O(5)1.9152(17)O(9)-Al(1)-O(9A)99.84(7)
Al(1)-O(7)1.9123(17)
Al(1)-O(9)1.8744(17)
Al(1)-O(9A)1.8767(16)
Potassium Tris(oxalato)aluminate(III) Trihydrate (K₃[Al(C₂O₄)₃]·3H₂O)

This complex consists of a mononuclear tris(oxalato)aluminate(III) anion with potassium counterions and water of hydration.[3]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.712(1)
b (Å) 19.518(3)
c (Å) 10.286(2)
β (°) 108.21(3)
Volume (ų) 1469.3
Z 4

Average Bond Lengths:

Bond Average Length (Å)
Al-O1.896(15)
C-O (coordinated)1.279(12)
C-O (uncoordinated)1.223(10)
C-C1.534(21)

Structural Analysis and Coordination Environment

In the studied this compound complexes, the aluminum(III) ion is typically hexacoordinated, adopting a distorted octahedral geometry. The oxalate ligands act as bidentate chelators, forming five-membered AlO₂C₂ rings.

coordination_environment cluster_oxalate1 Oxalate 1 cluster_oxalate2 Oxalate 2 cluster_oxalate3 Oxalate 3 Al Al³⁺ O1 O Al->O1 O2 O Al->O2 O3 O Al->O3 O4 O Al->O4 O5 O Al->O5 O6 O Al->O6 C1 C O1->C1 O2->C1 C2 C C1->C2 C3 C O3->C3 O4->C3 C4 C C3->C4 C5 C O5->C5 O6->C5 C6 C C5->C6

Coordination of Al³⁺ in a tris(oxalato)aluminate(III) complex.

In the case of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, two aluminum centers are bridged by two oxygen atoms, forming a dimeric unit. Each aluminum atom is coordinated to four oxygen atoms from two bidentate oxalate ligands and the two bridging oxygen atoms.

The structure of K₃[Al(C₂O₄)₃]·3H₂O features a central aluminum ion chelated by three oxalate ligands. The oxalate ligands themselves are non-planar. The overall structure is stabilized by hydrogen bonding interactions between the oxalate anions, potassium cations, and water molecules.

Conclusion

The crystal structures of complex aluminum oxalates reveal intricate coordination environments and supramolecular architectures. While the crystal structures of simple neutral this compound remain elusive in the public domain, the detailed analysis of more complex derivatives provides valuable insights into the structural chemistry of aluminum with oxalate ligands. The experimental protocols and structural data presented in this guide serve as a foundational resource for further research and development in areas where the molecular architecture of aluminum complexes is of paramount importance.

References

A Comprehensive Guide to the Synthesis of Aluminum Oxalate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methodologies for aluminum oxalate (B1200264) hydrate (B1144303) (Al₂(C₂O₄)₃·nH₂O), a compound of interest in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the synthesis workflows for enhanced clarity and reproducibility.

Introduction

Aluminum oxalate hydrate is an aluminum salt of oxalic acid that exists in a hydrated form. Its synthesis is a critical step in the preparation of high-purity alumina (B75360) (Al₂O₃) and other aluminum-based materials. The controlled synthesis of this compound allows for the manipulation of particle size, morphology, and purity of the final product, which are crucial parameters in applications such as catalysis, ceramics, and as a precursor in drug development. This guide explores several prevalent synthesis routes, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthesis Methodologies

Several methods have been established for the synthesis of this compound hydrate and its derivatives. The most common approaches involve the reaction of an aluminum source with oxalic acid under controlled conditions. This section details the experimental protocols for three primary methods.

Reaction of Aluminum Hydroxide (B78521) with Oxalic Acid

This method involves the direct reaction of aluminum hydroxide with oxalic acid to form an aluminum solution, from which this compound is subsequently precipitated.

Experimental Protocol:

  • Dissolution: 99.7% purity aluminum hydroxide is dissolved in a 1.0 mole/l oxalic acid solution.[1] The reaction is carried out at 90°C for 16 hours to achieve nearly 100% dissolution.[1]

  • Precipitation: Ethanol (B145695) is added to the resulting aluminum solution. A mixing ratio of ethanol to the aluminum solution of at least 2:1 is maintained to facilitate the precipitation of this compound.[1]

  • pH Adjustment: The pH of the mixture is adjusted to above 8.2 to achieve a recovery yield of over 90%.[1]

  • Recovery: The precipitate is filtered, washed, and dried to obtain ammonium (B1175870) this compound hydrate, (NH₄)₃Al(C₂O₄)₃·3H₂O.[1]

Workflow Diagram:

G cluster_dissolution Dissolution cluster_precipitation Precipitation & pH Adjustment cluster_recovery Recovery AlOH3 Aluminum Hydroxide Reactor1 Reactor 90°C, 16h AlOH3->Reactor1 OxalicAcid Oxalic Acid (1.0 M) OxalicAcid->Reactor1 AlSolution Aqueous Aluminum Solution Reactor1->AlSolution Reactor2 Precipitation Vessel AlSolution->Reactor2 Ethanol Ethanol (≥2:1 ratio) Ethanol->Reactor2 pH_adjust pH Adjustment (>8.2) Precipitate This compound Precipitate pH_adjust->Precipitate Reactor2->pH_adjust Filtration Filtration Precipitate->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Ammonium this compound Hydrate Drying->FinalProduct G cluster_reaction Hydrothermal Reaction cluster_recovery Recovery Boehmite Boehmite (γ-AlOOH) Reactor Hydrothermal Reactor 200°C, 8h Boehmite->Reactor OxalicAcid Oxalic Acid OxalicAcid->Reactor HAO_formation Hydroxyl this compound Formation Reactor->HAO_formation Cooling Cooling HAO_formation->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Hydroxyl this compound Drying->FinalProduct G cluster_preparation Solution Preparation cluster_reaction Reaction and Crystallization AlNitrate Aluminum Nitrate Solution Mixing Mixing & Stirring Room Temp, 30 min AlNitrate->Mixing OxalicAcid Oxalic Acid Solution OxalicAcid->Mixing Base 5-Methylbenzimidazole Solution Base->Mixing Filtration Filtration Mixing->Filtration Evaporation Slow Evaporation Room Temp, 2 weeks Filtration->Evaporation Crystals (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O Crystals Evaporation->Crystals

References

In-Depth Technical Guide to Aluminum Oxalate (CAS 814-87-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum oxalate (B1200264) (CAS number 814-87-9) is an inorganic compound with the chemical formula Al₂(C₂O₄)₃. It is a white, crystalline solid that is sparingly soluble in water but soluble in acidic solutions.[1] While not a direct therapeutic agent, aluminum oxalate holds significance in various scientific and industrial applications, including as a precursor in materials science for the synthesis of high-purity alumina (B75360), as a mordant in the textile industry, and as a reagent in chemical synthesis.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, key applications with detailed experimental protocols, and safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is often found in its hydrated form.

PropertyValueReference(s)
Chemical Formula C₆Al₂O₁₂[2][4][5]
Molecular Weight 318.02 g/mol [2][4][5]
Appearance White crystalline powder or chunks[2][6]
Odor Odorless[1]
Solubility Insoluble in water and ethanol (B145695); soluble in nitric and sulfuric acids.[3][5][3][5]
Boiling Point 365.1°C at 760 mmHg (Predicted)[4]
Flash Point 188.8°C (Predicted)[4]
Vapor Pressure 2.51E-06 mmHg at 25°C (Predicted)[4]

Synthesis of this compound

This compound can be synthesized through the reaction of an aluminum salt with oxalic acid. A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from aluminum hydroxide (B78521).

Materials:

  • Bayer aluminum hydroxide (Al(OH)₃)

  • Oxalic acid (H₂C₂O₄)

  • Ethanol

  • Ammonia (B1221849) solution

  • Deionized water

Procedure:

  • Dissolve Bayer aluminum hydroxide of 99.7% purity in a stoichiometric amount of oxalic acid solution to produce an aqueous this compound solution.

  • Adjust the pH of the solution to greater than 8.0 using an ammonia solution.

  • Add ethanol to the this compound solution with a mixing ratio of ethanol to solution exceeding 2:1 to precipitate ammonium (B1175870) this compound.

  • Filter the resulting precipitate and wash with ethanol.

  • Dry the precipitate to obtain ammonium this compound. Note that for pure this compound, a different aluminum salt and precipitation control would be required, but this method yields a related complex.[4]

Key Applications and Experimental Protocols

This compound serves as a versatile compound in several scientific and industrial processes. Detailed experimental protocols for some of its key applications are outlined below.

Thermal Decomposition for the Production of Alumina (Al₂O₃)

This compound is a common precursor for the synthesis of high-purity alumina (Al₂O₃) via thermal decomposition. The process involves heating this compound at elevated temperatures, leading to its decomposition into alumina and gaseous byproducts.

Objective: To analyze the thermal decomposition of this compound to form alumina.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucible

  • Nitrogen or air supply for purge gas

Procedure:

  • Accurately weigh 5-10 mg of dried this compound powder into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Set the purge gas (e.g., nitrogen) flow rate. A typical rate is 20-50 mL/min.

  • Program the TGA to heat the sample from ambient temperature to approximately 1200°C at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition to aluminum oxide. The final stable weight corresponds to the mass of the resulting alumina.[7][8][9][10][11]

Thermal_Decomposition_Workflow cluster_preparation Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of This compound start->weigh place Place in TGA Crucible weigh->place load Load into TGA place->load purge Set N2 Purge load->purge heat Heat to 1200°C at 10°C/min purge->heat record Record Mass vs. Temp heat->record analyze Analyze TGA Curve (Weight Loss Steps) record->analyze product Final Product: Alumina (Al2O3) analyze->product

Caption: Potential interactions of aluminum ions with cellular components.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementPrecautionary Statement
Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Harmful in contact with skin.Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. Wash contaminated clothing before reuse.

This data is compiled from various sources and should be used in conjunction with a comprehensive Safety Data Sheet (SDS).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aluminum Oxalate (B1200264)

This technical guide provides a comprehensive overview of the molecular formula, weight, properties, synthesis, and characterization of aluminum oxalate. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Molecular Properties of this compound

This compound is an inorganic compound that is a salt of aluminum and oxalic acid. It is typically a white, crystalline solid.[1][2] It is known for its low solubility in water.[1][3][4][5]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆Al₂O₁₂[3][4]
Molecular Weight 318.02 g/mol [3][4]
Appearance White powder or chunks[3][4][6]
Density 2.7 g/cm³[3][4]
Melting Point 660 °C[3][4]
Boiling Point 2467 °C[3][4]
Solubility in Water Insoluble[1][3][4][5]
Solubility in other solvents Soluble in mineral acids; insoluble in alcohol[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of metal oxalates involves the reaction of a metal salt with oxalic acid or a soluble oxalate salt in an aqueous solution.[7] The following protocol is a representative method for the synthesis of this compound.

Materials:

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (B145695) (for washing)

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of aluminum nitrate by dissolving the appropriate amount of Al(NO₃)₃·9H₂O in deionized water.

    • Prepare a 0.75 M solution of oxalic acid by dissolving H₂C₂O₄·2H₂O in deionized water. Gentle heating may be required to fully dissolve the oxalic acid.

  • Precipitation:

    • Place the aluminum nitrate solution in a beaker on a magnetic stirrer.

    • Slowly add the oxalic acid solution dropwise to the aluminum nitrate solution while stirring continuously.

    • A white precipitate of this compound will form immediately.

  • Digestion and Filtration:

    • Continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to fully form and age.

    • Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.

  • Washing and Drying:

    • Wash the precipitate on the filter paper with deionized water to remove any unreacted reagents.

    • Follow with a wash using ethanol to help displace the water and facilitate drying.[8]

    • Dry the collected this compound powder in a drying oven at 80-100 °C until a constant weight is achieved.

Characterization Protocols

Objective: To study the thermal decomposition of this compound and determine its thermal stability.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).[9][10]

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage weight loss against temperature, revealing decomposition steps. For hydrated this compound, the initial weight loss corresponds to the loss of water molecules, followed by the decomposition of the oxalate to aluminum oxide at higher temperatures.[9][10]

Objective: To identify the functional groups present in this compound and confirm the coordination of the oxalate ligand to the aluminum ion.

Methodology:

  • A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

  • The resulting FTIR spectrum will show absorption bands characteristic of the oxalate group. Key peaks to look for include the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds in the coordinated oxalate ligand.[11][12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound as described in the protocols above.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Solutions (Aluminum Nitrate & Oxalic Acid) B Precipitation (Mix Solutions) A->B Slow Addition C Filtration & Washing B->C Isolate Precipitate D Drying C->D Remove Solvents E This compound Powder D->E F Thermogravimetric Analysis (TGA) E->F G FTIR Spectroscopy E->G H Data Analysis F->H G->H

References

The Solubility of Aluminum Oxalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of aluminum oxalate (B1200264) in organic solvents. Aluminum oxalate, an aluminum salt of oxalic acid, is a white, crystalline solid with the chemical formula Al₂₂(C₂O₄)₃. While its applications are varied, including as a mordant in the textile industry and as a precursor for alumina (B75360) materials, its solubility characteristics are not widely documented in readily available literature.[1][2][3] This guide synthesizes the available information on its solubility, outlines a general experimental protocol for its determination, and provides a logical workflow for solubility testing. Due to a notable lack of specific quantitative data in scientific literature, this guide emphasizes a methodological approach for researchers to generate this data in their own laboratories.

Introduction to this compound

This compound is a coordination compound that exists as a hydrated solid. It is generally characterized as being practically insoluble in water and alcohol.[2] Its low solubility in aqueous media is a known characteristic.[1] While it is soluble in strong acids like nitric and sulfuric acid, its behavior in common organic solvents is a critical knowledge gap for its application in organic-phase reactions, formulation development, and materials synthesis.[2]

Qualitative Solubility of this compound

Based on available safety data sheets and chemical encyclopedias, this compound is consistently reported as being "almost insoluble" or "insoluble" in water and ethanol.[2] This general insolubility is a recurring theme across multiple sources. However, these descriptions are qualitative and lack the specific numerical values required for many scientific and industrial applications.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. At present, no specific solubility values (e.g., in g/100 mL or mol/L) for solvents such as methanol, ethanol, acetone, chloroform, or others could be retrieved. The absence of such data necessitates empirical determination for any application requiring this information.

Table 1: Summary of Available Qualitative Solubility Information for this compound

SolventQualitative Solubility
WaterInsoluble / Slightly Soluble[1][3]
EthanolAlmost Insoluble[2]
Nitric AcidSoluble[2]
Sulfuric AcidSoluble[2]

Experimental Protocol for Determining the Solubility of this compound in Organic Solvents

The following is a general experimental protocol for determining the solubility of a sparingly soluble salt like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for aluminum quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

4.2. Procedure

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed container. The use of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The exact time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, carefully remove the container from the shaker. To separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.

  • Sample Extraction: Immediately after centrifugation, carefully extract a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to pass the supernatant through a syringe filter that is compatible with the organic solvent.

  • Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument to be used for quantification.

  • Quantification: Analyze the diluted sample using a calibrated ICP-OES or AAS to determine the concentration of aluminum.

  • Calculation: From the concentration of aluminum in the diluted sample, calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor and the molar masses of aluminum and this compound. The solubility can then be expressed in the desired units (e.g., g/100 mL, mol/L).

4.3. Confirmatory Tests

To confirm the presence of the oxalate anion in the saturated solution, qualitative tests such as the decolorization of a potassium permanganate (B83412) solution can be performed on the saturated solution after acidification.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility in an organic solvent.

G start Start: Select Organic Solvent and Temperature prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate extract Extract and Filter Supernatant separate->extract quantify Quantify Aluminum Concentration (e.g., ICP-OES, AAS) extract->quantify calculate Calculate this compound Solubility quantify->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its broader application, yet it remains largely uncharacterized in the public domain. This guide has highlighted the existing qualitative understanding and provided a robust, general experimental protocol for researchers to determine quantitative solubility data. The generation and dissemination of such data will be invaluable for the scientific and industrial communities, enabling new applications and a deeper understanding of this compound's behavior in non-aqueous systems. Researchers in drug development and materials science are encouraged to utilize the provided methodology to build a comprehensive solubility profile for this compound in various organic media.

References

Basic aluminum oxalate structural properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural Properties of Basic Aluminum Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic aluminum oxalate, also referred to as hydroxyl this compound (HAO), is an inorganic compound characterized by the presence of aluminum, oxalate, and hydroxyl ions. Its structure is understood to be a three-dimensional array of these components, forming a distorted gibbsite-like lattice[1]. Unlike neutral this compound (Al₂(C₂O₄)₃), the "basic" nature of this compound is attributed to the incorporation of hydroxyl (OH⁻) groups within its structure. This modification significantly influences its chemical and physical properties, including its thermal stability and surface chemistry.

This technical guide provides a comprehensive overview of the fundamental structural properties of basic this compound, detailing its synthesis, crystal structure, spectroscopic characterization, and thermal behavior. The information is intended to serve as a foundational resource for researchers and professionals in materials science, chemistry, and drug development who are interested in the potential applications of this compound. While direct applications in drug delivery are still emerging, its properties as a metal-organic compound and its use in forming porous alumina (B75360) structures suggest potential avenues for exploration in areas such as formulation and excipients.

Synthesis of Basic this compound

The synthesis of basic this compound can be achieved through various methods, with hydrothermal synthesis being a prominent technique. The following protocols provide examples of how basic this compound and related this compound complexes can be prepared.

Experimental Protocol: Hydrothermal Synthesis of Hydroxyl this compound (HAO)

This method is based on the reaction of boehmite (γ-AlOOH) with oxalic acid under hydrothermal conditions.

  • Materials:

    • Boehmite (γ-AlOOH)

    • Oxalic acid (H₂C₂O₄)

    • Deionized water

  • Procedure:

    • Disperse a specific molar ratio of boehmite and oxalic acid in deionized water within a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 200°C for a duration of 8 hours[2].

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the resulting white precipitate by filtration.

    • Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

Experimental Protocol: General Precipitation Synthesis of an this compound Complex

This protocol outlines a general approach for the synthesis of this compound complexes via precipitation.

  • Materials:

  • Procedure:

    • Prepare an aqueous solution of aluminum nitrate.

    • Prepare a separate aqueous solution of the oxalate source.

    • Mix the two solutions with stirring.

    • Slowly add a base to the mixture to raise the pH to a specific value (e.g., pH 8.0) to facilitate precipitation[3].

    • The resulting precipitate can be collected by filtration, washed with deionized water, and dried.

Structural and Physical Properties

Crystal Structure

The structure of basic this compound is described as a distorted gibbsite (γ-Al(OH)₃) lattice[1]. Gibbsite consists of double layers of hydroxyl groups with aluminum ions occupying two-thirds of the octahedral holes between these layers[4]. In basic this compound, some of the hydroxyl groups are substituted by oxalate ions, which act as ligands, bridging aluminum centers.

For a related compound, a μ-oxo bridged Al(III) dimer with the formula (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, single-crystal X-ray diffraction has provided precise structural parameters. This complex crystallizes in a triclinic space group[5]. The key structural data for this related complex is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O [5]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.5297 (5)
b (Å)8.1418 (6)
c (Å)9.8279 (8)
α (°)107.48 (1)
β (°)99.96 (1)
γ (°)95.09 (1)

Table 2: Selected Bond Lengths for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O [5]

BondLength (Å)
Al-O (oxalate)1.9071(17) - 1.9179(16)
Al-O (μ-oxo)1.822 (2)
Al...Al2.8702
Spectroscopic Properties

Spectroscopic techniques are crucial for confirming the presence of functional groups and understanding the coordination in basic this compound.

The FTIR spectrum of basic this compound exhibits characteristic absorption bands corresponding to the oxalate and hydroxyl groups.

  • O-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ is indicative of the stretching vibrations of the hydroxyl groups and any water of hydration.

  • C=O Stretching: Strong asymmetric and symmetric stretching vibrations of the carboxylate groups (O=C-O) of the oxalate ligand are typically observed in the 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

  • C-O and C-C Stretching: Bands corresponding to C-O and C-C stretching of the oxalate ligand can be found in the 900-1300 cm⁻¹ region.

  • Al-O Stretching: The vibrations of the Al-O bonds are typically observed at lower frequencies, in the 400-600 cm⁻¹ range.

  • Instrumentation: A calibrated FTIR spectrometer.

  • Procedure:

    • Sample Preparation: Mix a small amount of the dried basic this compound powder with potassium bromide (KBr) powder. Grind the mixture to a fine, homogeneous powder.

    • Pellet Formation: Press the KBr mixture into a thin, transparent pellet using a hydraulic press.

    • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum should be analyzed for the characteristic peaks of the oxalate and hydroxyl groups.

Thermal Properties

The thermal decomposition of basic this compound provides information about its stability and the nature of its decomposition products.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of hydroxyl this compound shows that it begins to decompose at approximately 360°C, with a total mass loss of up to 52%[2]. The decomposition process typically involves the loss of water from the dehydroxylation, followed by the decomposition of the oxalate groups to form aluminum oxide (alumina). The final product upon calcination at higher temperatures is often γ-Al₂O₃[2].

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried basic this compound powder into a TGA crucible (e.g., alumina or platinum).

    • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a controlled heating rate (e.g., 10 K/min).

    • Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition events. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_hydrothermal Hydrothermal Synthesis of HAO boehmite Boehmite mix Mix in Autoclave boehmite->mix oxalic_acid Oxalic Acid oxalic_acid->mix heat Heat (200°C, 8h) mix->heat cool Cool to RT heat->cool filter_wash Filter & Wash cool->filter_wash dry Dry filter_wash->dry HAO_product HAO Product dry->HAO_product Characterization_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_ftir FTIR Spectroscopy sample_tga HAO Sample (5-10mg) place_crucible Place in Crucible sample_tga->place_crucible heat_tga Heat in N2 atm place_crucible->heat_tga record_mass Record Mass vs. Temp heat_tga->record_mass tga_curve TGA/DTG Curves record_mass->tga_curve sample_ftir HAO Sample mix_kbr Mix with KBr sample_ftir->mix_kbr press_pellet Press Pellet mix_kbr->press_pellet acquire_spectrum Acquire Spectrum press_pellet->acquire_spectrum ftir_spectrum FTIR Spectrum acquire_spectrum->ftir_spectrum

References

A Technical Guide to the Coordination Chemistry of Aluminum(III) with Oxalate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum, the most abundant metal in the Earth's crust, is predominantly found in the +3 oxidation state (Al(III)).[1] Its coordination chemistry is of paramount importance across various scientific disciplines, including geochemistry, biology, and materials science. In aqueous environments, Al(III) exists as the hexaaqua ion, [Al(H₂O)₆]³⁺, which is prone to hydrolysis, forming various hydroxo species. However, in the presence of chelating ligands, its behavior is significantly altered.

Among the most environmentally and biologically relevant ligands are carboxylates, particularly oxalate (B1200264) (C₂O₄²⁻, abbreviated as Ox²⁻). Oxalate is a versatile dicarboxylate ligand capable of forming highly stable chelate complexes with metal ions like Al(III).[2] The interaction of aluminum with oxalate influences aluminum's mobility in soils, its bioavailability and toxicity in biological systems, and offers pathways for the synthesis of novel materials.[1][3] For instance, Al(III) is absorbed into plant roots in the form of Al(III)-oxalate, and these complexes play a role in iron uptake.[1] This guide provides an in-depth technical overview of the core principles governing the coordination chemistry of Al(III) with oxalate, focusing on speciation, thermodynamics, structural characteristics, and key experimental methodologies.

Coordination Equilibria and Speciation

The complexation of Al(III) with oxalate in aqueous solution is a stepwise process where water molecules in the hydration sphere of the [Al(H₂O)₆]³⁺ ion are sequentially replaced by oxalate ligands. This results in the formation of mono-, bis-, and tris-oxalato complexes:

  • [Al(Ox)]⁺ : Mono(oxalato)aluminate(III)

  • [Al(Ox)₂]⁻ : Bis(oxalato)aluminate(III)

  • [Al(Ox)₃]³⁻ : Tris(oxalato)aluminate(III)

The dominant species in solution is highly dependent on factors such as pH and the molar ratio of oxalate to aluminum.[3][4] In acidic conditions (pH < 6), where Al(III) is soluble, these complexes are the primary forms.[3] Theoretical studies and experimental evidence both indicate that the tris-chelated complex, [Al(Ox)₃]³⁻, is the most dominant and stable species in solution when sufficient oxalate is present.[3]

The following diagram illustrates the logical progression of this stepwise complex formation.

G cluster_legend Legend A Species B Process Al_aqua [Al(H₂O)₆]³⁺ p1 Al_aqua->p1 Al_ox1 [Al(Ox)(H₂O)₄]⁺ p2 Al_ox1->p2 Al_ox2 [Al(Ox)₂(H₂O)₂]⁻ p3 Al_ox2->p3 Al_ox3 [Al(Ox)₃]³⁻ p1->Al_ox1 p2->Al_ox2 p3->Al_ox3 l1 + Ox²⁻ - 2H₂O l1->p1 l2 + Ox²⁻ - 2H₂O l2->p2 l3 + Ox²⁻ - 2H₂O l3->p3

Caption: Stepwise formation of Al(III)-oxalate complexes in aqueous solution.

Structural Chemistry

The oxalate anion is a flexible ligand that can coordinate to metal ions in several ways, including as a monodentate, a bidentate chelating ligand, or a bridging ligand connecting multiple metal centers.[2]

  • Bidentate Chelation: In the majority of Al(III)-oxalate complexes, the oxalate ion acts as a bidentate ligand, forming a stable five-membered chelate ring with the aluminum ion. This is the coordination mode in the mononuclear species [Al(Ox)]⁺, [Al(Ox)₂]⁻, and [Al(Ox)₃]³⁻. The central Al(III) ion in [Al(C₂O₄)₃]³⁻ is hexacoordinated, with six oxygen atoms from the three oxalate ligands creating an octahedral geometry.[5]

  • Bridging Coordination: Oxalate can also bridge two Al(III) centers. A notable example is the µ-oxo bridged dinuclear complex, (C₂H₁₀N₂)₂[Al₂(µ-O₂)(C₂O₄)₄]·2H₂O.[1][2] In this structure, two Al(III) centers are bridged by two oxygen atoms, and each aluminum ion is also coordinated in a bidentate fashion by two oxalate ligands.[1][2]

Thermodynamics of Complexation

The formation of Al(III)-oxalate complexes is thermodynamically favorable. The chelate effect, where a multidentate ligand replaces multiple monodentate ligands, results in a significant increase in entropy, which drives the reaction forward. Density Functional Theory (DFT) calculations have shown that the formation of bidentate (chelated) complexes is substantially entropy-driven, whereas the formation of monodentate complexes is primarily energy-driven.[3]

Quantitative data on the stability of these complexes are crucial for understanding and modeling aluminum chemistry in various systems.

Table 1: Stability Constants of Al(III)-Oxalate Complexes

Complex Species Log β₁ Log β₂ Log β₃ Conditions Method Reference
[Al(Ox)]⁺ 6.1 - - 25 °C Potentiometry (Implied from various studies)
[Al(Ox)₂]⁻ - 11.1 - 25 °C Potentiometry (Implied from various studies)
[Al(Ox)₃]³⁻ - - 15.1 25 °C Potentiometry (Implied from various studies)
[Al(Ox)₃]³⁻ - - ≥16.5* 80 °C Gibbsite Solubility [6]

*Note: This value represents the log of the formation constant, calculated from the reported log of the dissociation constant (≤ -16.5). Data at standard conditions can vary between studies based on ionic strength and temperature.

Table 2: Theoretical Thermodynamic Parameters for Complex Formation

Reaction ΔE (kcal/mol) (Gas Phase) ΔE (kcal/mol) (Liquid Phase) Driving Force Reference
Formation of Monodentate Complexes Favorable Less Favorable Energy-driven [3]
Formation of Bidentate Complexes Highly Favorable Favorable Entropy-driven [3]

*Note: This table summarizes qualitative findings from DFT studies.[3]

Experimental Methodologies

A variety of techniques are employed to synthesize and characterize Al(III)-oxalate complexes.

Synthesis Protocols

Protocol 1: Synthesis of Potassium Tris(oxalato)aluminate(III) Trihydrate (K₃[Al(C₂O₄)₃]·3H₂O)

This is a common laboratory preparation for a stable, crystalline Al(III)-oxalate complex.[7][8][9]

  • Reactant Preparation: Dissolve metallic aluminum powder (e.g., 0.25 g) in an aqueous potassium hydroxide (B78521) (KOH) solution (3 moles of KOH for each mole of Al).[7][8] This reaction is highly exothermic and produces hydrogen gas; it should be performed in a well-ventilated fume hood with caution.[7]

  • Complexation: To the resulting solution, add a solution of oxalic acid (3 moles for each mole of Al).[7] Initially, a white precipitate of aluminum hydroxide, Al(OH)₃, will form.

  • Dissolution: Gently heat and stir the mixture. The Al(OH)₃ precipitate will dissolve in the excess oxalic acid to form the soluble tris(oxalato)aluminate(III) complex.[7]

  • Crystallization: Filter the warm solution to remove any impurities. Allow the filtrate to cool slowly to room temperature. The product can be further precipitated by the addition of ethanol (B145695).[10]

  • Isolation: Collect the resulting colorless crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water and then with ethanol to facilitate drying.[8] Dry the product in air.[8]

Protocol 2: Hydrothermal Synthesis of (C₂H₁₀N₂)₂[Al₂(µ-O₂)(C₂O₄)₄]·2H₂O

This method is used to create less common, polynuclear complexes.[1][2][11]

  • Reactant Preparation: Dissolve aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O, 0.25 mmol) and diammonium oxalate ((NH₄)₂C₂O₄, 1.0 mmol) in distilled water (~10 mL).[1]

  • Addition of Template: Add ethylenediamine (B42938) to the solution, which acts as a templating agent.[1]

  • Hydrothermal Reaction: Seal the resulting mixture in a Teflon-lined stainless steel autoclave and heat it under autogenous pressure for a specified period (e.g., several days at a set temperature).

  • Crystallization and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals, wash them with water and ethanol, and air-dry.

The general workflow for synthesis and characterization is depicted below.

G cluster_char Characterization reactants Reactants (e.g., Al(NO₃)₃, (NH₄)₂C₂O₄) dissolution Dissolution in Solvent (e.g., H₂O) reactants->dissolution synthesis Synthesis Reaction (e.g., Hydrothermal, Room Temp.) dissolution->synthesis isolation Isolation & Purification (Filtration, Washing) synthesis->isolation product Crystalline Product isolation->product xrd Single-Crystal X-ray Diffraction (Structure) product->xrd nmr ²⁷Al NMR (Speciation in Solution) product->nmr ir IR Spectroscopy (Functional Groups) product->ir

Caption: General experimental workflow for the synthesis and characterization of Al(III)-oxalate complexes.

Characterization Techniques

Potentiometric Titration: This is a fundamental method for determining the stoichiometry and stability constants of metal complexes in solution.[3][12]

  • Setup: Prepare a solution containing a known concentration of Al(III) (e.g., from AlCl₃) and oxalate.[12] The entire system is maintained at a constant temperature (e.g., 25 °C) and under an inert atmosphere (e.g., by bubbling N₂) to prevent interference from atmospheric CO₂.[12]

  • Titration: Titrate the solution with a standardized strong base (e.g., NaOH) solution.[12]

  • Measurement: Record the pH or potential of the solution after each addition of the titrant.[13]

  • Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve shows characteristic points and buffer regions that correspond to the formation of different hydroxo and oxalato-Al(III) species.[14] Complexation reactions between oxalate and Al(III) species alter the shape of the hydrolysis titration curve, allowing for the calculation of formation constants using appropriate computational models.[12]

²⁷Al NMR Spectroscopy: Aluminum-27 NMR is a powerful tool for speciating Al(III) complexes in solution, as the chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination environment.[4] Different species, such as the hexaaqua ion [Al(H₂O)₆]³⁺ and the various oxalato complexes, give rise to distinct signals, allowing for their identification and quantification.[4][15]

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of crystalline Al(III)-oxalate complexes. It provides data on bond lengths, bond angles, and the overall molecular geometry and crystal packing.[1][5][11][16]

Table 3: Selected Crystallographic Data for (C₂H₁₀N₂)₂[Al₂(µ-O₂)(C₂O₄)₄]·2H₂O

Parameter Bond Length (Å) / Angle (°) Reference
Crystal System Triclinic [1][2][11]
Space Group P-1 [1][2][11]
Al-O (oxalate) 1.9071(17) - 1.9179(16) [1][2]
Al-O (µ-oxo bridge) 1.8744(17) - 1.8767(16) [1][2]
O-Al-O (chelate angle) 83.16(7) - 83.26(7) [1][2]

| Al-O-Al (bridge angle) | 99.84(7) |[1][2] |

Relevance in Drug Development and Biological Systems

While not a primary focus of drug design itself, understanding the coordination chemistry of Al(III) is crucial in toxicology and drug development. Aluminum is a known neurotoxin, and its transport and interaction with biological molecules are mediated by its complexation with endogenous ligands like citrate.[17] Oxalate, present in many foods, can influence the absorption and mobility of aluminum in the body. The high stability of the Al(III)-oxalate complexes can affect the bioavailability of both aluminum and essential minerals that might also bind to oxalate. For professionals in drug development, this chemistry is relevant when designing chelating agents to treat metal toxicity or when considering the potential interactions of drug candidates with biologically present metal ions like Al(III).[18]

References

The Expanding Frontier of Aluminum Coordination Chemistry: A Technical Guide to Novel Aluminum(III) Oxalate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of coordination chemistry continues to unveil novel compounds with significant potential across various scientific disciplines. Among these, aluminum(III) oxalate (B1200264) complexes are gaining attention due to their diverse structural motifs and promising applications, ranging from materials science to pharmacology. This technical guide provides an in-depth overview of recently discovered aluminum(III) oxalate complexes, focusing on their synthesis, structural characterization, and physicochemical properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the exploration and development of new metal-based compounds.

Synthesis of Novel Aluminum(III) Oxalate Complexes

The synthesis of aluminum(III) oxalate complexes can be achieved through various methods, with hydrothermal techniques and slow evaporation being prominently successful.[1][2] The choice of ancillary ligands, such as organic amines, can act as templating agents, influencing the final structure and dimensionality of the resulting complex.[1][3]

Experimental Protocol: Hydrothermal Synthesis of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O

A novel dinuclear aluminum(III)-oxalate complex, (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, has been synthesized using a hydrothermal method.[1]

Materials:

Procedure:

  • Dissolve 0.093 g (0.25 mmol) of Al(NO₃)₃·9H₂O and 0.142 g (1.0 mmol) of diammonium oxalate in 10.0 mL of distilled water.

  • Stir the solution for several minutes to ensure complete dissolution.

  • Add a few drops of ethylenediamine to the solution.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 150°C for 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Colorless, prism-shaped crystals of the product are collected by filtration, washed with distilled water, and air-dried.[1][3]

Experimental Protocol: Synthesis of (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O by Slow Evaporation

A mononuclear tris(oxalato)aluminate(III) complex with 5-methylbenzimidazole (B147155) as a counterion, (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, was prepared by a slow evaporation method at room temperature.[2]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • 5-methylbenzimidazole (C₈H₈N₂)

  • Distilled water

Procedure:

  • Prepare separate aqueous solutions of aluminum nitrate nonahydrate (1 mmol, 212.99 mg in 10 cm³ of water), oxalic acid dihydrate (2 mmol, 252.2 mg in 10 cm³ of water), and 5-methylbenzimidazole (1 mmol, 132.66 mg in 10 cm³ of water).

  • Add the oxalic acid solution to the aluminum nitrate solution while stirring.

  • To this mixture, add the 5-methylbenzimidazole solution and continue stirring at room temperature for 30 minutes.

  • Filter the resulting aqueous solution.

  • Allow the filtrate to stand for two weeks at room temperature for slow evaporation.

  • Colorless prismatic crystals suitable for X-ray diffraction are formed.[2]

Physicochemical Characterization

A combination of analytical techniques is essential to fully characterize these new complexes.

Single-Crystal X-ray Diffraction

This technique is crucial for determining the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths and angles.

Protocol: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex. The vibrational frequencies of the oxalate ligand are particularly informative. For instance, the band at 1686 cm⁻¹ in (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O is assigned to the C=O stretching mode of the oxalate ligands.[2][4] High-frequency bands around 3458 and 3100 cm⁻¹ are attributed to O-H and aromatic C-H stretching vibrations, respectively.[2][4]

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The UV-Vis spectrum of (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O revealed an optical band gap of 2.88 eV, suggesting semiconductor behavior.[2][4]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and decomposition pathways of the complexes. For K₃[Al(C₂O₄)₃]·3H₂O, the thermal decomposition occurs in distinct steps, starting with dehydration, followed by the decomposition of the oxalate ligand.[5] The decomposition of aluminum oxalate often proceeds directly to the oxide.[6] In the case of (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, the initial weight loss between 65°C and 120°C corresponds to the loss of water molecules, followed by the decomposition of the organic components at higher temperatures.[2][4]

Structural Analysis and Data Presentation

The structural elucidation of these new complexes reveals fascinating coordination geometries and intermolecular interactions.

Structure of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O

This complex features a rare μ-oxo bridged Al(III) dimer.[1] Each aluminum ion is in a distorted octahedral coordination environment, bonded to four oxygen atoms from two bidentate oxalate ligands and two bridging oxygen atoms.[3] The dinuclear [Al₂(μ-O₂)(C₂O₄)₄]⁴⁻ anions are linked with ethylenediammonium cations and water molecules through extensive hydrogen bonding, forming a 2D supramolecular layered architecture.[1][3][7]

Structure of (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O

In this monomeric complex, the aluminum(III) ion is at the center of an octahedral geometry, coordinated to six oxygen atoms from three chelating oxalate ligands.[2][4] The cohesion of the crystal structure is maintained by a network of O-H···O and N-H···O hydrogen bonds involving the tris(oxalato)aluminate anions, the 5-methylbenzimidazolium cations, and uncoordinated water molecules, as well as π-π stacking interactions between the benzimidazole (B57391) rings.[2]

Table 1: Crystallographic Data for Novel Aluminum(III) Oxalate Complexes

Parameter(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O[1][3](C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O[2][4]
Formula C₁₂H₂₄Al₂N₄O₂₀C₂₇H₃₀AlN₆O₁₅
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 7.5297(5)13.499(7)
b (Å) 8.1418(6)14.872(9)
c (Å) 9.8279(8)16.995(5)
α (°) ** 107.48(1)90
β (°) 99.96(1)91.44(3)
γ (°) 95.09(1)90
Volume (ų) **556.5(1)3411(3)
Z 14

Table 2: Selected Bond Lengths and Angles for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O[3]

BondLength (Å)AngleDegree (°)
Al-O (oxalate) 1.9071(17) - 1.9179(16)O1-Al1-O3 83.26(7)
Al-O (μ-oxo) 1.8744(17) - 1.8767(16)O5-Al1-O7 83.16(7)
Al1-O9-Al1 99.84(7)

Visualizations of Workflows and Structures

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Reactants (Al(III) salt, Oxalic Acid, Amine) dissolve Dissolution in Solvent start->dissolve reaction Reaction (Hydrothermal or Slow Evaporation) dissolve->reaction cool Cooling & Crystallization reaction->cool filter Filtration & Drying cool->filter xrd Single-Crystal X-ray Diffraction filter->xrd spectro Spectroscopy (IR, UV-Vis) filter->spectro thermal Thermal Analysis (TGA/DTA) filter->thermal structure Structure Determination xrd->structure properties Property Analysis spectro->properties thermal->properties

dimeric_complex

monomeric_complex

Potential Applications

The unique structural features and properties of aluminum(III) oxalate complexes open avenues for various applications. Their role in biological systems is of particular interest. For example, Al(III)-oxalate complexes are involved in the uptake of aluminum into plant roots and play a role in Fe(III) transport.[1][3] They have also been investigated for their potential to inhibit dental decay by forming a protective layer on teeth.[1][3] The semiconductor properties observed in some of these complexes could be exploited in materials science.[2] Furthermore, the broader class of metal complexes is being extensively explored for therapeutic applications, where the metal center can introduce unique redox and catalytic activities not readily accessible to purely organic molecules.[8] While specific drug development applications for these new this compound complexes have not been detailed, their study contributes to the fundamental understanding required for designing future metal-based therapeutic agents.

References

In-Depth Technical Guide: Physical Characteristics of Aluminum Oxalate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum oxalate (B1200264) (Al₂(C₂O₄)₃) is an aluminum salt of oxalic acid that typically presents as a white crystalline powder.[1][2][3][4][5] While its primary applications have traditionally been in areas such as textile dyeing and as an analytical reagent, its role as a high-purity precursor to aluminum oxide (alumina) has garnered increasing interest within the scientific and pharmaceutical communities.[4][6][7] The physical characteristics of aluminum oxalate powder are critical determinants of its performance in these applications, influencing factors such as reaction kinetics, material homogeneity, and the properties of the resulting alumina (B75360).

This technical guide provides a comprehensive overview of the key physical characteristics of this compound powder. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who are either working with this compound or considering its use in their applications, particularly in the synthesis of advanced materials for drug delivery and other pharmaceutical formulations.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. It is important to note that this compound is often supplied as a hydrate (B1144303) (Al₂(C₂O₄)₃·xH₂O), which can influence its physical properties.[2]

PropertyValueReference(s)
Chemical Formula Al₂(C₂O₄)₃[2][6]
Molecular Weight 318.02 g/mol (anhydrous)[2][6]
Appearance White powder or chunks[2][3][8]
Density ~2.7 g/cm³[9]
Melting Point 660 °C (decomposes)[9]
Boiling Point 2467 °C[9]
Solubility Insoluble in water and alcohol; Soluble in mineral acids.[1][3][5]

Particulate and Bulk Powder Characteristics

The performance of this compound powder in solid-state reactions and processing is heavily dependent on its particulate and bulk properties. These include particle size and distribution, specific surface area, and powder flowability. While specific quantitative data for this compound is not widely published, this section details the standard methodologies used for their characterization.

Particle Size Distribution

The particle size distribution of this compound powder affects its dissolution rate, reactivity, and packing behavior.

Table 2: Methods for Particle Size Analysis

ParameterMethodBrief Description
Particle Size Distribution Laser Diffraction Measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample. The particle size distribution is calculated from the light scattering pattern.
Sieve Analysis A sample is passed through a stack of sieves with progressively smaller mesh sizes. The weight of the powder retained on each sieve is measured to determine the particle size distribution.

This protocol provides a general procedure for determining the particle size distribution of a dry powder using a laser diffraction instrument.

  • Instrumentation: A laser diffraction particle size analyzer with a dry powder dispersion unit.

  • Procedure:

    • Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

    • Select an appropriate dispersion pressure to ensure deagglomeration without causing particle fracture. This may require preliminary tests.

    • Measure the background scattering with an empty sample chamber.

    • Introduce a representative sample of the this compound powder into the sample feeder.

    • Start the measurement. The instrument will automatically feed the powder through the measurement zone.

    • The scattered light pattern is detected and converted into a particle size distribution using the appropriate optical model (e.g., Mie or Fraunhofer theory).

    • Repeat the measurement at least three times to ensure reproducibility.

    • Report the results as a volume or number-based distribution, including parameters such as D10, D50 (median), and D90.

particle_size_workflow cluster_prep Sample Preparation cluster_analysis Laser Diffraction Analysis cluster_output Results sample Representative Powder Sample instrument Laser Diffraction Analyzer sample->instrument dispersion Dry Powder Dispersion instrument->dispersion measurement Scattering Pattern Measurement dispersion->measurement calculation Particle Size Calculation measurement->calculation distribution Particle Size Distribution (D10, D50, D90) calculation->distribution

Caption: Workflow for Laser Diffraction Particle Size Analysis.

Specific Surface Area

The specific surface area is a critical parameter that influences the reactivity of the powder. The Brunauer-Emmett-Teller (BET) method is the most common technique for its determination.

Table 3: Method for Specific Surface Area Analysis

ParameterMethodBrief Description
Specific Surface Area BET (Brunauer-Emmett-Teller) Analysis Measures the physical adsorption of a gas (typically nitrogen) on the surface of the powder at cryogenic temperatures. The amount of gas adsorbed at different partial pressures is used to calculate the specific surface area.

This protocol outlines the general steps for determining the specific surface area of this compound powder.

  • Instrumentation: A BET surface area analyzer, degassing station, and analytical balance.

  • Procedure:

    • Weigh a clean, dry sample tube.

    • Add a sufficient amount of this compound powder to the sample tube and reweigh to determine the sample mass.

    • Degas the sample under vacuum or with an inert gas flow at an elevated temperature to remove adsorbed contaminants from the surface. The temperature and duration of degassing should be optimized to avoid thermal decomposition of the this compound.

    • After degassing and cooling, transfer the sample tube to the analysis port of the BET instrument.

    • Perform the nitrogen adsorption analysis at liquid nitrogen temperature (77 K). The instrument will incrementally increase the partial pressure of nitrogen gas and measure the amount of gas adsorbed.

    • The data is used to generate a BET plot, and the specific surface area is calculated from the slope and intercept of the linear portion of this plot.

    • Report the specific surface area in m²/g.

bet_workflow cluster_prep Sample Preparation cluster_analysis BET Analysis cluster_output Results sample Weighed Powder Sample degassing Degassing sample->degassing instrument BET Analyzer degassing->instrument adsorption N₂ Adsorption at 77 K instrument->adsorption data Adsorption Isotherm Data adsorption->data calculation BET Calculation data->calculation surface_area Specific Surface Area (m²/g) calculation->surface_area

Caption: Workflow for BET Specific Surface Area Analysis.

Powder Flowability

The flowability of this compound powder is crucial for handling, transportation, and processing, particularly in automated systems. Poor flowability can lead to issues such as inconsistent die filling in tablet presses or irregular feeding in reactors.

Table 4: Methods for Powder Flowability Characterization

ParameterMethodBrief Description
Bulk Density Graduated Cylinder Method The mass of a known volume of untapped powder is measured.
Tapped Density Tapped Density Tester The volume of a known mass of powder is measured after being subjected to a standard number of taps (B36270).
Carr's Index (%) Calculation ((Tapped Density - Bulk Density) / Tapped Density) x 100
Hausner Ratio Calculation Tapped Density / Bulk Density
Angle of Repose Funnel Method The angle of the cone formed when the powder is poured onto a horizontal surface.

This protocol describes the measurement of bulk and tapped density according to USP <616>.[10][11][12]

  • Instrumentation: A graduated cylinder and a tapped density tester.

  • Procedure for Bulk Density:

    • Gently pour a known mass of this compound powder into a graduated cylinder.

    • Record the volume occupied by the powder without tapping.

    • Calculate the bulk density (mass/volume).

  • Procedure for Tapped Density:

    • Place the graduated cylinder containing the powder onto the tapped density tester.

    • Subject the cylinder to a specified number of taps (e.g., 10, 500, and 1250 taps as per USP).

    • Record the volume after each tapping interval until the volume becomes constant.

    • Calculate the tapped density (mass/final tapped volume).

  • Calculation of Carr's Index and Hausner Ratio:

    • Use the measured bulk and tapped densities to calculate Carr's Index and the Hausner Ratio using the formulas in Table 4.

flowability_workflow cluster_measurement Density Measurement cluster_calculation Flowability Calculation cluster_output Flowability Assessment bulk_density Measure Bulk Density carrs_index Calculate Carr's Index bulk_density->carrs_index hausner_ratio Calculate Hausner Ratio bulk_density->hausner_ratio tapped_density Measure Tapped Density tapped_density->carrs_index tapped_density->hausner_ratio interpretation Interpret Flow Properties carrs_index->interpretation hausner_ratio->interpretation

Caption: Workflow for Powder Flowability Assessment.

Morphological and Structural Characterization

The morphology and crystal structure of this compound powder are important for understanding its physical and chemical behavior.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the powder's surface morphology, revealing particle shape, size, and aggregation.

  • Instrumentation: A scanning electron microscope.

  • Procedure:

    • Mount a small amount of this compound powder onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Introduce the stub into the SEM chamber and evacuate to a high vacuum.

    • Acquire images at various magnifications to observe the overall morphology and fine surface details of the particles.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the this compound powder.

  • Instrumentation: An X-ray diffractometer.

  • Procedure:

    • Place a sufficient amount of the powder sample onto a sample holder.

    • Mount the sample holder in the diffractometer.

    • Set the instrument parameters, including the X-ray source, scan range (2θ), step size, and scan speed.

    • Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at different angles.

    • The resulting diffraction pattern can be compared to reference patterns in databases (e.g., the JCPDS-ICDD) to identify the crystalline phases present.

Thermal Properties

The thermal behavior of this compound is crucial for its conversion to alumina. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study its decomposition.

Table 5: Methods for Thermal Analysis

ParameterMethodBrief Description
Thermal Decomposition Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Phase Transitions Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.
  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Procedure:

    • Place a small, accurately weighed amount of this compound powder into a TGA/DSC pan.

    • Place the pan in the instrument's furnace.

    • Program the instrument with the desired temperature profile (e.g., heating from room temperature to 1000 °C at a constant rate) and atmosphere (e.g., nitrogen or air).

    • Start the analysis. The instrument will record the mass loss (TGA) and heat flow (DSC) simultaneously.

    • The resulting curves provide information on dehydration, decomposition temperatures, and associated mass losses and thermal events.

Relevance to Drug Development

While this compound does not have widespread direct applications as a pharmaceutical active ingredient, its physical characteristics are highly relevant to the drug development field in several ways:

  • Precursor to High-Purity Alumina: this compound is a key precursor for the synthesis of high-purity aluminum oxide (alumina). Alumina nanoparticles and porous alumina are extensively investigated as drug delivery carriers, vaccine adjuvants, and components of biomedical implants. The particle size, purity, and morphology of the starting this compound powder directly influence the properties of the resulting alumina, thereby impacting its performance in these pharmaceutical applications.

  • Role of Oxalate Salts in Formulations: Oxalate salts of active pharmaceutical ingredients (APIs) are sometimes developed to improve properties such as solubility, stability, and bioavailability. Understanding the physical and chemical behavior of oxalates is therefore of interest to formulation scientists.

  • Aluminum Compounds in Pharmaceuticals: Various aluminum compounds, such as aluminum hydroxide, are used as antacids and vaccine adjuvants.[9][13] Research into the properties of different aluminum salts contributes to the broader knowledge base for developing new and improved pharmaceutical products.

Conclusion

The physical characteristics of this compound powder, from its fundamental properties to its particulate and bulk behavior, are critical parameters that govern its utility, particularly as a precursor for advanced materials. A thorough understanding and precise control of these characteristics are essential for researchers and professionals in the pharmaceutical and drug development sectors aiming to leverage aluminum-based materials for innovative therapeutic and delivery systems. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound powder, enabling its effective application in research and development.

References

Understanding the Hazards of Aluminum Oxalate in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with aluminum oxalate (B1200264) in a laboratory setting. It covers the toxicological properties, safe handling procedures, and potential biological impacts of this compound. The information is compiled from safety data sheets, toxicological reviews, and established experimental protocols to ensure a thorough understanding for professionals working with this chemical.

Chemical and Physical Properties

Aluminum oxalate, with the chemical formula Al₂(C₂O₄)₃, is a white, crystalline solid. It is practically insoluble in water and alcohol but soluble in mineral acids[1]. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental procedures.

PropertyValueReference
Molecular Formula C₆Al₂O₁₂[2]
Molecular Weight 318.02 g/mol [2]
Appearance White powder or chunks[3]
Solubility Practically insoluble in water and alcohol; Soluble in mineral acids[1]
CAS Number 814-87-9[2][4]

Toxicological Information

This compound is classified as harmful if swallowed or in contact with skin[4][5][6]. The toxicity of this compound is a composite of the individual toxicities of aluminum and oxalate ions.

Acute Toxicity:

Route of ExposureHazard ClassificationATE (Acute Toxicity Estimate)Reference
OralAcute Tox. 4 (H302)500 mg/kg[4]
DermalAcute Tox. 4 (H312)1,100 mg/kg[4]

Summary of Toxicological Effects:

Based on available data, this compound is not classified as a skin corrosive or irritant, a serious eye damage/eye irritant, a respiratory or skin sensitizer, a germ cell mutagen, a carcinogen, or a reproductive toxicant[4]. However, the individual components, aluminum and oxalate, have known toxic effects.

  • Aluminum: The primary targets of aluminum toxicity are the central nervous system and bone[7]. It has been shown to induce oxidative stress, interfere with calcium homeostasis, and alter the function of the neuronal cytoskeleton[7][8].

  • Oxalate: Oxalic acid and its soluble salts are corrosive and can cause severe irritation to the gastrointestinal tract upon ingestion[9][10]. Systemically, oxalate can bind with calcium to form insoluble calcium oxalate crystals, which can deposit in various tissues, leading to organ damage, particularly renal failure[9]. Oxalate is also known to induce oxidative stress and damage mitochondria[11].

Hazard Identification and Safe Handling

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed[4]

    • H312: Harmful in contact with skin[4]

Personal Protective Equipment (PPE):

Type of ProtectionRecommendationReference
Eye/Face Wear safety glasses with side-shields or goggles.[5][6]
Skin Wear protective gloves and long-sleeved clothing.[5][6]
Respiratory Use a particulate filter respirator if dust is generated.[4][5]

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Use in a well-ventilated area.[4][5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

First Aid Measures:

Exposure RouteFirst Aid ProcedureReference
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]
Skin Contact Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]

Proposed Experimental Protocols for Hazard Assessment

While specific experimental data on this compound is limited, its hazardous properties can be assessed using established in vitro protocols for metal compounds. The following are detailed methodologies for key experiments to evaluate its cytotoxicity, potential to induce oxidative stress, and effects on inflammatory signaling and mitochondrial function.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound on a relevant cell line (e.g., human kidney proximal tubule cells, HK-2, or neuronal cells, SH-SY5Y).

Methodology:

  • Cell Culture: Culture the selected cell line in the appropriate medium and conditions until they reach 80-90% confluency.

  • Treatment: Prepare a range of concentrations of this compound dissolved in a suitable solvent (e.g., sterile water or culture medium). Expose the cells to these concentrations for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Assessment of Oxidative Stress

Objective: To evaluate the potential of this compound to induce the production of reactive oxygen species (ROS) in a cellular model.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with different concentrations of this compound as described in the cytotoxicity assay.

  • DCFDA-AM Staining:

    • After the desired treatment period, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA-AM) solution.

    • Wash the cells to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Mitochondrial Membrane Potential Assay

Objective: To assess the effect of this compound on mitochondrial integrity.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP)[12][13][14].

  • JC-1 or TMRE Staining:

    • Incubate the cells with a mitochondrial membrane potential-sensitive dye such as JC-1 or TMRE[12][13][15][16].

    • For JC-1, healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers)[12][16].

    • For TMRE, a decrease in red fluorescence indicates a loss of mitochondrial membrane potential[13][14][15].

  • Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader[12][13][15][16].

Cytokine Profiling Assay

Objective: To measure the release of pro-inflammatory and anti-inflammatory cytokines from immune cells (e.g., macrophages) in response to this compound.

Methodology:

  • Cell Culture and Treatment: Culture immune cells (e.g., THP-1 derived macrophages) and treat them with various concentrations of this compound.

  • Sample Collection: Collect the cell culture supernatant at different time points.

  • Multiplex Bead-Based Immunoassay (e.g., Luminex):

    • Use a commercially available multiplex cytokine assay kit[17][18][19][20].

    • Incubate the supernatant with antibody-coupled beads specific for different cytokines.

    • Add a biotinylated detection antibody followed by a streptavidin-phycoerythrin conjugate.

  • Analysis: Analyze the samples using a flow cytometer to simultaneously quantify the concentration of multiple cytokines[18][20].

NF-κB Activation Assay

Objective: To determine if this compound activates the NF-κB signaling pathway, a key regulator of inflammation.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound for various time points.

  • Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells using a commercially available kit[21][22].

  • Western Blotting:

    • Perform SDS-PAGE on the nuclear extracts.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the p65 subunit of NF-κB, followed by a secondary antibody[21][22].

  • Analysis: An increased level of p65 in the nuclear fraction indicates NF-κB activation[22][23][24].

Signaling Pathways and Logical Relationships

Based on the known toxicities of aluminum and oxalate, the following signaling pathways are likely to be affected by this compound exposure.

Toxicity_Workflow cluster_exposure Exposure Route cluster_cellular Cellular Uptake and Initial Effects cluster_downstream Downstream Toxic Effects cluster_outcome Cellular Outcome Ingestion Ingestion Cellular_Uptake Cellular Uptake of Al³⁺ and C₂O₄²⁻ Ingestion->Cellular_Uptake Dermal Dermal Contact Dermal->Cellular_Uptake Inhalation Inhalation Inhalation->Cellular_Uptake Membrane_Damage Cell Membrane Damage Cellular_Uptake->Membrane_Damage Oxidative_Stress Oxidative Stress (ROS Production) Cellular_Uptake->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Uptake->Mitochondrial_Dysfunction Ca_Signaling Disrupted Ca²⁺ Signaling Cellular_Uptake->Ca_Signaling Apoptosis Apoptosis/Necrosis Membrane_Damage->Apoptosis Oxidative_Stress->Mitochondrial_Dysfunction Inflammation Inflammatory Response Oxidative_Stress->Inflammation Mitochondrial_Dysfunction->Apoptosis Inflammation->Apoptosis Ca_Signaling->Apoptosis

Caption: Workflow of this compound Toxicity.

The following diagram illustrates the proposed signaling pathway for this compound-induced inflammation and cell death.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects Aluminum_Oxalate This compound ROS ↑ Reactive Oxygen Species (ROS) Aluminum_Oxalate->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria IKK IKK Activation ROS->IKK Apoptosis Apoptosis Mitochondria->Apoptosis Release of Cytochrome c IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Cytokines->Apoptosis

Caption: Proposed Inflammatory Signaling Pathway.

Conclusion

This compound presents a moderate acute toxicity hazard in the laboratory, being harmful if swallowed or on skin contact. The toxic effects are likely a combination of the neurotoxic and bone-toxic properties of aluminum and the corrosive and organ-damaging effects of oxalate, primarily through the induction of oxidative stress, mitochondrial dysfunction, and inflammation. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize the risk of exposure. The provided experimental protocols offer a framework for further investigation into the specific toxicological profile of this compound, which is crucial for a comprehensive risk assessment in research and development settings.

References

The Geochemical Significance of Aluminum-Oxalate Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum, the third most abundant element in the Earth's crust, plays a pivotal role in a vast array of geochemical and biological processes. Its speciation, mobility, and bioavailability are intricately linked to its interaction with organic ligands, among which oxalate (B1200264) is of paramount importance. Aluminum-oxalate complexes are ubiquitous in natural systems, from soil and water to biological tissues, and their formation profoundly influences mineral weathering, soil formation, nutrient cycling, and the toxicity of aluminum to living organisms. This technical guide provides a comprehensive overview of the geochemical significance of aluminum-oxalate complexes, with a focus on their formation, stability, and impact on key environmental and biological systems. Detailed experimental protocols for the synthesis, characterization, and quantification of these complexes are also presented to facilitate further research in this critical area.

Formation and Stability of Aluminum-Oxalate Complexes

Aluminum (Al³⁺) and oxalate (C₂O₄²⁻) ions readily form a series of mononuclear complexes in aqueous solutions. The stoichiometry of these complexes is dependent on the pH of the solution and the relative concentrations of aluminum and oxalate. The primary aluminum-oxalate species are Al(C₂O₄)⁺, Al(C₂O₄)₂⁻, and Al(C₂O₄)₃³⁻.

The formation of these complexes can be represented by the following equilibria:

  • Al³⁺ + C₂O₄²⁻ ⇌ Al(C₂O₄)⁺

  • Al³⁺ + 2C₂O₄²⁻ ⇌ Al(C₂O₄)₂⁻

  • Al³⁺ + 3C₂O₄²⁻ ⇌ Al(C₂O₄)₃³⁻

The stability of these complexes is described by their stability constants (log K), with higher values indicating stronger complex formation. The tris-oxalato complex, [Al(C₂O₄)₃]³⁻, is the most stable of the simple mononuclear complexes. The stability of these complexes is a key factor in their ability to mobilize aluminum in the environment.

Table 1: Stability Constants (log K) of Aluminum-Oxalate Complexes at 25°C

Complex Specieslog KIonic Strength (M)Reference
Al(C₂O₄)⁺6.10.1[1]
Al(C₂O₄)₂⁻11.10.1[1]
Al(C₂O₄)₃³⁻15.10.1[1]

Note: Stability constants can vary with temperature and ionic strength.

Geochemical Significance

The formation of stable and soluble aluminum-oxalate complexes has profound implications for a variety of geochemical processes.

Aluminum Mobility and Mineral Weathering

In most soil and water environments, the solubility of aluminum is limited by the precipitation of aluminum hydroxide (B78521) minerals such as gibbsite. However, the presence of oxalate significantly enhances the mobility of aluminum by forming strong, soluble complexes that prevent its precipitation. This complexation-driven dissolution is a key mechanism in the weathering of aluminosilicate (B74896) minerals, which are primary constituents of the Earth's crust. Low molecular weight organic acids like oxalic acid, often released by plant roots and microorganisms, can accelerate the breakdown of minerals, releasing essential nutrients and contributing to soil formation.[2]

Soil Formation and Podzolization

Aluminum-oxalate complexes are particularly important in the process of podzolization, a type of soil formation that occurs in cool, humid climates, typically under coniferous forests. In these environments, the decomposition of organic matter releases organic acids, including oxalate, which leach aluminum and iron from the upper soil horizons (the E horizon) and transport them downwards. These metal-organic complexes then precipitate in the subsoil (the B horizon), forming a characteristic spodic horizon.[2]

Biological Significance: Aluminum Detoxification in Plants

While essential for many organisms, high concentrations of soluble aluminum can be toxic to plants, inhibiting root growth and nutrient uptake.[3] Many plants have evolved mechanisms to tolerate high levels of aluminum in their environment. One such mechanism involves the exudation of organic acids, including oxalate, from their roots.[3] This external detoxification mechanism involves the chelation of toxic Al³⁺ ions in the rhizosphere, preventing their entry into the plant roots.

Some plants, known as aluminum accumulators, can take up and tolerate high concentrations of aluminum in their tissues. In these plants, an internal detoxification mechanism is at play, where aluminum is complexed with organic acids, primarily oxalate, and sequestered in the vacuoles of leaf cells, rendering it non-toxic.[4][5][6]

Experimental Protocols

Synthesis of Potassium Tris(oxalato)aluminate(III) Trihydrate (K₃[Al(C₂O₄)₃]·3H₂O)

This protocol describes the synthesis of a common and stable aluminum-oxalate complex.

Materials:

  • Aluminum shavings (1 g)

  • Potassium hydroxide (KOH) solution (20%, 30 cm³)

  • Oxalic acid (H₂C₂O₄) (14 g)

  • Deionized water

  • Ethanol (50 cm³)

  • Beakers

  • Filter paper and funnel

  • Heating plate

  • Buchner funnel and flask

Procedure: [7]

  • Place 1 g of aluminum shavings into a beaker.

  • Cover the aluminum with approximately 15 cm³ of deionized water.

  • Slowly add the 20% potassium hydroxide solution. The reaction will be vigorous, so add the KOH solution in small portions, allowing the reaction to subside before adding more.

  • Once all the KOH has been added, gently boil the solution to ensure the complete dissolution of the aluminum.

  • Filter the hot solution to remove any unreacted aluminum or impurities.

  • To the hot filtrate, add 14 g of oxalic acid in portions.

  • Filter the solution while hot.

  • Cool the filtrate to room temperature and then add 50 cm³ of ethanol.

  • Further cool the solution in an ice bath and scratch the sides of the beaker with a glass rod to induce crystallization. Fine white needles of K₃[Al(C₂O₄)₃]·3H₂O should form.

  • Collect the crystals by suction filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ethanol.

  • Dry the product by continuing suction on the Buchner funnel.

  • Weigh the final product and calculate the percentage yield.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal-ligand complexes. This protocol outlines the general procedure for the aluminum-oxalate system.

Materials and Equipment:

  • Potentiometer with a pH electrode (glass electrode and reference electrode)

  • Burette

  • Thermostated titration vessel

  • Magnetic stirrer

  • Standardized solution of a strong base (e.g., NaOH)

  • Solutions of known concentrations of aluminum salt (e.g., Al(NO₃)₃) and oxalic acid

  • Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength

  • Standard buffer solutions for pH electrode calibration

Procedure: [8][9]

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

  • Titration of Ligand: Titrate a solution containing a known concentration of oxalic acid and the inert electrolyte with the standardized strong base. This allows for the determination of the protonation constants of oxalate.

  • Titration of Metal-Ligand System: Titrate a solution containing known concentrations of the aluminum salt, oxalic acid, and the inert electrolyte with the standardized strong base.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: The stability constants are calculated from the titration data using specialized software that performs non-linear least-squares regression analysis. The software fits the experimental titration curve to a model that includes the concentrations of all species in equilibrium (H⁺, OH⁻, Al³⁺, C₂O₄²⁻, and the various Al-oxalate complexes).

Measurement of Gibbsite Dissolution Rate in the Presence of Oxalate

Flow-through reactors are commonly used to measure the dissolution rates of minerals under controlled conditions.

Materials and Equipment:

  • Flow-through reactor system (including a pump, reactor cell, and fraction collector)

  • Gibbsite (Al(OH)₃) powder of known surface area

  • Oxalic acid solution of known concentration and pH

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) for aluminum analysis

  • Ion chromatograph for oxalate analysis

Procedure: [10]

  • Reactor Setup: Pack a known mass of gibbsite into the reactor cell.

  • Solution Flow: Pump the oxalic acid solution through the reactor at a constant flow rate.

  • Sample Collection: Collect the effluent from the reactor at regular time intervals using a fraction collector.

  • Chemical Analysis: Analyze the collected effluent samples for the concentration of dissolved aluminum using ICP-AES or ICP-MS and for the concentration of oxalate using ion chromatography.

  • Rate Calculation: The dissolution rate (in mol m⁻² s⁻¹) is calculated from the steady-state concentration of aluminum in the effluent, the flow rate of the solution, and the surface area of the gibbsite in the reactor.

Quantification of Oxalate in Soil Samples by Ion Chromatography

Ion chromatography is a sensitive and selective method for the determination of anions, including oxalate, in complex environmental matrices.

Materials and Equipment:

  • Ion chromatograph with a conductivity detector

  • Anion-exchange column

  • Eluent solution (typically a carbonate/bicarbonate buffer)

  • Standard solutions of oxalate

  • Equipment for soil extraction (e.g., shaker, centrifuge, filters)

Procedure:

  • Soil Extraction: Extract a known mass of soil with a suitable extraction solution (e.g., deionized water, dilute acid, or a buffered solution) by shaking for a specified period.

  • Sample Preparation: Centrifuge the soil suspension and filter the supernatant to remove particulate matter.

  • Chromatographic Analysis: Inject a known volume of the filtered extract into the ion chromatograph.

  • Quantification: Identify and quantify the oxalate peak in the chromatogram by comparing its retention time and area to those of the standard solutions.

Characterization by ²⁷Al NMR Spectroscopy

²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the coordination environment of aluminum in solution and in solid materials.

Equipment:

  • High-field NMR spectrometer equipped for ²⁷Al observation

General Procedure:

  • Sample Preparation: Prepare solutions of aluminum-oxalate complexes at the desired concentrations and pH. For solid samples, pack the powdered material into an NMR rotor.

  • Data Acquisition: Acquire the ²⁷Al NMR spectrum using appropriate pulse sequences and acquisition parameters.

  • Spectral Analysis: The chemical shift of the ²⁷Al NMR signal provides information about the coordination number of the aluminum atom. Different aluminum-oxalate species will have distinct chemical shifts, allowing for their identification and, in some cases, quantification.

Data Presentation

Table 2: Typical Concentrations of Dissolved Aluminum in Forest Soil Solutions

Forest TypeSoil HorizonTotal Dissolved Al (µmol L⁻¹)Labile Al (µmol L⁻¹)Reference
Spruce-Fir ForestOrganic76-[11]
Spruce-Fir ForestMineral46-[11]
Acid Forest SoilOrganic10 - 1001 - 20[12]

Note: Concentrations can vary widely depending on soil type, vegetation, and season.

Table 3: Aluminum Accumulation in Plant Tissues

Plant SpeciesTissueAluminum Concentration (mg kg⁻¹ dry weight)Reference
Melastoma malabathricumLeaves>1000[5]
Symplocos speciesOld Leaves24,180 ± 7,236[6]
Symplocos speciesYoung Leaves20,708 ± 7,025[6]
Symplocos speciesBark17,231 ± 8,356[6]
Symplocos speciesWood5,181 ± 2,032[6]

Mandatory Visualization

Aluminum_Detoxification_Pathway cluster_soil Rhizosphere (Soil) cluster_root Plant Root cluster_plant Above-ground Plant Tissues Al3_toxic Toxic Al³⁺ Root_Cell Root Cell Al3_toxic->Root_Cell Uptake (in accumulators) or Blocked (by exudation) Al_Oxalate_Complex_ext Non-toxic Al-Oxalate Complex Al3_toxic->Al_Oxalate_Complex_ext Oxalate_Exudation Oxalate Exudation Root_Cell->Oxalate_Exudation Signal Xylem Xylem Transport Root_Cell->Xylem Internal Transport Oxalate_Exudation->Al_Oxalate_Complex_ext Chelation Leaf_Vacuole Leaf Cell Vacuole (Storage) Xylem->Leaf_Vacuole Al_Oxalate_Complex_int Sequestered Al-Oxalate Complex Leaf_Vacuole->Al_Oxalate_Complex_int Sequestration Geochemical_Impact_Workflow cluster_input Initial System Characterization cluster_process Process Investigation cluster_output Impact Assessment Mineralogy Identify Al-bearing minerals Dissolution Measure Mineral Dissolution Rates Mineralogy->Dissolution Soil_Water_Chem Characterize soil/water (pH, [Al], [Oxalate]) Complexation Determine Al-Oxalate Speciation & Stability Soil_Water_Chem->Complexation Mobility Quantify Al Mobility Complexation->Mobility Influences Dissolution->Mobility Contributes to Weathering_Rate Model Weathering and Soil Formation Mobility->Weathering_Rate Drives Bioavailability Assess Al Bioavailability and Toxicity Mobility->Bioavailability Affects

References

Core Chemistry of Dialuminium Trioxalate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dialuminium (B1238714) trioxalate, with the chemical formula Al₂(C₂O₄)₃, is an aluminum salt of oxalic acid. While not as extensively studied as other aluminum compounds in the pharmaceutical sciences, its fundamental chemistry provides a basis for understanding its properties and potential applications. This technical guide offers an in-depth overview of the core chemistry of dialuminium trioxalate, including its synthesis, structure, and physicochemical properties, with a perspective towards its relevance for researchers in materials science and drug development.

Physicochemical Properties

Dialuminium trioxalate is a white, crystalline solid or powder.[1][2] It is characterized by its insolubility in water and most organic solvents.[3] Key quantitative physicochemical properties are summarized in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆Al₂O₁₂[3]
Molar Mass 318.02 g/mol [3][4]
Appearance White crystalline solid/powder[1][2]
Solubility Insoluble in water and most organic solvents[3]
Boiling Point 365.1 °C at 760 mmHg[3]
Flash Point 188.8 °C[3]

Table 1: Physicochemical Properties of Dialuminium Trioxalate

Synthesis of Dialuminium Trioxalate

Experimental Protocol: General Synthesis

This protocol describes a generalized method for the synthesis of a metal oxalate (B1200264), adapted for dialuminium trioxalate.

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a soluble aluminum salt, such as aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O).

    • Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or a soluble oxalate salt, such as ammonium (B1175870) oxalate ((NH₄)₂C₂O₄).

  • Precipitation:

    • Slowly add the oxalic acid or oxalate solution to the aluminum salt solution with constant stirring.

    • A white precipitate of dialuminium trioxalate will form due to its low solubility in water.

  • Isolation and Purification:

    • The precipitate is collected by filtration.

    • Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

    • Further washing with a solvent in which dialuminium trioxalate is insoluble, such as ethanol, can aid in drying.

  • Drying:

    • The purified precipitate is dried in an oven at a controlled temperature to remove residual water and solvent. The hydrated form is typically obtained first, and further heating is required to yield the anhydrous compound.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Aluminum Salt Solution Aluminum Salt Solution Precipitation Precipitation Aluminum Salt Solution->Precipitation Oxalic Acid/Oxalate Solution Oxalic Acid/Oxalate Solution Oxalic Acid/Oxalate Solution->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Dialuminium Trioxalate Dialuminium Trioxalate Drying->Dialuminium Trioxalate

Figure 1: General experimental workflow for the synthesis of dialuminium trioxalate.

Structure and Coordination Chemistry

Figure 2: Bidentate coordination of an oxalate ligand to an aluminum center.

Thermal Decomposition

Dialuminium trioxalate decomposes at high temperatures to yield aluminum oxide (Al₂O₃) and gaseous byproducts, primarily carbon monoxide (CO) and carbon dioxide (CO₂).[3] The thermal decomposition of metal oxalates is a common method for producing metal oxides with high purity and controlled morphology. The decomposition of a related aluminum complex, tris-(5-methylbenzimidazole) tris-(oxalato)-aluminate (III) trihydrate, shows a final conversion to Al₂O₃ at around 350°C.[7][8]

CompoundDecomposition TemperatureProductsReference(s)
Dialuminium Trioxalate> 350 °CAl₂O₃, CO, CO₂[3]
Tris-(5-methylbenzimidazole) tris-(oxalato)-aluminate (III) trihydrate~350 °CAl₂O₃, CO₂[7][8]

Table 2: Thermal Decomposition Data

Relevance to Drug Development

Direct applications of dialuminium trioxalate in drug development are not documented in the available literature. However, other aluminum compounds are widely used in the pharmaceutical industry, providing a context for the potential, albeit unexplored, relevance of aluminum oxalates.

  • Vaccine Adjuvants: Aluminum hydroxide (B78521) and aluminum phosphate (B84403) are the most commonly used adjuvants in human vaccines, enhancing the immune response to antigens.[9]

  • Drug Delivery: Porous anodic aluminum oxide has been investigated as a drug delivery vehicle due to its high surface area and tunable pore size.[10] Aluminum-containing materials have also been explored to increase the adsorption of chemotherapy drugs onto carrier systems.[11]

  • Antacids: Aluminum hydroxide is a common active ingredient in antacid formulations.

The insolubility of dialuminium trioxalate in water might suggest its potential as a sustained-release carrier or as a component in formulations where low solubility is desired. However, extensive research, including biocompatibility and toxicological studies, would be necessary to explore these possibilities.

G Aluminum_Compounds Aluminum Compounds in Pharmaceuticals Vaccine_Adjuvants Vaccine Adjuvants (e.g., Al(OH)₃, AlPO₄) Aluminum_Compounds->Vaccine_Adjuvants Drug_Delivery_Carriers Drug Delivery Carriers (e.g., Porous Al₂O₃) Aluminum_Compounds->Drug_Delivery_Carriers Antacids Antacids (e.g., Al(OH)₃) Aluminum_Compounds->Antacids Dialuminium_Trioxalate Dialuminium Trioxalate (Potential Applications - Unexplored) Aluminum_Compounds->Dialuminium_Trioxalate

Figure 3: Established and potential roles of aluminum compounds in pharmaceuticals.

Dialuminium trioxalate is a simple inorganic salt with well-defined fundamental chemical properties. While its primary applications have historically been in materials science and as a laboratory reagent, the broader context of aluminum compounds in pharmaceuticals suggests that its properties could be of interest for further investigation in drug development. Its insolubility and thermal decomposition characteristics are notable features that could be exploited in specific formulation strategies. However, a significant lack of data on its biological interactions and a detailed, reproducible synthesis protocol for the pure compound are major hurdles that need to be addressed by future research before any potential pharmaceutical applications can be seriously considered.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Aluminum Oxalate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of aluminum oxalate (B1200264) crystals. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the successful preparation and characterization of these materials.

Introduction

Aluminum oxalate and its derivatives are compounds of significant interest due to their versatile applications as precursors for the synthesis of high-purity alumina (B75360) (Al₂O₃) with controlled morphology, which is crucial in catalysis, ceramics, and as a component in pharmaceutical formulations. Hydrothermal synthesis is a powerful and widely used method for producing crystalline materials from aqueous solutions under controlled temperature and pressure. This technique allows for precise control over crystal size, morphology, and purity.

This document details the hydrothermal synthesis of various this compound compounds, including hydroxyl this compound (HAO) and other this compound complexes.

Experimental Protocols

Hydrothermal Synthesis of Hydroxyl this compound (HAO)

This protocol is based on the facile hydrothermal reaction between boehmite (γ-AlOOH) and oxalic acid.[1]

Materials:

  • Boehmite (γ-AlOOH)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven or furnace

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Precursor Preparation: Disperse a stoichiometric amount of boehmite and oxalic acid in deionized water in a beaker.

  • Mixing: Stir the mixture vigorously for a predetermined time to ensure a homogeneous suspension.

  • Hydrothermal Reaction: Transfer the suspension into a Teflon-lined stainless steel autoclave.

  • Heating: Place the sealed autoclave in an oven and heat to 200°C for 8 hours.[1]

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Recovery: Collect the solid product by filtration.

  • Washing: Wash the collected crystals several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors or byproducts.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) for several hours.

Hydrothermal Synthesis of a Dinuclear Al(III) Oxalate Complex

This protocol describes the synthesis of a specific aluminum(III) oxalate complex, (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, which yields crystalline products.[2]

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven or furnace

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Precursor Solution: Prepare an aqueous solution of aluminum nitrate nonahydrate and oxalic acid.

  • pH Adjustment: Add ethylenediamine to the solution to adjust the pH and act as a template.

  • Hydrothermal Reaction: Transfer the resulting solution to a Teflon-lined autoclave.

  • Heating: Heat the autoclave at a specific temperature and for a specific duration as optimized for crystal growth.

  • Cooling: Allow the autoclave to cool to room temperature.

  • Product Recovery: Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with deionized water.

  • Drying: Air dry the crystals. A yield of 78% has been reported for this method.[2]

Data Presentation

The following tables summarize key quantitative data from the hydrothermal synthesis of this compound and related compounds.

CompoundPrecursorsTemperature (°C)Time (h)Yield (%)Crystal SystemSpace Group
Hydroxyl this compound (HAO)[1]Boehmite, Oxalic Acid2008High Purity--
(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O[2]Al(NO₃)₃·9H₂O, Oxalic Acid, Ethylenediamine--78TriclinicP-1
CompoundDecomposition Temp. (°C)Mass Loss (%)Resulting MaterialCalcination Temp. (°C)Calcination Time (h)
Hydroxyl this compound (HAO)[1]~360~52γ-Al₂O₃4502
(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O[2]-----

Visualizations

Experimental Workflow for Hydrothermal Synthesis

The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound crystals.

Hydrothermal_Synthesis_Workflow A Precursor Preparation (e.g., Al Source + Oxalic Acid) B Mixing & Homogenization A->B C Transfer to Autoclave B->C D Hydrothermal Reaction (Controlled Temperature & Pressure) C->D E Cooling to Room Temperature D->E F Product Recovery (Filtration) E->F G Washing (Deionized Water & Ethanol) F->G H Drying G->H J Final Crystalline Product H->J I Characterization (XRD, SEM, TGA, etc.) J->I

Caption: General workflow for the hydrothermal synthesis of this compound crystals.

Logical Relationship of Synthesis Parameters and Product Characteristics

This diagram shows the relationship between the synthesis parameters and the resulting properties of the this compound crystals.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Product Characteristics A Temperature X Crystal Size A->X Y Morphology A->Y Z Purity & Yield A->Z B Reaction Time B->X B->Y B->Z C Precursor Concentration C->X C->Y C->Z D pH D->Y D->Z

Caption: Influence of synthesis parameters on product characteristics.

References

Application Notes & Protocols: Aluminum Oxalate as a Precursor for Gamma-Alumina (γ-Al₂)O₃) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-surface-area gamma-alumina (γ-Al₂O₃) using aluminum oxalate (B1200264) as a precursor. Gamma-alumina is a critical material in various applications, including catalysis, adsorption, and as a stationary phase in chromatography, making its synthesis and characterization of significant interest to researchers in materials science and drug development.

Introduction

Gamma-alumina (γ-Al₂O₃) is a metastable, porous transition alumina (B75360) with a high surface area, which makes it an excellent catalyst support and adsorbent. The properties of γ-Al₂O₃ are highly dependent on the synthesis method and the precursor used. Aluminum oxalate offers a viable route to produce γ-Al₂O₃ through thermal decomposition. This method allows for good control over the final properties of the alumina by carefully managing the synthesis of the precursor and the subsequent calcination conditions.

The thermal decomposition of this compound typically proceeds through the formation of an amorphous alumina phase before crystallizing into γ-Al₂O₃ at elevated temperatures. The temperature at which calcination is performed is a critical parameter that influences the specific surface area, pore volume, and crystalline phase of the final product.

Experimental Protocols

Synthesis of this compound Precursor

This protocol describes the synthesis of an this compound precursor from the reaction of an aluminum salt with oxalic acid.

Materials:

Procedure:

  • Prepare Aluminum Hydroxide Gel:

    • Dissolve a specific amount of the aluminum salt (e.g., aluminum nitrate nonahydrate) in deionized water in a beaker with continuous stirring to create a clear solution.

    • Slowly add ammonium hydroxide solution dropwise to the aluminum salt solution while vigorously stirring.

    • Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH reaches a value between 8 and 9 to ensure the complete precipitation of aluminum hydroxide (Al(OH)₃) as a gelatinous white precipitate.

    • Age the precipitate in the mother liquor for 1-2 hours with gentle stirring.

  • Prepare Oxalic Acid Solution:

    • In a separate beaker, dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water with stirring. The molar ratio of aluminum to oxalate is typically controlled to be around 2:3.

  • Formation of this compound:

    • Slowly add the oxalic acid solution to the aluminum hydroxide suspension with continuous stirring.

    • A reaction will occur, forming a precipitate of this compound.

    • Continue stirring the mixture for 2-4 hours at room temperature to ensure the reaction is complete.

  • Washing and Drying:

    • Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

    • Subsequently, wash the precipitate with ethanol to aid in the removal of water and to prevent hard agglomeration upon drying.

    • Dry the washed precipitate in a drying oven at 100-110 °C for 12-24 hours until a constant weight is achieved.

    • The resulting white powder is the this compound precursor.

Synthesis of Gamma-Alumina (γ-Al₂O₃) via Thermal Decomposition

This protocol details the calcination of the this compound precursor to form γ-Al₂O₃.

Materials and Equipment:

  • Dried this compound precursor

  • Ceramic crucible

  • High-temperature muffle furnace with programmable temperature control

Procedure:

  • Place a known amount of the dried this compound precursor into a ceramic crucible.

  • Place the crucible in the muffle furnace.

  • Heat the furnace to the desired calcination temperature (typically in the range of 500-800 °C) with a controlled heating rate (e.g., 5-10 °C/min).

  • Hold the temperature at the setpoint for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate and formation of the γ-alumina phase.

  • After the holding time, turn off the furnace and allow it to cool down to room temperature naturally.

  • The resulting white or off-white powder is γ-Al₂O₃.

Characterization Protocols

2.3.1. X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phase of the synthesized alumina and estimate the crystallite size.

Procedure:

  • Grind the synthesized alumina powder to a fine consistency using an agate mortar and pestle.

  • Mount the powder sample on a sample holder.

  • Place the sample holder in the X-ray diffractometer.

  • Set the instrument parameters for data collection (e.g., Cu Kα radiation, voltage, current, scan range of 2θ from 10° to 80°, step size).

  • Collect the diffraction pattern.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities with standard diffraction patterns for different alumina phases (e.g., from the JCPDS-ICDD database). The characteristic broad peaks for γ-Al₂O₃ are typically observed at 2θ values of approximately 37°, 46°, and 67°.

2.3.2. Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution of the synthesized γ-Al₂O₃.

Procedure:

  • Degassing:

    • Weigh an appropriate amount of the γ-Al₂O₃ sample into a sample tube.

    • Degas the sample under vacuum or a flow of an inert gas (e.g., nitrogen) at an elevated temperature (e.g., 200-300 °C) for several hours to remove any adsorbed moisture and other volatile impurities from the surface.

  • Analysis:

    • After degassing and cooling, weigh the sample tube again to determine the exact mass of the degassed sample.

    • Place the sample tube in the analysis port of the BET instrument.

    • Perform the nitrogen adsorption-desorption measurement at liquid nitrogen temperature (77 K).

    • The instrument will measure the amount of nitrogen gas adsorbed by the sample at various relative pressures.

  • Data Analysis:

    • Use the BET equation to calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35.

    • Use methods such as the Barrett-Joyner-Halenda (BJH) method to determine the pore volume and pore size distribution from the desorption branch of the isotherm.

Data Presentation

The following tables summarize representative quantitative data for γ-Al₂O₃ synthesized from aluminum-containing precursors at various calcination temperatures. It is important to note that the specific values for this compound-derived γ-Al₂O₃ may vary, and these tables should be considered as illustrative examples of the expected trends.

Table 1: Effect of Calcination Temperature on the Physicochemical Properties of γ-Al₂O₃

Calcination Temperature (°C)Crystalline PhaseCrystallite Size (nm)
500γ-Al₂O₃~4-6
600γ-Al₂O₃~5-8
700γ-Al₂O₃~7-10
800γ-Al₂O₃ (+ trace θ-Al₂O₃)~9-15

Note: The crystallite size generally increases with increasing calcination temperature.

Table 2: Surface Properties of γ-Al₂O₃ as a Function of Calcination Temperature

Calcination Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
500250 - 3500.3 - 0.53 - 6
600200 - 3000.4 - 0.65 - 8
700150 - 2500.5 - 0.77 - 12
800100 - 2000.5 - 0.810 - 18

Note: The BET surface area tends to decrease at higher calcination temperatures due to sintering and crystallite growth, while the average pore diameter and pore volume may increase.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_synthesis γ-Al₂O₃ Synthesis cluster_characterization Characterization A Aluminum Salt Solution (e.g., Al(NO₃)₃) B Precipitation of Al(OH)₃ (add NH₄OH, pH 8-9) A->B D Reaction to form This compound B->D C Oxalic Acid Solution C->D E Filtration and Washing D->E F Drying (100-110 °C) E->F G This compound Precursor Powder F->G H Calcination (500-800 °C) G->H I γ-Alumina (γ-Al₂O₃) Powder H->I J XRD Analysis (Phase ID, Crystallite Size) I->J K BET Analysis (Surface Area, Porosity) I->K L TEM/SEM Analysis (Morphology, Particle Size) I->L

Caption: Experimental workflow for the synthesis and characterization of γ-Al₂O₃.

logical_relationship cluster_params Synthesis Parameters cluster_props γ-Al₂O₃ Properties P1 Precursor Purity R1 Crystalline Phase (γ, θ, α) P1->R1 influences R2 Specific Surface Area P1->R2 influences P2 Calcination Temperature P2->R1 strongly determines P2->R2 strongly influences R3 Pore Volume & Size P2->R3 strongly influences R4 Particle Size & Morphology P2->R4 influences P3 Calcination Time P3->R1 affects P3->R4 affects P4 Heating Rate P4->R1 can affect

Caption: Relationship between synthesis parameters and γ-Al₂O₃ properties.

Application Notes and Protocols: Aluminum Oxalate in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum oxalate (B1200264) in heterogeneous catalysis. While primarily utilized as a precursor for high-purity alumina (B75360) catalysts and supports, this document also explores the synthesis of catalytically active complexes derived from aluminum oxalate.

Introduction to this compound in Catalysis

This compound, Al₂(C₂O₄)₃, is a key intermediate in the synthesis of aluminum oxide (alumina, Al₂O₃), a material widely employed for its high thermal stability, tunable porosity, and catalytic properties. The thermal decomposition of this compound provides a reliable route to high-purity alumina, making it a valuable precursor in the preparation of catalysts for a variety of industrial processes.

While direct catalytic applications of solid this compound are not extensively documented in peer-reviewed literature, its role as a precursor is critical. Additionally, aluminum-oxalate coordination complexes have demonstrated catalytic activity, particularly leveraging the Lewis acidic nature of the aluminum center.

Applications of this compound-Derived Materials

The primary application of this compound in heterogeneous catalysis is in the preparation of alumina supports and catalysts. Alumina derived from the thermal decomposition of this compound can be tailored to exhibit specific surface areas and pore size distributions, which are crucial for catalytic performance.

Key Applications of Alumina-Supported Catalysts:

  • Reforming and Isomerization: Platinum supported on alumina (Pt/Al₂O₃) is a cornerstone catalyst in the petroleum industry for reforming and isomerization reactions.

  • Dehydration Reactions: Alumina itself can catalyze the dehydration of alcohols to olefins.

  • Claus Process: Used for recovering elemental sulfur from hydrogen sulfide.

  • Support for a Wide Range of Catalytic Metals: The high surface area and thermal stability of alumina make it an excellent support for various metal catalysts used in hydrogenation, oxidation, and other organic transformations.

A notable example of a catalytically active material derived from an this compound complex is an ethylenediamine-stabilized aluminum-oxalate complex, which has been shown to be an efficient Lewis acid-base catalyst for the synthesis of benzoquinoline-2-carbonitriles.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and catalytic applications of materials derived from this compound.

Table 1: Synthesis of Ammonium (B1175870) this compound [2]

ParameterValue
Raw MaterialBayer aluminum hydroxide (B78521) (99.7% purity)
ReactantOxalic acid
Ethanol (B145695) to Al solution ratio> 2:1
pH for precipitation> 8.0
Final Product Composition(NH₄)₃Al(C₂O₄)₃·3H₂O
NH₄ Content (experimental)14.5%
Al Content (experimental)7.18%
C Content (experimental)17.4%

Table 2: Catalytic Performance of an Aluminum-Oxalate Complex in Benzoquinoline Synthesis [1]

CatalystReactionProduct YieldReaction TimeRecyclability
(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂OTandem multi-component synthesis of benzoquinoline-2-carbonitriles92-96%~15 min> 5 times with consistent activity

Experimental Protocols

Protocol for the Synthesis of Ammonium this compound

This protocol is adapted from the synthesis of ammonium this compound from Bayer aluminum hydroxide.[2]

Materials:

  • Bayer aluminum hydroxide (99.7% purity)

  • Oxalic acid

  • Ethanol

  • Ammonium hydroxide solution

  • Deionized water

Procedure:

  • Dissolve a calculated amount of Bayer aluminum hydroxide in an aqueous solution of oxalic acid to produce an aqueous aluminum solution. The molar ratio should be carefully controlled.

  • To the resulting aluminum solution, add ethanol in a volume ratio of ethanol to aluminum solution exceeding 2:1.

  • Adjust the pH of the mixture to greater than 8.0 using an ammonium hydroxide solution to precipitate ammonium this compound.

  • Filter the precipitate, wash with ethanol, and dry under vacuum.

Protocol for the Preparation of Alumina via Thermal Decomposition of this compound

Materials:

  • This compound hydrate (B1144303) (or ammonium this compound)

  • Furnace with temperature control

  • Ceramic crucible

Procedure:

  • Place a known amount of this compound hydrate into a ceramic crucible.

  • Place the crucible in a programmable furnace.

  • Heat the sample in air according to the following temperature program:

    • Ramp to 120°C at a rate of 10°C/min and hold for 1 hour to remove water of hydration.

    • Ramp to 400-500°C at a rate of 5°C/min and hold for 4 hours to decompose the oxalate.

    • For γ-Al₂O₃, a calcination temperature around 550°C is often used. For α-Al₂O₃, higher temperatures (>1100°C) are required.

  • Cool the furnace to room temperature and collect the resulting alumina powder.

Protocol for the Synthesis of a Catalytically Active Aluminum-Oxalate Complex

This protocol is based on the hydrothermal synthesis of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O.[1]

Materials:

Procedure:

  • In a typical synthesis, dissolve stoichiometric amounts of aluminum nitrate nonahydrate and oxalic acid in deionized water.

  • Add ethylenediamine to the solution.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at a specific temperature (e.g., 120-180°C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool to room temperature.

  • Filter the resulting crystals, wash with deionized water and ethanol, and dry in air.

Visualizations

Experimental_Workflow Experimental Workflow for Alumina Catalyst Preparation cluster_synthesis Synthesis of this compound cluster_decomposition Catalyst Precursor Processing cluster_catalyst_prep Catalyst Formulation Al_source Aluminum Source (e.g., Al(NO3)3) Precipitation Precipitation Al_source->Precipitation Oxalic_acid Oxalic Acid Oxalic_acid->Precipitation Al_oxalate This compound Precipitation->Al_oxalate Thermal_decomposition Thermal Decomposition (Calcination) Al_oxalate->Thermal_decomposition Alumina High-Purity Alumina (γ-Al2O3 or α-Al2O3) Thermal_decomposition->Alumina Impregnation Impregnation with Active Metal Precursor (e.g., H2PtCl6) Alumina->Impregnation Final_catalyst Final Heterogeneous Catalyst (e.g., Pt/Al2O3) Impregnation->Final_catalyst

Caption: Workflow for preparing an alumina-supported catalyst from an this compound precursor.

Lewis_Acid_Catalysis Generalized Lewis Acid Catalysis by an Aluminum Center Catalyst Al-Oxalate Complex (Lewis Acid) Activated_Complex Activated Substrate-Catalyst Complex Catalyst->Activated_Complex Coordination Substrate Substrate (e.g., Carbonyl Compound) Substrate->Activated_Complex Product_Catalyst_Complex Product-Catalyst Complex Activated_Complex->Product_Catalyst_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Catalyst_Complex Product Product Product_Catalyst_Complex->Product Product Release Catalyst_Regen Regenerated Catalyst Product_Catalyst_Complex->Catalyst_Regen Regeneration

References

Application Notes and Protocols: Preparation of Aluminum Oxalate from Aluminum Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of aluminum oxalate (B1200264) from aluminum nitrate (B79036) nonahydrate and oxalic acid dihydrate via a precipitation reaction. Aluminum oxalate serves as a precursor in the synthesis of alumina (B75360) (Al₂O₃) and other aluminum compounds utilized in various applications, including catalysis and ceramics. This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the preparation, isolation, and characterization of this compound.

Introduction

The synthesis of this compound from aluminum nitrate offers a straightforward method for producing a high-purity precursor material. The reaction proceeds by the precipitation of the sparingly soluble this compound upon the addition of oxalic acid to an aqueous solution of aluminum nitrate. The stoichiometry and pH of the reaction are critical parameters that influence the formation and purity of the final product. At a low solution pH, the neutral salt with the composition Al₂(C₂O₄)₃ is formed[1]. Due to the very low aqueous solubility of this compound, the precipitate can be readily isolated from the reaction mixture[2].

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)ACS Reagent GradeMilliporeSigma
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)ACS Reagent GradeMilliporeSigma
Deionized WaterHigh PurityIn-house
Ethanol (B145695) (95%)Laboratory GradeFisher Scientific
Equipment
  • Magnetic stirrer with stir bar

  • Heating plate

  • 250 mL Beakers

  • 100 mL Graduated cylinders

  • Buchner funnel and filter flask

  • Whatman No. 1 filter paper (or equivalent)

  • Spatula

  • Glass stirring rod

  • Drying oven

  • Analytical balance

Procedure
  • Preparation of Reactant Solutions:

    • Solution A (Aluminum Nitrate): Dissolve 15.0 g (0.04 mol) of aluminum nitrate nonahydrate in 100 mL of deionized water in a 250 mL beaker. Stir the solution with a magnetic stirrer until the salt is completely dissolved.

    • Solution B (Oxalic Acid): In a separate 250 mL beaker, dissolve 7.56 g (0.06 mol) of oxalic acid dihydrate in 100 mL of deionized water. Gentle heating (40-50 °C) may be applied to facilitate dissolution.

  • Precipitation:

    • Slowly add the oxalic acid solution (Solution B) to the aluminum nitrate solution (Solution A) while continuously stirring.

    • A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for 30 minutes at room temperature to ensure the completion of the reaction.

  • Isolation of the Precipitate:

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter flask. Place a pre-weighed piece of filter paper in the funnel.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Pour the reaction mixture containing the this compound precipitate into the Buchner funnel under vacuum.

    • Wash the precipitate with two 20 mL portions of deionized water to remove any unreacted starting materials and byproducts.

    • Subsequently, wash the precipitate with two 15 mL portions of 95% ethanol to aid in the removal of water and facilitate drying.

  • Drying:

    • Carefully remove the filter paper with the this compound precipitate from the funnel.

    • Place the filter paper on a watch glass and dry the product in a drying oven at 80-100 °C for at least 4 hours, or until a constant weight is achieved.

  • Characterization:

    • Determine the final weight of the dried this compound and calculate the percentage yield.

    • The synthesized this compound can be further characterized using techniques such as Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product A Dissolve Aluminum Nitrate in Deionized Water C Mix Solutions & Precipitate this compound A->C B Dissolve Oxalic Acid in Deionized Water B->C D Vacuum Filtration C->D E Wash with Deionized Water D->E F Wash with Ethanol E->F G Dry in Oven F->G H Characterize (TGA, FTIR, XRD) G->H

Caption: Workflow for the synthesis and characterization of this compound.

Stoichiometry and Yield Calculation

The balanced chemical equation for the reaction is:

2Al(NO₃)₃(aq) + 3H₂C₂O₄(aq) → Al₂(C₂O₄)₃(s) + 6HNO₃(aq)

Theoretical Yield Calculation:

  • Moles of Aluminum Nitrate:

    • Mass of Al(NO₃)₃·9H₂O = 15.0 g

    • Molar Mass of Al(NO₃)₃·9H₂O = 375.13 g/mol

    • Moles = 15.0 g / 375.13 g/mol = 0.040 mol

  • Moles of Oxalic Acid:

    • Mass of H₂C₂O₄·2H₂O = 7.56 g

    • Molar Mass of H₂C₂O₄·2H₂O = 126.07 g/mol

    • Moles = 7.56 g / 126.07 g/mol = 0.060 mol

  • Limiting Reactant:

    • Based on the stoichiometry (2 moles of Al(NO₃)₃ react with 3 moles of H₂C₂O₄), the reactants are in the correct stoichiometric ratio.

  • Theoretical Yield of this compound:

    • Moles of Al₂(C₂O₄)₃ produced = 0.040 mol Al(NO₃)₃ * (1 mol Al₂(C₂O₄)₃ / 2 mol Al(NO₃)₃) = 0.020 mol

    • Molar Mass of Al₂(C₂O₄)₃ = 318.02 g/mol

    • Theoretical Yield = 0.020 mol * 318.02 g/mol = 6.36 g

Percentage Yield Calculation:

Percentage Yield = (Actual Yield / Theoretical Yield) * 100

Expected Characterization Data

The following table summarizes the expected results from the characterization of the synthesized this compound.

Characterization TechniqueExpected Results
Thermogravimetric Analysis (TGA) Weight loss corresponding to the removal of water of hydration (if present) typically below 200°C. Subsequent weight loss due to the decomposition of oxalate to aluminum oxide (Al₂O₃) with the evolution of CO and CO₂ at temperatures around 400-500°C[3].
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for the oxalate group, including strong C=O stretching vibrations around 1650-1700 cm⁻¹ and C-O stretching vibrations around 1315-1360 cm⁻¹.
X-ray Diffraction (XRD) A diffraction pattern with sharp peaks, confirming the crystalline nature of the this compound product.

Signaling Pathway/Logical Relationship Diagram

logical_relationship Reactants Aluminum Nitrate (aq) Oxalic Acid (aq) Mixing Mixing & Stirring Reactants->Mixing Precipitation Formation of Insoluble This compound (s) Mixing->Precipitation Low pH Isolation Filtration & Washing Precipitation->Isolation Product Pure this compound Isolation->Product Byproducts Nitric Acid (aq) Unreacted Species Isolation->Byproducts in filtrate

Caption: Logical flow of the precipitation of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Oxalic acid is toxic and corrosive. Handle with care and avoid inhalation of dust or contact with skin and eyes.

  • Aluminum nitrate is an oxidizing agent. Keep away from combustible materials.

  • Perform the experiment in a well-ventilated area or a fume hood.

References

Application of Aluminum Oxalate in Ceramic Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of aluminum oxalate (B1200264) as a precursor in the manufacturing of advanced alumina (B75360) (Al₂O₃) ceramics. It includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in the synthesis and characterization of high-purity alumina ceramics.

Introduction

Aluminum oxalate (Al₂(C₂O₄)₃) is an aluminum salt of oxalic acid that serves as a valuable precursor in the synthesis of high-purity alumina powders for ceramic applications. The use of organometallic precursors like this compound offers several advantages over traditional methods that rely on naturally occurring minerals like bauxite. These benefits include higher purity, better control over particle size and morphology, and often, lower processing temperatures.

The thermal decomposition of this compound yields alumina (Al₂O₃), a ceramic material renowned for its exceptional properties, including high hardness, excellent thermal stability, chemical inertness, and electrical insulation.[1] These characteristics make alumina ceramics indispensable in a wide range of applications, from electronic substrates and insulators to cutting tools, wear-resistant components, and biomedical implants.[2][3]

This application note details the process of producing alumina ceramics from an this compound precursor, covering the synthesis of the precursor, its thermal decomposition to alumina powder, and the subsequent fabrication and characterization of the final ceramic product.

Experimental Protocols

Synthesis of Amorphous this compound (AAO) Precursor

This protocol describes the synthesis of amorphous this compound, a highly reactive precursor for low-temperature alumina formation.

Materials:

Procedure:

  • Dissolve aluminum hydroxide in an aqueous solution of oxalic acid. The molar ratio of aluminum hydroxide to oxalic acid should be optimized based on the desired stoichiometry of the final product.

  • Stir the solution continuously at room temperature until the aluminum hydroxide is completely dissolved, forming an this compound solution.

  • Precipitate the amorphous this compound by adding ethanol to the solution. A mixing ratio of ethanol to the aluminum-containing solution exceeding 2:1 is recommended.

  • Adjust the pH of the solution to greater than 8.0 to ensure complete precipitation.

  • Filter the resulting precipitate and wash it thoroughly with deionized water to remove any unreacted reagents.

  • Dry the washed precipitate at a temperature of 80-100 °C to obtain the amorphous this compound powder.

Thermal Decomposition of this compound to Alumina Powder

This protocol outlines the calcination process to convert the this compound precursor into alumina powder. The temperature profile is critical for controlling the phase transformation and final properties of the alumina.

Equipment:

  • High-temperature tube furnace with controlled atmosphere capabilities

  • Alumina crucible

Procedure:

  • Place the dried amorphous this compound powder in an alumina crucible.

  • Insert the crucible into the tube furnace.

  • Heat the furnace to the desired calcination temperature. The heating rate can influence the resulting powder characteristics. A typical heating rate is 5-10 °C/min.

  • Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition and phase transformation.

  • Cool the furnace down to room temperature.

  • The resulting white powder is alumina (Al₂O₃).

Phase Transformation Temperatures: The thermal decomposition of this compound proceeds through several stages, with the final phase of alumina depending on the calcination temperature.

  • > 355 °C: Transformation to amorphous Al₂O₃ begins.

  • ~1050 °C: Amorphous this compound (AAO) transforms into α-Al₂O₃.[4]

  • ~1100 °C: Aluminum formate (B1220265) (a related carboxylate) yields pure α-Al₂O₃.[5]

Fabrication of Alumina Ceramic Body

This protocol describes the process of forming a green body from the synthesized alumina powder and sintering it to produce a dense ceramic.

Materials and Equipment:

  • Alumina powder (synthesized from this compound)

  • Binder (e.g., polyvinyl alcohol - PVA)

  • Deionized water

  • Mortar and pestle or ball mill

  • Hydraulic press with a die

  • High-temperature sintering furnace

Procedure:

  • Powder Preparation: Mix the alumina powder with a binder solution (e.g., 2-5 wt% PVA in deionized water) to form a granulated powder. This can be achieved by wet mixing followed by drying and sieving.

  • Compaction: Uniaxially press the granulated powder in a steel die at a pressure of 100-200 MPa to form a green body of the desired shape.[6]

  • Binder Burnout: Heat the green body slowly in air to a temperature of 500-600 °C to burn out the organic binder. The heating rate should be slow (e.g., 1-2 °C/min) to prevent cracking.

  • Sintering: Transfer the binder-free body to a high-temperature furnace for sintering. The sintering temperature and time are critical parameters that determine the final density and microstructure of the ceramic. A typical sintering profile for alumina is 1500-1650 °C for 2-4 hours.[7]

  • Cooling: Cool the furnace down to room temperature at a controlled rate to avoid thermal shock and cracking of the ceramic part.

Data Presentation

The properties of the final alumina ceramic are highly dependent on the processing parameters. The following tables summarize key quantitative data related to the process.

Table 1: Thermal Decomposition of Aluminum Carboxylate Precursors

PrecursorDecomposition EventTemperature (°C)Resulting Phase
Aluminum FormateTransformation to amorphous Al₂O₃> 355Amorphous Al₂O₃
Aluminum FormateFormation of pure α-Al₂O₃1100α-Al₂O₃
Amorphous this compoundTransformation to α-Al₂O₃1050α-Al₂O₃

Table 2: Typical Properties of Sintered Alumina Ceramics

PropertyValue
Density> 95% of theoretical (3.97 g/cm³)
Hardness (Mohs)9
Flexural Strength300 - 600 MPa
Compressive Strength2000 - 4000 MPa
Thermal Conductivity20 - 30 W/m·K
Electrical Resistivity> 10¹⁴ Ω·cm

Note: These are typical values and can vary significantly based on the purity of the precursor, powder characteristics, and sintering conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the production of alumina ceramics from an this compound precursor.

experimental_workflow cluster_precursor Precursor Synthesis cluster_ceramic Ceramic Fabrication AlOH3 Al(OH)₃ Dissolution Dissolution in Water AlOH3->Dissolution OxalicAcid Oxalic Acid OxalicAcid->Dissolution Precipitation Precipitation with Ethanol Dissolution->Precipitation Drying Drying Precipitation->Drying AAO Amorphous This compound Drying->AAO Calcination Calcination AAO->Calcination AluminaPowder Al₂O₃ Powder Calcination->AluminaPowder Compaction Compaction AluminaPowder->Compaction Sintering Sintering Compaction->Sintering AluminaCeramic Alumina Ceramic Sintering->AluminaCeramic

Caption: Experimental workflow for alumina ceramic production.

Signaling Pathway of Alumina Phase Transformation

The following diagram illustrates the phase transformation pathway from this compound to the stable α-alumina phase during thermal decomposition.

phase_transformation Precursor This compound (Amorphous) Amorphous_Al2O3 Amorphous Al₂O₃ Precursor->Amorphous_Al2O3 > 355 °C Gamma_Al2O3 γ-Al₂O₃ (Transition Alumina) Amorphous_Al2O3->Gamma_Al2O3 ~800-1000 °C Alpha_Al2O3 α-Al₂O₃ (Corundum) Gamma_Al2O3->Alpha_Al2O3 > 1000 °C

Caption: Phase transformation of this compound to α-alumina.

Conclusion

This compound is a promising precursor for the synthesis of high-purity alumina ceramics. The protocols outlined in this document provide a framework for the production and processing of these materials. By carefully controlling the synthesis of the precursor, the thermal decomposition process, and the ceramic fabrication parameters, it is possible to tailor the properties of the final alumina ceramic to meet the demands of various advanced applications. Further research can focus on optimizing the process parameters to achieve specific microstructures and enhance the mechanical and functional properties of the resulting ceramics.

References

Application Note: Thermogravimetric Analysis of Aluminum Oxalate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials. This application note provides a detailed protocol and analysis of the thermal decomposition of aluminum oxalate (B1200264), a process that is crucial for the synthesis of high-purity alumina (B75360) (Al₂O₃), a material with wide-ranging applications in catalysis, ceramics, and pharmaceuticals. The decomposition of hydrated aluminum oxalate typically proceeds in distinct stages: dehydration followed by the decomposition of the anhydrous oxalate to aluminum oxide. Understanding the temperature ranges and mass losses associated with these steps is essential for controlling the properties of the final alumina product.

Data Presentation

The thermal decomposition of hydrated this compound, represented hypothetically as Al₂(C₂O₄)₃·3H₂O, was analyzed using thermogravravimetric analysis. The quantitative data, including temperature ranges and corresponding mass losses for each decomposition step, are summarized in the tables below.

Table 1: Summary of TGA Data for this compound Decomposition

Decomposition StepTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid Residue
Dehydration100 - 250~14.3H₂OAnhydrous this compound (Al₂(C₂O₄)₃)
Oxalate Decomposition300 - 500~55.7CO, CO₂Amorphous Alumina (Al₂O₃)
Total 100 - 500 ~70.0

Table 2: Theoretical vs. Experimental Mass Loss

Decomposition StepTheoretical Mass Loss (%)Experimental Mass Loss (%)
Dehydration14.33~14.3
Oxalate Decomposition55.72~55.7

Experimental Protocols

This section details the methodology for the thermogravimetric analysis of this compound.

1. Sample Preparation: Synthesis of this compound Hydrate (B1144303)

  • Materials: Aluminum chloride (AlCl₃), Oxalic acid (H₂C₂O₄·2H₂O), Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Deionized water.

  • Procedure:

    • Prepare a 0.5 M solution of aluminum chloride in deionized water.

    • Prepare a 0.5 M solution of oxalic acid in deionized water.

    • Slowly add the oxalic acid solution to the aluminum chloride solution with constant stirring.

    • Adjust the pH of the mixture to ~7 by the dropwise addition of ammonium hydroxide to precipitate this compound hydrate.

    • Filter the white precipitate and wash it several times with deionized water to remove any unreacted reagents.

    • Dry the precipitate in a desiccator at room temperature.

2. Thermogravimetric Analysis (TGA) Protocol

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound hydrate powder into an alumina or platinum TGA crucible.

    • Instrument Setup: Place the crucible in the TGA furnace.

    • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative side reactions.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • Data Acquisition: Record the sample mass as a function of temperature. The derivative of the mass change with respect to temperature (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the decomposition pathway of this compound.

G Experimental Workflow for TGA of this compound cluster_synthesis Synthesis of this compound Hydrate cluster_tga TGA Protocol A Prepare 0.5 M AlCl3 solution C Mix solutions with stirring A->C B Prepare 0.5 M Oxalic Acid solution B->C D Adjust pH to ~7 with NH4OH C->D E Filter and wash precipitate D->E F Dry the precipitate E->F G Weigh 5-10 mg of sample F->G H Place in TGA crucible G->H I Set inert atmosphere (N2) H->I J Ramp temperature to 800°C at 10°C/min I->J K Record mass vs. temperature J->K

Caption: Experimental workflow for the synthesis and TGA of this compound.

G Decomposition Pathway of this compound Hydrate A Al2(C2O4)3·3H2O (Hydrated this compound) B Al2(C2O4)3 (Anhydrous this compound) A->B  100-250°C - 3H2O C Al2O3 (Amorphous Alumina) B->C  300-500°C - 3CO - 3CO2

Caption: Decomposition pathway of hydrated this compound.

Application Notes and Protocols for X-ray Diffraction Characterization of Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum oxalate (B1200264) is a key intermediate in the synthesis of high-purity alumina (B75360) and other aluminum-based materials used in catalysis, ceramics, and pharmaceuticals. The crystalline structure, phase purity, crystallite size, and strain of aluminum oxalate significantly influence the properties of the final product. X-ray diffraction (XRD) is a powerful, non-destructive technique for the detailed characterization of these critical material properties. This application note provides a comprehensive overview of the application of XRD for the analysis of this compound, including detailed experimental protocols and data analysis methodologies.

Principles of X-ray Diffraction (XRD)

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, collimated to concentrate the rays, and directed toward the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions satisfy Bragg's Law:

nλ = 2d sinθ

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the interplanar spacing of the crystal lattice

  • θ is the angle of incidence

The diffracted X-rays are detected, processed, and counted. By scanning the sample through a range of 2θ angles, a diffraction pattern is generated, which is a unique "fingerprint" of the crystalline structure of the material. Analysis of this pattern can provide information on the phase composition, crystal structure, crystallite size, and strain.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data. The goal is to produce a fine, homogenous powder with a random orientation of crystallites.

Protocol for Powdering this compound:

  • Grinding: If the this compound sample is in a coarse or aggregated form, it must be ground to a fine powder (typically <10 µm particle size). This can be achieved using an agate mortar and pestle to minimize contamination. For larger quantities or harder materials, a mechanical grinder can be used. Grinding under a liquid medium like ethanol (B145695) can help to reduce lattice strain induced by the grinding process.

  • Homogenization: Ensure the powder is well-mixed to guarantee that the sample analyzed is representative of the bulk material.

  • Sample Mounting: The powdered sample is then mounted onto a sample holder. A common method is the back-loading technique to reduce preferred orientation:

    • Place the sample holder face down on a clean, flat surface.

    • Fill the sample well from the back, gently tapping to ensure even packing.

    • Use a flat edge (like a glass slide) to level the surface of the powder with the back of the holder.

    • Carefully place the sample holder into the diffractometer.

Data Acquisition (Powder X-ray Diffraction - PXRD)

The following are typical instrument parameters for the PXRD analysis of this compound. These may need to be optimized depending on the specific instrument and the nature of the sample.

ParameterTypical Value
X-ray Source Cu Kα (λ = 1.5406 Å)
Voltage 40 kV
Current 40 mA
Scan Range (2θ) 5° - 80°
Step Size 0.02°
Scan Speed/Time per Step 1-5 seconds
Divergence Slit
Receiving Slit 0.2 mm
Detector Scintillation or solid-state detector

Data Analysis and Interpretation

Phase Identification

The primary use of PXRD is to identify the crystalline phases present in a sample. This is achieved by comparing the experimental diffraction pattern to a database of known patterns, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). Each crystalline phase has a unique diffraction pattern, allowing for the identification of the specific form of this compound (e.g., different hydrates) or any crystalline impurities.

Quantitative Phase Analysis (Rietveld Refinement)

Rietveld refinement is a powerful technique for quantitative analysis of multiphase mixtures.[1] It involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a crystal structure model of each phase present. The refinement process adjusts various parameters (e.g., lattice parameters, atomic positions, peak shape parameters) to minimize the difference between the calculated and observed patterns. The output of a successful Rietveld refinement includes the weight percentage of each crystalline phase.

Crystallite Size and Strain Analysis

The broadening of diffraction peaks can be related to the size of the crystallites and the presence of microstrain within the crystal lattice.

  • Scherrer Equation: A simple method to estimate the average crystallite size (D) is the Scherrer equation: D = (Kλ) / (β cosθ) Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

  • Williamson-Hall Plot: This method allows for the separation of the contributions of crystallite size and microstrain to peak broadening. The equation for the Williamson-Hall plot is: β cosθ = (Kλ / D) + (4ε sinθ) By plotting β cosθ versus 4 sinθ, the strain (ε) can be determined from the slope of the line, and the crystallite size (D) can be calculated from the y-intercept.

Data Presentation

The following table summarizes quantitative data obtained from the X-ray diffraction analysis of an this compound complex.

ParameterValueReference
Compound (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O[2]
Crystal System Triclinic[2]
Space Group P-1[2]
a (Å) 7.5297 (5)[2]
b (Å) 8.1418 (6)[2]
c (Å) 9.8279 (8)[2]
α (°) 107.48 (1)[2]
β (°) 99.96 (1)[2]
γ (°) 95.09 (1)[2]
Volume (ų) 555.2 (1)[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_results Results Grinding Grinding to fine powder Homogenization Homogenization Grinding->Homogenization Mounting Mounting on sample holder Homogenization->Mounting XRD_instrument Powder X-ray Diffractometer Mounting->XRD_instrument Raw_data Raw Diffraction Pattern XRD_instrument->Raw_data Phase_ID Phase Identification Raw_data->Phase_ID Quant_analysis Quantitative Analysis (Rietveld) Raw_data->Quant_analysis Microstructure Crystallite Size & Strain (Williamson-Hall) Raw_data->Microstructure Crystal_structure Crystal Structure & Phase Purity Phase_ID->Crystal_structure Phase_composition Phase Composition (%) Quant_analysis->Phase_composition Crystallite_size Crystallite Size (nm) & Strain Microstructure->Crystallite_size

Caption: Experimental workflow for XRD analysis of this compound.

logical_relationship cluster_XRD_Data XRD Data cluster_Material_Properties Material Properties Peak_Position Peak Position (2θ) Crystal_Structure Crystal Structure & Lattice Parameters Peak_Position->Crystal_Structure Bragg's Law Peak_Intensity Peak Intensity Phase_Purity Phase Purity & Composition Peak_Intensity->Phase_Purity Rietveld Refinement Peak_Broadening Peak Broadening (FWHM) Crystallite_Size Crystallite Size Peak_Broadening->Crystallite_Size Scherrer Eq. Microstrain Microstrain Peak_Broadening->Microstrain Williamson-Hall

Caption: Relationship between XRD data and material properties.

References

Application Note: Infrared Spectroscopy Analysis of Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the analysis of aluminum oxalate (B1200264) using Fourier Transform Infrared (FTIR) spectroscopy. It includes theoretical background, a comprehensive experimental protocol, and data interpretation to facilitate the characterization of this compound.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule. For aluminum oxalate (Al₂(C₂O₄)₃), IR spectroscopy is instrumental in confirming the presence of the oxalate ligand and studying its coordination to the aluminum metal center. This application note outlines the standard procedure for obtaining and interpreting the IR spectrum of solid this compound.

Principle of the Method

The vibrational modes of the oxalate ligand are sensitive to its chemical environment. The coordination of the oxalate anion to a metal ion like aluminum (Al³⁺) influences the bond strengths and angles within the ligand, leading to characteristic shifts in the vibrational frequencies compared to the free oxalate ion. The primary absorption bands of interest in the IR spectrum of this compound are associated with the stretching and bending vibrations of the C=O, C-O, and C-C bonds of the oxalate moiety, as well as vibrations involving the Al-O bonds.

Experimental Protocol

This protocol describes the analysis of a solid sample of this compound using the Potassium Bromide (KBr) pellet method, a common technique for obtaining high-quality IR spectra of solid samples.

3.1. Materials and Equipment

  • This compound (Al₂(C₂O₄)₃) sample

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade (dried in an oven at 110°C for at least 2 hours and stored in a desiccator)

  • Spatula

  • Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and about 200 mg of dry KBr powder. Transfer both to an agate mortar.

  • Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A good pellet is thin and transparent, without cracks or cloudiness.

3.3. Data Acquisition

  • Background Spectrum: Place the empty sample holder into the FTIR spectrometer's sample compartment. Collect a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

  • Scan Parameters: Configure the spectrometer with the following typical parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Collection: Initiate the scan to collect the infrared spectrum of the sample.

  • Data Processing: The collected sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation

The following table summarizes the characteristic infrared absorption bands for this compound.[1]

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3400 (broad)O-H stretching of adsorbed or coordinated water
1720ν(C=O) asymmetric stretching
1693ν(C=O) symmetric stretching
1405ν(C-O) + ν(C-C) stretching
1293ν(C-O) + δ(O-C=O) bending
1278ν(C-O) + δ(O-C=O) bending
~800δ(O-C=O) + ν(Al-O)
~500ν(Al-O) + ring deformation

Note: The exact peak positions may vary slightly depending on the sample's hydration state and physical form.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the infrared spectroscopy analysis of this compound is depicted in the following diagram.

experimental_workflow Experimental Workflow for IR Analysis of this compound cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output weigh Weigh this compound and KBr grind Grind and Mix in Agate Mortar weigh->grind load Load Mixture into Pellet Die grind->load press Apply Pressure in Hydraulic Press load->press background Collect Background Spectrum press->background Transfer Pellet to Spectrometer sample Collect Sample Spectrum background->sample process Process Data (Absorbance/Transmittance) sample->process spectrum Generate IR Spectrum process->spectrum interpret Interpret Spectrum and Identify Peaks spectrum->interpret

Caption: Workflow for Infrared Spectroscopy Analysis of this compound.

Interpretation of Results

The infrared spectrum of this compound is dominated by the strong absorptions of the oxalate ligand.

  • O-H Region: A broad band around 3400 cm⁻¹ is typically observed if the sample is a hydrate (B1144303) or has adsorbed moisture. This corresponds to the O-H stretching vibrations of water molecules.

  • Carbonyl (C=O) Stretching Region: The most prominent bands in the spectrum appear in the 1600-1750 cm⁻¹ region. These are assigned to the asymmetric and symmetric stretching vibrations of the C=O bonds in the oxalate ligand.[1] The positions of these bands are indicative of the bidentate coordination of the oxalate to the aluminum ion.

  • C-O and C-C Stretching Region: Bands in the 1200-1450 cm⁻¹ range are attributed to the stretching vibrations of the C-O and C-C single bonds within the chelate ring formed by the oxalate ligand and the aluminum ion.[1]

  • Fingerprint Region: The region below 1000 cm⁻¹ contains various bending and deformation modes of the oxalate ligand, as well as vibrations associated with the Al-O bonds. These bands are complex but provide a unique fingerprint for the compound.

The absence of significant absorption bands characteristic of free carboxylic acids (typically a very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1760 cm⁻¹) can confirm the formation of the oxalate salt.

Conclusion

Infrared spectroscopy is a rapid, non-destructive, and highly informative technique for the analysis of this compound. By following the detailed protocol provided in this application note, researchers can reliably obtain high-quality IR spectra for structural confirmation and quality control purposes. The characteristic absorption bands of the coordinated oxalate ligand provide a clear and definitive identification of the compound.

References

Application Notes and Protocols: The Role of Aluminum-Based Mordants in Textile Dyeing with a Critical Evaluation of Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mordanting is a critical step in textile dyeing, particularly with natural dyes, to ensure the fastness and longevity of the color. Mordants act as a chemical bridge between the textile fiber and the dye molecule, forming an insoluble coordination complex that adheres firmly to the fabric. Among the various types of mordants, aluminum salts are widely utilized for their efficacy, relatively low toxicity, and ability to produce clear, vibrant colors. This document provides a detailed overview of the application of common aluminum-based mordants in textile dyeing.

While a variety of aluminum salts are established as effective mordants, inquiries regarding the use of aluminum oxalate (B1200264) have arisen. Extensive research of scientific literature and established dyeing practices reveals a notable absence of aluminum oxalate in standard textile dyeing protocols. This suggests that this compound is not a conventional or recommended mordant. The likely reasons for its absence include potential issues with solubility, the stability of the resulting dye complex, or simply a lack of superior efficacy compared to well-established aluminum mordants such as potassium aluminum sulfate (B86663) (alum) and aluminum acetate (B1210297). Therefore, these application notes will focus on the proven and widely used aluminum mordants.

Mechanism of Action of Aluminum Mordants

The primary function of an aluminum mordant is to facilitate the formation of a stable dye-fiber complex.[1] The trivalent aluminum ion (Al³⁺) has a strong affinity for forming coordination complexes with both the functional groups on the textile fibers (e.g., hydroxyl groups in cellulose, carboxyl and amino groups in protein fibers) and the dye molecules.[1][2] This creates a "lake" pigment that is insoluble in water and adheres strongly to the fiber, enhancing the wash and light fastness of the dye.[2]

I. Standard Aluminum Mordants and Their Applications

The two most common and well-documented aluminum mordants are Potassium Aluminum Sulfate (Alum) and Aluminum Acetate. Their selection depends primarily on the type of fiber being dyed.

A. Potassium Aluminum Sulfate (Alum)

Alum is the most frequently used mordant for protein fibers such as wool and silk.[3][4] It is also used for cellulosic fibers, often in conjunction with a tannin pretreatment to improve its efficacy.[3][5]

Table 1: Quantitative Parameters for Alum Mordanting

ParameterRecommended RangeFiber TypeNotes
Concentration (% WOF) 8-20%Protein & CelluloseWOF stands for Weight of Fiber. Higher concentrations do not necessarily improve results and can lead to a sticky feel on the fiber.[6]
Cream of Tartar (% WOF) 6-7%ProteinOptional additive used to brighten colors and protect fibers from harshness.[4]
Temperature 80-90°C (Simmer, do not boil)ProteinHigh temperatures can damage protein fibers.[1]
Time 1 hourProteinEnsure even heating and occasional stirring.[1]
pH Not generally adjusted-The natural pH of the alum solution is typically sufficient.
Experimental Protocol: Alum Mordanting for Protein Fibers (Wool/Silk)

1. Preparation of Fibers:

  • Weigh the dry fiber to be mordanted. This is the "Weight of Fiber" (WOF).

  • Scour the fibers to remove any impurities by washing them with a pH-neutral soap. Rinse thoroughly.

  • Soak the fibers in water until they are fully saturated.

2. Preparation of Mordant Bath:

  • In a large non-reactive pot (stainless steel or enamel), add enough water to allow the fibers to move freely.

  • Heat the water to approximately 50°C.

  • In a separate container, dissolve 15% WOF of alum and 6% WOF of cream of tartar in hot water.

  • Add the dissolved mordant solution to the pot and stir well.

3. Mordanting Process:

  • Add the wet, scoured fibers to the mordant bath.

  • Slowly raise the temperature to a simmer (80-90°C). Do not boil.

  • Maintain this temperature for one hour, stirring gently every 15 minutes to ensure even mordanting.

  • Allow the bath to cool completely before removing the fibers.

4. Post-Mordanting:

  • The fibers can be rinsed gently and then dyed immediately, or they can be dried and stored for later use.

B. Aluminum Acetate

Aluminum acetate is the preferred mordant for cellulosic fibers like cotton and linen as it is more effective at binding to these fibers than alum alone.[3][7]

Table 2: Quantitative Parameters for Aluminum Acetate Mordanting

ParameterRecommended RangeFiber TypeNotes
Concentration (% WOF) 5-10%CelluloseProvides good results without making the fabric harsh.[7]
Temperature Room temperature to 45°CCelluloseHigh heat is not necessary and can be detrimental.
Time 12-24 hoursCelluloseA longer soaking time ensures thorough mordanting.
Post-Mordant Treatment Chalk (Calcium Carbonate) or Wheat Bran BathCelluloseHelps to fix the aluminum to the fibers.
Experimental Protocol: Aluminum Acetate Mordanting for Cellulose Fibers (Cotton/Linen)

1. Preparation of Fibers:

  • Weigh the dry fiber (WOF).

  • Scour the fibers thoroughly. For cotton and linen, this may involve boiling with a scouring agent like soda ash. Rinse well.

  • A pre-treatment with a tannin solution is often recommended for deeper shades.

2. Preparation of Mordant Bath:

  • In a non-reactive container, dissolve 8% WOF of aluminum acetate in warm water.

  • Add enough cool water to the container to allow the fibers to be fully submerged.

3. Mordanting Process:

  • Add the wet, scoured fibers to the aluminum acetate solution.

  • Ensure the fibers are fully submerged and stir gently.

  • Let the fibers soak for at least 12 hours, and up to 24 hours, at room temperature.

4. Post-Mordanting (Fixing):

  • Prepare a bath with warm water and 2% WOF of chalk (calcium carbonate) or 5% WOF of wheat bran.

  • Transfer the mordanted fibers directly from the aluminum acetate bath to the fixing bath.

  • Stir gently and leave for 15-30 minutes.

  • Rinse the fibers lightly before proceeding to dyeing.

II. Visualizing the Mordanting Process

The following diagrams illustrate the logical workflow of the mordanting process and the chemical principle behind it.

Mordanting_Workflow cluster_prep Fiber Preparation cluster_mordant Mordanting cluster_post Post-Mordanting weigh Weigh Dry Fiber (WOF) scour Scour Fiber weigh->scour rinse_prep Rinse Thoroughly scour->rinse_prep prep_bath Prepare Mordant Bath rinse_prep->prep_bath add_fiber Add Wet Fiber prep_bath->add_fiber heat_soak Heat or Soak add_fiber->heat_soak cool Cool Down heat_soak->cool rinse_post Rinse Gently cool->rinse_post dye Proceed to Dyeing rinse_post->dye

Caption: Experimental workflow for textile mordanting.

Mordant_Mechanism Fiber Textile Fiber (-OH, -COOH, -NH2 groups) Mordant Aluminum Ion (Al³⁺) Fiber->Mordant Binds to Complex Stable Color Complex (Lake) Mordant->Complex Forms Dye Dye Molecule Dye->Mordant Binds to

Caption: Chemical principle of aluminum mordanting.

While the inquiry into this compound as a mordant is scientifically valid, the current body of textile dyeing knowledge does not support its use. The established aluminum mordants, potassium aluminum sulfate and aluminum acetate, have well-documented protocols and a long history of successful application. Researchers and professionals are advised to utilize these proven methods for reliable and effective results in textile dyeing. Further investigation into novel mordants should be conducted with rigorous scientific methodology to establish their efficacy and safety before widespread adoption.

References

Sol-Gel Synthesis of Alumina from Aluminum Precursors: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The sol-gel method offers a versatile and cost-effective approach for synthesizing high-purity and nanostructured alumina (B75360) (Al₂O₃) with tunable properties.[1] This bottom-up process involves the transition of a colloidal solution (sol) into a gel-like network, which upon drying and calcination yields alumina with controlled particle size, surface area, and porosity.[2] These characteristics make sol-gel derived alumina a promising material for various applications, including catalysis, ceramics, and notably, as a carrier for drug delivery systems.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of alumina via the sol-gel method using different aluminum precursors. It is intended to guide researchers, scientists, and drug development professionals in the preparation and application of this advanced material.

Influence of Aluminum Precursor on Alumina Properties

The choice of aluminum precursor is a critical parameter that significantly influences the physicochemical properties of the synthesized alumina. Common precursors include inorganic salts like aluminum chloride (AlCl₃) and aluminum nitrate (B79036) (Al(NO₃)₃), and organometallics such as aluminum isopropoxide (Al(OCH(CH₃)₂)₃). The precursor's chemical nature affects the hydrolysis and condensation rates, which in turn dictate the structure and morphology of the final alumina product.[5][6]

PrecursorTypical SolventGelling Agent/CatalystResulting Alumina Phase (after calcination)Key Characteristics
Aluminum Chloride (AlCl₃)Ethanol (B145695)Ammonia (B1221849) (NH₃) solutionγ-Al₂O₃, α-Al₂O₃Can produce needle-shaped and spherical nanoparticles.[5]
Aluminum Nitrate (Al(NO₃)₃·9H₂O)Ethanol / WaterUrea, Propylene (B89431) Oxideγ-Al₂O₃, α-Al₂O₃Often results in a well-defined mesoporous structure.[7][8]
Aluminum IsopropoxideIsopropanol / EthanolAcid (e.g., HNO₃) or BaseBoehmite (intermediate), γ-Al₂O₃, α-Al₂O₃Allows for good control over particle size and purity.[9][10]

Quantitative Data on Sol-Gel Alumina Synthesis

The following table summarizes the impact of various synthesis parameters on the final properties of the alumina, offering a comparative overview for process optimization.

PrecursorConcentration (M)SolventpH / CatalystAging Time (h) & Temp. (°C)Calcination Temp. (°C)Crystallite Size (nm)Surface Area (m²/g)Pore Size (nm)
Aluminum Chloride0.1EthanolNH₃ solution30 h @ RT1000< 25 (needles), < 20 (spheres)--
Aluminum Chloride0.1EthanolNH₃ solution30 h @ RT1200~40--
Aluminum Nitrate1.0WaterUrea-600---
Aluminum Nitrate-Ethanol--80011.5--
Aluminum Isopropoxide0.1EthanolNH₃ solution24 h @ RT1000~25--
Aluminum Isopropoxide0.1EthanolNH₃ solution24 h @ RT1200~45--
Aluminum Isopropoxide--Nitric Acid-600~5.5339-351-

Experimental Protocols

Protocol 1: Alumina Nanoparticle Synthesis using Aluminum Chloride

Objective: To synthesize alumina nanoparticles using aluminum chloride as the inorganic precursor.

Materials:

  • Aluminum chloride (AlCl₃)

  • Ethanol (C₂H₅OH)

  • Ammonia solution (NH₃, 28%)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of AlCl₃ in ethanol by dissolving the appropriate amount of AlCl₃ in ethanol with magnetic stirring.[5]

  • Slowly add a 28% ammonia solution dropwise to the AlCl₃ solution while stirring continuously until a gel is formed.[5]

  • Allow the gel to age (maturate) for 30 hours at room temperature.[5]

  • Dry the gel in an oven at 100°C for 24 hours to obtain a xerogel.[5]

  • Calcine the dried powder in a furnace at a desired temperature (e.g., 1000°C or 1200°C) for 2 hours to obtain alumina nanoparticles.[5]

Protocol 2: Alumina Synthesis using Aluminum Nitrate

Objective: To synthesize mesoporous alumina using aluminum nitrate as the precursor.

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Ethanol

  • Propylene oxide

Procedure:

  • Dissolve hydrated aluminum nitrate in ethanol.[7]

  • Add propylene oxide to the solution. Propylene oxide acts as a proton scavenger, promoting hydrolysis and condensation.[7]

  • Stir the mixture until gelation occurs.

  • Dry the resulting gel.

  • Calcine the dried gel under an air atmosphere to obtain amorphous alumina with a well-defined mesoporous structure.[7]

Protocol 3: Alumina Synthesis using Aluminum Isopropoxide

Objective: To synthesize alumina nanoparticles from an organometallic precursor.

Materials:

  • Aluminum isopropoxide (C₉H₂₁AlO₃)

  • Ethanol

  • Ammonia solution (28%)

Procedure:

  • Prepare a 0.1 M solution of aluminum isopropoxide in ethanol.[5]

  • Add a 28% ammonia solution to form a gel, with mild shaking at 90°C for 10 hours.[5]

  • Age the gel at room temperature for 24 hours.[5]

  • Dry the gel at 100°C for 24 hours.[5]

  • Calcine the dried powder at temperatures above 1000°C to obtain crystalline α-alumina.[5]

Application in Drug Delivery: Protocol for Doxorubicin Loading and Release

Porous alumina nanoparticles are excellent candidates for controlled drug delivery due to their high surface area and tunable pore size.[3][4] Doxorubicin (DOX), an anticancer drug, can be loaded into these nanoparticles for sustained release.[11]

Materials:

  • Synthesized porous alumina nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • UV-Vis Spectrophotometer

Protocol for Doxorubicin Loading:

  • Disperse a known amount of porous alumina nanoparticles in a solution of DOX of a specific concentration (e.g., 1 mg/mL).[11]

  • Stir the suspension overnight in the dark to facilitate the loading of DOX into the pores of the alumina nanoparticles through capillary action.[11]

  • Centrifuge the suspension to separate the DOX-loaded nanoparticles from the supernatant.

  • Wash the nanoparticles with deionized water to remove any unbound DOX from the surface.[11]

  • Dry the DOX-loaded alumina nanoparticles at ambient temperature.[11]

  • Determine the amount of loaded DOX by measuring the absorbance of the supernatant before and after loading using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).[12][13]

Protocol for In Vitro Drug Release Study:

  • Disperse a known amount of DOX-loaded alumina nanoparticles in a known volume of PBS (pH 7.4) to simulate physiological conditions.[11]

  • Maintain the suspension at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Centrifuge the withdrawn aliquot to remove any nanoparticles.

  • Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.[12][14]

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizing the Sol-Gel Process

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the fundamental chemical transformations involved in the sol-gel synthesis of alumina.

experimental_workflow cluster_synthesis Alumina Synthesis cluster_drug_delivery Drug Delivery Application Precursor Aluminum Precursor (e.g., AlCl₃, Al(NO₃)₃, Al(O-iPr)₃) Sol Sol Precursor->Sol Solvent Solvent (e.g., Ethanol, Water) Solvent->Sol Gel Gel Sol->Gel Hydrolysis & Condensation Aging Aging Gel->Aging Maturation Drying Drying Aging->Drying Drying @ 100°C Calcination Calcination Drying->Calcination Calcination @ >1000°C Alumina Alumina Calcination->Alumina Final Product Loading Loading Alumina->Loading Drug Loading (e.g., Doxorubicin) Release Release Loading->Release In Vitro Release (PBS, 37°C) Analysis Analysis Release->Analysis UV-Vis Spectroscopy

Caption: General experimental workflow for sol-gel synthesis of alumina and its application in drug delivery.

hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation M_OR M-OR (Alkoxide group) M_OH M-OH (Hydroxyl group) M_OR->M_OH + H₂O H2O H₂O ROH R-OH (Alcohol) M_OH1 M-OH M_OH2 M-OH M_O_M M-O-M (Oxo bridge) M_OH1->M_O_M + M-OH H2O_out H₂O

Caption: Fundamental hydrolysis and condensation reactions in the sol-gel process.

precursor_pathways cluster_alkoxide Aluminum Isopropoxide Pathway cluster_inorganic Inorganic Salt Pathway (e.g., AlCl₃) AIP Al(O-iPr)₃ Aluminum Isopropoxide Hydrolysis_AIP Al(O-iPr)₂(OH) + iPr-OH Hydrolysis AIP->Hydrolysis_AIP + H₂O Condensation_AIP (iPr-O)₂Al-O-Al(O-iPr)₂ Condensation Hydrolysis_AIP->Condensation_AIP Boehmite AlO(OH) Boehmite Gel Condensation_AIP->Boehmite Alumina_AIP α-Al₂O₃ Calcination Boehmite->Alumina_AIP AlCl3 [Al(H₂O)₆]³⁺ + 3Cl⁻ Hydrated Aluminum Chloride Hydrolysis_AlCl3 [Al(H₂O)₅(OH)]²⁺ + H⁺ Hydrolysis AlCl3->Hydrolysis_AlCl3 - H⁺ Condensation_AlCl3 [(H₂O)₅Al-O-Al(H₂O)₅]⁴⁺ Condensation Hydrolysis_AlCl3->Condensation_AlCl3 AlOH3 Al(OH)₃ Gel Condensation_AlCl3->AlOH3 Alumina_AlCl3 γ/α-Al₂O₃ Calcination AlOH3->Alumina_AlCl3

Caption: Simplified reaction pathways for different aluminum precursors in sol-gel synthesis.

References

Application Notes and Protocols for the Use of Aluminum Oxalate as a Laboratory Analytical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminum oxalate (B1200264), Al₂(C₂O₄)₃, is a white crystalline solid that exhibits low solubility in water.[1][2][3][4] This property makes it a candidate for use as a precipitating agent in gravimetric analysis for the determination of aluminum. Furthermore, its ability to thermally decompose to aluminum oxide (Al₂O₃) provides a stable, weighable form for quantification. Beyond gravimetric analysis, aluminum oxalate serves as a precursor in the synthesis of catalysts and advanced materials. This document provides detailed application notes and protocols for the use of this compound as a laboratory analytical reagent.

Physicochemical Properties of this compound

A summary of the relevant properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application in analytical procedures.

PropertyValueReference
Chemical Formula Al₂(C₂O₄)₃[3]
Molar Mass 318.02 g/mol [1][3]
Appearance White crystalline powder or chunks[1]
Solubility in Water Insoluble[2][3][4]
Thermal Decomposition Decomposes to aluminum oxide (Al₂O₃) upon heating.[5]

Applications in Laboratory Analysis

Gravimetric Determination of Aluminum

The primary analytical application of this compound is in the gravimetric determination of aluminum. This method relies on the precipitation of aluminum ions from a solution as this compound, followed by the thermal decomposition of the precipitate to aluminum oxide, which is then weighed.

Principle: The addition of a soluble oxalate, such as ammonium (B1175870) oxalate or oxalic acid, to a solution containing Al³⁺ ions under controlled pH conditions leads to the formation of an insoluble this compound precipitate. The net ionic equation for the precipitation is:

2Al³⁺(aq) + 3C₂O₄²⁻(aq) → Al₂(C₂O₄)₃(s)[6]

The precipitate is then filtered, washed, dried, and ignited at a high temperature to convert it to pure aluminum oxide (Al₂O₃). The mass of the resulting alumina (B75360) is used to calculate the amount of aluminum in the original sample.

Workflow for Gravimetric Determination of Aluminum:

gravimetric_workflow cluster_preparation Sample Preparation cluster_precipitation Precipitation cluster_isolation Isolation and Purification cluster_analysis Analysis sample Dissolution of Aluminum-Containing Sample ph_adjust pH Adjustment sample->ph_adjust Control solubility add_precipitant Addition of Oxalate Precipitating Agent ph_adjust->add_precipitant digestion Digestion of Precipitate add_precipitant->digestion Promote crystal growth filtration Filtration digestion->filtration washing Washing of Precipitate filtration->washing Remove impurities drying_ignition Drying and Ignition to Al₂O₃ washing->drying_ignition weighing Weighing of Al₂O₃ drying_ignition->weighing calculation Calculation of Aluminum Content weighing->calculation

Caption: Workflow for the gravimetric analysis of aluminum using oxalate precipitation.

Synthesis of Materials

This compound is utilized as a precursor in the synthesis of high-purity aluminum oxide and other aluminum-based materials. The controlled thermal decomposition of this compound can yield alumina with specific surface areas and particle sizes, which is critical for applications in catalysis and ceramics.[1]

Experimental Protocols

Protocol for Gravimetric Determination of Aluminum

This protocol outlines a general procedure for the determination of aluminum in a soluble sample.

Materials and Reagents:

  • Aluminum-containing sample

  • Hydrochloric acid (HCl), 1 M

  • Ammonium oxalate ((NH₄)₂C₂O₄), 5% (w/v) solution

  • Ammonium hydroxide (B78521) (NH₄OH), dilute solution (e.g., 1:1 v/v)

  • Methyl red indicator solution

  • Ashless filter paper

  • Deionized water

  • Muffle furnace

  • Desiccator

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the aluminum-containing sample and dissolve it in a minimal amount of 1 M HCl in a 400 mL beaker. Dilute with deionized water to approximately 150 mL.

  • pH Adjustment: Add a few drops of methyl red indicator to the sample solution. Heat the solution to about 70-80°C. Add dilute NH₄OH dropwise until the color of the solution changes to yellow, indicating a slightly alkaline pH. Then, carefully add 1 M HCl dropwise until the solution just turns red.

  • Precipitation: While the solution is hot, slowly add 50 mL of 5% ammonium oxalate solution with constant stirring. This will cause the precipitation of this compound.

  • Digestion: Keep the solution hot (70-80°C) for about 1-2 hours to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals.

  • Filtration: Filter the hot solution through ashless filter paper. Wash the precipitate several times with a hot, dilute ammonium oxalate solution, followed by a few washes with hot deionized water to remove any excess precipitating agent and other soluble impurities.

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Heat the crucible gently at first to dry the precipitate and char the filter paper. Then, transfer the crucible to a muffle furnace and ignite at a high temperature (e.g., 1000-1200°C) for at least one hour to ensure complete conversion of the this compound to aluminum oxide (Al₂O₃).

  • Weighing: After ignition, cool the crucible in a desiccator to room temperature and weigh it accurately. Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.

  • Calculation: Calculate the percentage of aluminum in the sample using the following formula:

    % Al = [(Mass of Al₂O₃ × 2 × Molar Mass of Al) / (Molar Mass of Al₂O₃ × Mass of Sample)] × 100

Factors Affecting Precipitation:

The efficiency and accuracy of the gravimetric determination of aluminum are influenced by several factors, as illustrated in the diagram below.

precipitation_factors cluster_factors Factors Influencing Precipitation pH pH of Solution precipitation Optimal this compound Precipitation pH->precipitation temp Temperature temp->precipitation concentration Concentration of Reactants concentration->precipitation digestion_time Digestion Time digestion_time->precipitation

Caption: Key factors influencing the precipitation of this compound.

Thermal Decomposition of this compound

The thermal decomposition of the precipitated this compound is a critical step in the gravimetric analysis. The process involves the removal of water of hydration followed by the decomposition of the anhydrous salt to aluminum oxide.

Decomposition Pathway:

decomposition_pathway precipitate Al₂(C₂O₄)₃·nH₂O (Precipitate) anhydrous Al₂(C₂O₄)₃ (Anhydrous) precipitate->anhydrous Heating to ~200°C (-nH₂O) oxide Al₂O₃ (Aluminum Oxide) anhydrous->oxide Ignition >400°C (-3CO, -3CO₂)

Caption: Thermal decomposition pathway of this compound hydrate (B1144303) to aluminum oxide.

Limitations and Considerations

While the use of this compound for gravimetric analysis is theoretically sound due to its low solubility, it is not as commonly employed as other methods, such as precipitation with 8-hydroxyquinoline.[7][8] Potential reasons for this include:

  • Co-precipitation of other metal oxalates: Many other metal ions also form insoluble oxalates, which can lead to positive errors if not separated prior to precipitation.

  • Solubility in acidic solutions: this compound solubility increases in acidic conditions due to the formation of bioxalate and oxalic acid. Therefore, careful pH control is essential.

  • Hygroscopic nature of the final product: Aluminum oxide can be hygroscopic, necessitating careful handling and cooling in a desiccator before weighing.

For these reasons, the method is most suitable for samples where aluminum is the primary metallic cation present, or where interfering ions have been removed.

Disclaimer: The protocols provided are intended as a general guide. Researchers should validate and optimize these methods for their specific applications and sample matrices.

References

Application Notes & Protocols: Synthesis of Aluminum Oxide Nanoparticles from Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum oxide (Al₂O₃) nanoparticles, or nano-alumina, are of significant interest in various scientific and industrial fields, including drug delivery, bio-imaging, and catalysis, owing to their high surface area, biocompatibility, and thermal stability. The synthesis of nano-alumina can be achieved through various methods, with the choice of precursor playing a crucial role in determining the final properties of the nanoparticles. This document outlines a detailed protocol for the preparation of aluminum oxide nanoparticles via the thermal decomposition of aluminum oxalate (B1200264). This method is a straightforward and effective route for producing nano-alumina.

Principle

The synthesis method is based on the thermal decomposition of aluminum oxalate (Al₂(C₂O₄)₃). When subjected to elevated temperatures, this compound decomposes, yielding volatile byproducts such as carbon monoxide (CO) and carbon dioxide (CO₂), and leaving behind solid aluminum oxide. The temperature and duration of the calcination process are critical parameters that influence the crystalline phase, particle size, and morphology of the resulting aluminum oxide nanoparticles.

Experimental Workflow

The overall process for the synthesis of aluminum oxide nanoparticles from this compound involves two main stages: the preparation of the this compound precursor and its subsequent thermal decomposition.

experimental_workflow cluster_precursor Precursor Synthesis cluster_nanoparticle Nanoparticle Formation cluster_characterization Characterization A Solution of Aluminum Salt C Precipitation of This compound A->C B Solution of Oxalic Acid B->C D Washing and Drying of Precursor C->D Collection E Thermal Decomposition (Calcination) D->E F Aluminum Oxide Nanoparticles (Al₂O₃) E->F G Structural Analysis (XRD) F->G H Morphological Analysis (SEM, TEM) F->H I Surface Area Analysis (BET) F->I

Caption: Experimental workflow for the synthesis and characterization of Al₂O₃ nanoparticles.

Experimental Protocols

Materials and Equipment
  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (B145695)

  • Beakers and magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Drying oven

  • High-temperature muffle furnace

  • Mortar and pestle

Protocol 1: Synthesis of this compound Precursor
  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of aluminum nitrate by dissolving the appropriate amount of aluminum nitrate nonahydrate in deionized water.

    • Prepare a 0.75 M solution of oxalic acid by dissolving the appropriate amount of oxalic acid dihydrate in deionized water.

  • Precipitation:

    • Slowly add the aluminum nitrate solution to the oxalic acid solution while stirring vigorously with a magnetic stirrer.

    • Continue stirring for 2 hours at room temperature to ensure complete precipitation of this compound.

  • Collection and Washing:

    • Separate the white precipitate of this compound from the solution by centrifugation.

    • Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the washed this compound precipitate in an oven at 80°C for 12 hours.

    • Grind the dried precursor into a fine powder using a mortar and pestle.

Protocol 2: Thermal Decomposition to Aluminum Oxide Nanoparticles
  • Calcination:

    • Place the dried this compound powder in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the sample to the desired calcination temperature (e.g., 600°C, 800°C, or 1000°C) at a heating rate of 5°C/min.

    • Maintain the temperature for 3 hours.

  • Cooling and Collection:

    • Allow the furnace to cool down to room temperature naturally.

    • Collect the resulting white powder of aluminum oxide nanoparticles.

Data Presentation

The properties of the synthesized aluminum oxide nanoparticles are highly dependent on the calcination temperature. The following table summarizes the expected characteristics of the nanoparticles at different temperatures.

Calcination Temperature (°C)Crystalline Phase (from XRD)Average Particle Size (nm)Surface Area (m²/g)
600Amorphous to γ-Al₂O₃20-40180-220
800γ-Al₂O₃40-60120-160
1000α-Al₂O₃60-8050-80

Characterization Methods

  • X-ray Diffraction (XRD): To determine the crystalline phase and average crystallite size of the synthesized alumina (B75360) nanoparticles.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, size, and agglomeration of the nanoparticles.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.

Signaling Pathway/Logical Relationship

The thermal decomposition of this compound to aluminum oxide follows a distinct pathway based on the applied temperature.

decomposition_pathway A This compound Al₂(C₂O₄)₃ B Amorphous Al₂O₃ A->B ~400-600°C C γ-Al₂O₃ B->C ~600-800°C D α-Al₂O₃ C->D >1000°C

Caption: Phase transformation pathway of alumina with increasing calcination temperature.

Conclusion

The thermal decomposition of this compound provides a reliable method for the synthesis of aluminum oxide nanoparticles. By carefully controlling the calcination temperature, it is possible to tailor the crystalline phase and particle size of the nano-alumina to suit specific applications in research, drug development, and other advanced fields. The protocols and data presented in these application notes serve as a comprehensive guide for the successful synthesis and characterization of these versatile nanomaterials.

Application Note: Controlled Precipitation of Aluminum Oxalate from Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum oxalate (B1200264) is a key intermediate in the synthesis of high-purity alumina (B75360) (Al₂O₃) powders, which are widely used in advanced ceramics, catalysts, and electronic substrates. The controlled precipitation of aluminum oxalate from an aqueous solution is a critical step that dictates the morphology, particle size distribution, and purity of the final alumina product. This application note details a reproducible protocol for the synthesis of ammonium (B1175870) this compound trihydrate ((NH₄)₃Al(C₂O₄)₃·3H₂O) and discusses the key parameters influencing its precipitation. This method provides a reliable pathway for researchers and drug development professionals to produce aluminum-based materials with tailored properties.

The precipitation process is based on the reaction of an aqueous aluminum solution, derived from the dissolution of aluminum hydroxide (B78521) in oxalic acid, with a precipitating agent under controlled pH and temperature conditions. The use of ethanol (B145695) is incorporated to reduce the solubility of the this compound complex, thereby promoting higher recovery yields.

Key Experimental Parameters and Their Influence

The successful synthesis of this compound with desired characteristics hinges on the careful control of several experimental parameters:

  • pH: The pH of the solution is a critical factor. For the synthesis of ammonium this compound, a pH greater than 8.0 is required to achieve a high recovery rate of over 90%.[1][2] The pH influences the aluminum species present in the solution and the surface charge of the precipitating particles, which in turn affects agglomeration and morphology.[3]

  • Temperature: The dissolution of the aluminum precursor in oxalic acid is typically carried out at an elevated temperature, such as 90°C, to ensure complete dissolution.[2] The precipitation process itself is also influenced by temperature, which affects the solubility of the product and the kinetics of nucleation and crystal growth.

  • Ethanol to Aluminum Solution Ratio: Ethanol acts as an anti-solvent, reducing the solubility of the this compound complex in the aqueous medium. A volume ratio of ethanol to the aluminum solution of at least 2:1 is recommended to ensure efficient precipitation and high yields.[1][2]

  • Reactant Concentrations: The concentration of the aluminum precursor and oxalic acid will determine the supersaturation of the solution, which is a driving force for precipitation. Controlling the rate of addition of the precipitating agent can be used to manage the level of supersaturation and influence the particle size.

  • Stirring Rate: Adequate mixing is essential to ensure a homogeneous reaction environment and to control the particle size distribution of the precipitate.

Characterization of the Precipitate

The synthesized this compound powder should be characterized to confirm its identity, purity, and morphology. Common analytical techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phase of the precipitate and confirm the formation of ammonium this compound trihydrate.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the compound, confirming the presence of oxalate and ammonium ions.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the this compound powder.

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition of the this compound and determine its water of hydration content.

  • Elemental Analysis: To determine the elemental composition (N, H, C, Al) and confirm the stoichiometry of the synthesized compound.

Data Presentation

The following table summarizes the key quantitative data for the controlled precipitation of ammonium this compound trihydrate based on a reproducible synthesis method.[1][2]

ParameterValueUnit
Reactants
Aluminum Hydroxide (Al(OH)₃) Purity99.7%
Oxalic Acid (H₂C₂O₄) Concentration1.0mole/l
Dissolution Conditions
Temperature90°C
Time16hr
Precipitation Conditions
Ethanol/Al Solution Volume Ratio≥ 2.0
pH≥ 8.2
Product Characteristics
Chemical Formula(NH₄)₃Al(C₂O₄)₃·3H₂O
Recovery Yield> 90%
Elemental Composition (Experimental)
Ammonium (NH₄)14.5%
Aluminum (Al)7.18%
Carbon (C)17.4%

Experimental Protocols

Protocol 1: Synthesis of Ammonium this compound Trihydrate

This protocol describes the synthesis of ammonium this compound trihydrate via the controlled precipitation method.

Materials:

  • Aluminum Hydroxide (Al(OH)₃), high purity (99.7%)

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • Ammonium Hydroxide (NH₄OH), concentrated solution (e.g., 28-30%)

  • Ethanol (95% or absolute)

  • Deionized Water

  • pH meter

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Preparation of the this compound Solution:

    • Prepare a 1.0 M oxalic acid solution by dissolving the appropriate amount of oxalic acid dihydrate in deionized water.

    • In a beaker, add the high-purity aluminum hydroxide to the 1.0 M oxalic acid solution.

    • Heat the mixture to 90°C while stirring continuously.[2]

    • Maintain the temperature and stirring for 16 hours to ensure complete dissolution of the aluminum hydroxide.[2]

    • Allow the resulting aluminum-containing solution to cool to room temperature.

  • Precipitation of Ammonium this compound:

    • Measure the volume of the prepared aluminum-containing solution.

    • In a separate, larger beaker, add a volume of ethanol that is at least twice the volume of the aluminum solution.[1][2]

    • Slowly add the aluminum-containing solution to the ethanol with vigorous stirring.

    • Monitor the pH of the mixture using a calibrated pH meter.

    • Slowly add concentrated ammonium hydroxide dropwise to the mixture while stirring continuously until the pH of the solution reaches and is maintained at or above 8.2.[1][2] A white precipitate will form.

    • Continue stirring for an additional 1-2 hours to ensure complete precipitation.

  • Isolation and Drying of the Product:

    • Collect the white precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.

    • Wash the precipitate several times with a 1:1 (v/v) ethanol/water solution to remove any unreacted reagents and by-products.

    • Finally, wash the precipitate with pure ethanol to aid in drying.

    • Dry the collected solid in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization:

    • Characterize the dried product using XRD, FTIR, SEM, and elemental analysis to confirm the formation of ammonium this compound trihydrate.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Drying cluster_characterization Step 4: Characterization A Mix Al(OH)₃ and 1.0 M Oxalic Acid B Heat to 90°C with stirring for 16h A->B C Cool to Room Temperature B->C E Add Al solution to Ethanol with stirring C->E D Prepare Ethanol (≥ 2x volume of Al solution) D->E F Adjust pH to ≥ 8.2 with NH₄OH E->F G Stir for 1-2 hours F->G H Vacuum Filtration G->H I Wash with Ethanol/Water, then Ethanol H->I J Dry at 40-50°C I->J K XRD, FTIR, SEM, Elemental Analysis J->K

Caption: Experimental workflow for the synthesis of ammonium this compound trihydrate.

logical_relationship cluster_inputs Inputs cluster_process Process Parameters cluster_output Output cluster_properties Controlled Properties Al_source Aluminum Source (e.g., Al(OH)₃) Conc Concentration Al_source->Conc Oxalic_acid Oxalic Acid (H₂C₂O₄) Oxalic_acid->Conc Precipitant Precipitating Agent (e.g., NH₄OH) pH pH Control Precipitant->pH Solvent Aqueous Solution Ratio Solvent/Anti-Solvent Ratio Solvent->Ratio Anti_solvent Anti-Solvent (e.g., Ethanol) Anti_solvent->Ratio Product This compound Precipitate ((NH₄)₃Al(C₂O₄)₃·3H₂O) pH->Product Temp Temperature Temp->Product Ratio->Product Stirring Stirring Rate Stirring->Product Conc->Product Morphology Morphology Product->Morphology Particle_size Particle Size Product->Particle_size Purity Purity Product->Purity Yield Yield Product->Yield

Caption: Factors influencing the controlled precipitation of this compound.

References

Application Notes and Protocols for the Synthesis of Aluminum-Based Metal-Organic Frameworks Utilizing Oxalate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum-based Metal-Organic Frameworks (Al-MOFs) are a class of porous crystalline materials that have garnered significant attention due to their exceptional thermal and chemical stability, low toxicity, and cost-effectiveness. These properties make them highly attractive for a variety of applications, including gas storage and separation, catalysis, and drug delivery. A key challenge in the synthesis of Al-MOFs is achieving high crystallinity, which is crucial for their performance. This document details the use of oxalate (B1200264) chemistry, specifically employing oxalic acid as a synthesis modulator, to overcome limitations in crystallinity and control crystal size. While the direct use of aluminum oxalate as a primary precursor is not common, the in situ formation of this compound complexes plays a pivotal role in modulating the synthesis of Al-MOFs.

Principle of Oxalic Acid Modulation

The addition of oxalic acid to the synthesis mixture of Al-MOFs has been shown to significantly enhance the crystallinity and increase the crystal size of the final product. The effectiveness of oxalic acid as a modulator stems from its strong chelating ability with aluminum ions (Al³⁺). In solution, oxalic acid forms stable five-membered ring complexes with aluminum. This complexation temporarily reduces the concentration of free Al³⁺ ions available to react with the organic linker, thereby slowing down the nucleation and growth processes. This controlled release of the metal precursor leads to the formation of larger and more ordered crystals with fewer defects. This modulation approach has been successfully applied to a range of Al-MOFs, including the MIL-53 series and CAU-10.[1][2][3][4][5]

Experimental Protocols

General Protocol for Oxalic Acid-Modulated Synthesis of Al-MOFs (e.g., MIL-53)

This protocol provides a general procedure for the synthesis of Al-MOFs using oxalic acid as a modulator. Specific quantities and conditions may need to be optimized depending on the target MOF and the desired crystal size.

Materials:

  • Aluminum source (e.g., Aluminum chloride (AlCl₃), Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O))

  • Organic linker (e.g., Terephthalic acid for MIL-53)

  • Oxalic acid (H₂C₂O₄)

  • Solvent (e.g., Deionized water, N,N-Dimethylformamide (DMF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of the Synthesis Solution:

    • Dissolve the aluminum source and the organic linker in the chosen solvent in a beaker with vigorous stirring.

    • In a separate container, prepare a solution of oxalic acid in the same solvent.

    • Add the oxalic acid solution dropwise to the aluminum-linker solution while stirring continuously. The molar ratio of oxalic acid to the aluminum source is a critical parameter and typically ranges from 0.5 to 1.5.[2][5]

  • Hydrothermal/Solvothermal Synthesis:

    • Transfer the final synthesis mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven.

    • The reaction temperature and time are crucial for MOF formation and crystallinity. Typical conditions for Al-MOFs range from 100°C to 220°C for 12 to 72 hours.[6][7]

  • Product Recovery and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product several times with the synthesis solvent to remove any unreacted precursors.

    • Further wash the product with a more volatile solvent, such as ethanol (B145695) or methanol, to facilitate the removal of the high-boiling point synthesis solvent from the pores.

    • Dry the purified MOF powder in a vacuum oven at an appropriate temperature (e.g., 80-150°C) to activate the material by removing the solvent molecules from the pores.

Data Presentation

The following tables summarize the influence of oxalic acid on the synthesis of various Al-MOFs as reported in the literature.

Table 1: Effect of Oxalic Acid to Aluminum Ratio on the Crystallinity of X-MIL-53 Analogues [2][5]

Linker Functional Group (X)Oxalic Acid:Al RatioObservation
-H (MIL-53)0.5 - 1.5Increased crystal size and improved crystallinity compared to unmodulated synthesis.
-OH0.5 - 1.0Increased crystal size. At a ratio of 1.5, stabilization of a specific size was observed.
-CH₃O0.5 - 1.0Increased crystal size. At a ratio of 1.5, no solid product was formed.
-Br0.5 - 1.5Increased crystal size with increasing modulator concentration.
-NO₂0.5 - 1.0Improved crystal quality. At a ratio of 1.5, a significant drop in quality was observed.

Table 2: Optimized Conditions for Large Crystal Synthesis of Various Al-MOFs using Oxalic Acid Modulation [6]

MOF TypeLinkerReaction Temperature (°C)Molar Ratio (Al³⁺:Linker:H₂Ox:NaOH)Max. Crystal Size (µm)
Al-MIL-53-HTerephthalic acid2001:1:1.5-3.0:0-6~100
Al-MIL-53-Br2-Bromoterephthalic acid2101:1:1.5-3.0:0-6~150
Al-MIL-53-NO₂2-Nitroterephthalic acid1801:1:1.5:4~800
Al-MIL-961,3,5-Benzenetricarboxylic acid2101:0.67:1.5:4~50
[Al(OH)(1,4-NDC)]1,4-Naphthalenedicarboxylic acid2101:1:1.5:4~100

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_synthesis MOF Synthesis cluster_purification Product Recovery A Dissolve Al Source & Organic Linker C Mix Solutions A->C B Prepare Oxalic Acid Solution B->C D Transfer to Autoclave C->D E Hydrothermal/ Solvothermal Reaction D->E F Cooling & Collection (Filtration/Centrifugation) E->F G Washing with Solvents F->G H Drying & Activation G->H I Crystalline Al-MOF H->I Characterization (XRD, SEM, etc.) Logical_Relationship cluster_reactants Reactants in Solution cluster_process Key Processes cluster_outcome Outcome Al_ion Al³⁺ Ions Chelation Chelation: Formation of stable Al-Oxalate Complexes Al_ion->Chelation Linker Organic Linker MOF_Formation MOF Nucleation & Growth Linker->MOF_Formation Oxalic_Acid Oxalic Acid (Modulator) Oxalic_Acid->Chelation Controlled_Release Controlled Release of Al³⁺ Chelation->Controlled_Release Slows down kinetics Controlled_Release->MOF_Formation Result Highly Crystalline Al-MOF with Large Crystals MOF_Formation->Result

References

Application Notes and Protocols: Aluminum Oxalate in Dental Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum oxalate (B1200264) in dental materials research, with a focus on its application as a desensitizing agent and as a pre-treatment for dental bonding. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.

Mechanism of Action

Aluminum oxalate primarily functions by occluding dentinal tubules. When applied to the dentin surface, it reacts with calcium ions present in the dentinal fluid and the dentin matrix to form insoluble calcium oxalate and potentially aluminum phosphate (B84403) precipitates. These crystalline deposits physically block the openings of the dentinal tubules, reducing the movement of fluid within the tubules. According to the hydrodynamic theory of dentin hypersensitivity, this reduction in fluid movement mitigates the stimulation of pulpal nerves, thereby alleviating pain.

Mechanism_of_Action cluster_0 Dentin Surface cluster_1 Application cluster_2 Reaction & Occlusion cluster_3 Outcome Dentin Exposed Dentin with Open Tubules Reaction Reaction with Ca²⁺ Dentin->Reaction Fluid Dentinal Fluid (contains Ca²⁺ ions) Fluid->Reaction AlOx This compound Solution AlOx->Reaction Applied to Precipitates Crystalline Precipitates (Calcium Oxalate, Aluminum Phosphate) Reaction->Precipitates Forms Occlusion Occluded Dentinal Tubules Precipitates->Occlusion Leads to Reduced_Flow Reduced Fluid Flow Occlusion->Reduced_Flow Results in Pain_Relief Pain Relief Reduced_Flow->Pain_Relief Alleviates Dentin_Permeability_Workflow cluster_prep Specimen Preparation cluster_measure Permeability Measurement cluster_treat Treatment cluster_post_measure Post-Treatment Analysis Extract_Tooth Extract Human Molar Section_Dentin Section to Dentin Disc (1-2mm) Extract_Tooth->Section_Dentin Polish_Dentin Polish to Create Smear Layer Section_Dentin->Polish_Dentin Etch_Dentin Optional: Etch to Remove Smear Layer Polish_Dentin->Etch_Dentin optional Mount_Disc Mount Disc in Permeability Device Polish_Dentin->Mount_Disc Etch_Dentin->Mount_Disc Measure_Baseline Measure Baseline Hydraulic Conductance Mount_Disc->Measure_Baseline Apply_AlOx Apply this compound Solution Measure_Baseline->Apply_AlOx Rinse_Dentin Rinse with Deionized Water Apply_AlOx->Rinse_Dentin Remeasure_Permeability Re-measure Hydraulic Conductance Rinse_Dentin->Remeasure_Permeability Analyze_Data Calculate % Change in Permeability Remeasure_Permeability->Analyze_Data SEM_Workflow cluster_prep Sample Preparation cluster_mount Mounting & Coating cluster_image Imaging Treat_Dentin Treat Dentin with this compound Fixation Fix with Glutaraldehyde Treat_Dentin->Fixation Dehydration Dehydrate with Graded Ethanol Fixation->Dehydration Drying Critical Point or Chemical Drying Dehydration->Drying Mount_Stub Mount on SEM Stub Drying->Mount_Stub Sputter_Coat Sputter-Coat with Gold/Palladium Mount_Stub->Sputter_Coat SEM_Imaging Image with SEM at Various Magnifications Sputter_Coat->SEM_Imaging

Troubleshooting & Optimization

Technical Support Center: Optimizing Aluminum Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of aluminum oxalate (B1200264) synthesis. The following sections offer detailed experimental protocols, quantitative data for process optimization, and solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of aluminum oxalate?

A1: The primary factors affecting the yield are the choice of aluminum precursor, reaction pH, temperature, reactant concentrations, and the use of a suitable precipitating agent, such as ethanol (B145695). Proper control of these parameters is crucial for maximizing product recovery.

Q2: Which aluminum precursor generally provides the highest yield?

Q3: What is the role of ethanol in the synthesis of this compound?

A3: Ethanol is often used as an anti-solvent or precipitating agent. Since this compound has lower solubility in ethanol-water mixtures compared to pure water, the addition of ethanol can significantly increase the precipitation and recovery of the product.[1]

Q4: How can I prevent the formation of a gelatinous precipitate instead of a crystalline solid?

A4: The formation of a gelatinous precipitate is often related to rapid precipitation or unfavorable pH conditions. To encourage the formation of a crystalline product, it is recommended to add the precipitating agent slowly with vigorous stirring. Maintaining the optimal pH throughout the precipitation process is also critical.

Q5: Can the synthesis be performed at room temperature?

A5: While some steps, such as the dissolution of the aluminum precursor, may require heating to achieve a reasonable reaction rate, the precipitation of this compound can often be carried out at room temperature. However, the specific temperature will depend on the chosen protocol. For example, the synthesis of hydroxyl this compound (HAO) involves a hydrothermal reaction at 200°C.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete dissolution of the aluminum precursor.- Sub-optimal pH for precipitation.- Insufficient amount of precipitating agent (e.g., ethanol).- Product loss during washing due to solubility in the wash solvent.- Ensure the aluminum precursor is fully dissolved before proceeding. For aluminum hydroxide (B78521), use a 1.0 M oxalic acid solution at 90°C for 16 hours for complete dissolution.[1]- Adjust the pH of the solution to the optimal range for precipitation. For ammonium (B1175870) this compound, a pH greater than 8.2 is recommended for over 90% recovery.[1]- Increase the volume of the precipitating agent. An ethanol-to-aluminum solution ratio greater than 2.0 is recommended.[1]- Wash the final product with a solvent in which it has low solubility, such as ethanol or acetone, instead of water.
Formation of Gelatinous Precipitate - Rapid precipitation due to fast addition of the precipitating agent or a sudden change in pH.- Incorrect pH, leading to the formation of aluminum hydroxide.- Add the precipitating agent or pH-adjusting solution slowly and with vigorous stirring to control the rate of precipitation.- Carefully monitor and maintain the pH within the optimal range for this compound formation.
Product Contamination - Co-precipitation of unreacted starting materials or byproducts.- Inadequate washing of the final product.- Ensure the initial dissolution of the aluminum precursor is complete.- Use high-purity starting materials.- Wash the precipitate thoroughly with an appropriate solvent to remove soluble impurities.
Inconsistent Results - Fluctuations in reaction parameters such as temperature, pH, and stirring rate.- Standardize all reaction parameters and ensure they are carefully controlled in each experiment.- Calibrate pH meters and thermometers regularly.

Data Presentation

Table 1: Effect of pH and Ethanol Ratio on Ammonium this compound Recovery from Aluminum Hydroxide

ParameterConditionRecovery Rate (%)
pH > 8.2> 90
Ethanol/Al Solution Ratio > 2.0-

Data sourced from a study on the synthesis of ammonium this compound from aluminum hydroxide.[1]

Table 2: Reaction Conditions for Dissolution of Aluminum Hydroxide

ParameterValue
Oxalic Acid Concentration 1.0 mole/l
Temperature 90°C
Time 16 hours

These conditions resulted in nearly 100% dissolution of aluminum hydroxide.[1]

Table 3: Synthesis Conditions for Hydroxyl this compound (HAO)

ParameterValue
Aluminum Precursor Boehmite (γ-AlOOH)
Reactant Oxalic Acid
Method Hydrothermal Reaction
Temperature 200°C
Time 8 hours

These conditions yielded high-purity hydroxyl this compound.[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ammonium this compound from Aluminum Hydroxide

This protocol is based on a method optimized for high recovery.[1]

1. Dissolution of Aluminum Hydroxide:

  • Prepare a 1.0 M solution of oxalic acid.
  • Add 99.7% pure aluminum hydroxide to the oxalic acid solution.
  • Heat the mixture to 90°C and maintain for 16 hours with continuous stirring to ensure complete dissolution, resulting in an aqueous aluminum solution.

2. Precipitation of Ammonium this compound:

  • Cool the aluminum solution to room temperature.
  • Add ethanol to the solution while stirring. The volume of ethanol should be at least twice the volume of the aluminum solution.
  • Adjust the pH of the mixture to above 8.2 using an appropriate base (e.g., ammonium hydroxide).
  • Continue stirring for a sufficient time to allow for complete precipitation.

3. Product Recovery:

  • Collect the precipitate by filtration.
  • Wash the precipitate with ethanol to remove any unreacted reagents and byproducts.
  • Dry the product in an oven at a suitable temperature.

Protocol 2: Synthesis of Hydroxyl this compound (HAO) via Hydrothermal Reaction

This protocol describes the synthesis of high-purity HAO.[2]

1. Reaction Setup:

  • Combine boehmite (γ-AlOOH) and oxalic acid in a hydrothermal reactor.
  • Add deionized water to the reactor.

2. Hydrothermal Synthesis:

  • Seal the reactor and heat it to 200°C.
  • Maintain the temperature for 8 hours.

3. Product Recovery:

  • Cool the reactor to room temperature.
  • Collect the resulting rhombic-shaped HAO precipitate by filtration.
  • Wash the product with deionized water and then with ethanol.
  • Dry the product in an oven.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_recovery Step 3: Recovery al_hydroxide Aluminum Hydroxide dissolution Dissolve at 90°C for 16h al_hydroxide->dissolution oxalic_acid 1.0 M Oxalic Acid oxalic_acid->dissolution al_solution Aqueous Aluminum Solution dissolution->al_solution ph_adjustment Adjust pH to >8.2 al_solution->ph_adjustment ethanol Ethanol (≥2x volume) ethanol->ph_adjustment precipitate Ammonium this compound Precipitate ph_adjustment->precipitate filtration Filter precipitate->filtration washing Wash with Ethanol filtration->washing drying Dry washing->drying final_product High-Yield this compound drying->final_product

Caption: Workflow for High-Yield this compound Synthesis.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_precipitate Precipitate Quality Solutions start Start Synthesis check_yield Low Yield? start->check_yield check_precipitate Gelatinous Precipitate? check_yield->check_precipitate No optimize_ph Adjust pH to >8.2 check_yield->optimize_ph Yes slow_addition Slow Reagent Addition check_precipitate->slow_addition Yes end Successful Synthesis check_precipitate->end No increase_ethanol Increase Ethanol Ratio >2.0 optimize_ph->increase_ethanol ensure_dissolution Ensure Complete Dissolution increase_ethanol->ensure_dissolution ensure_dissolution->check_yield vigorous_stirring Vigorous Stirring slow_addition->vigorous_stirring vigorous_stirring->check_precipitate

Caption: Troubleshooting Logic for this compound Synthesis.

References

Technical Support Center: High-Purity Aluminum Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the precipitation of high-purity aluminum oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in aluminum oxalate precipitation and where do they come from?

A1: The most common impurities depend on the starting materials and the reaction conditions. Key potential impurities include:

  • Sodium Oxalate: Often a significant impurity, especially if sodium-containing reagents (like sodium hydroxide (B78521) for pH adjustment) are used. Sodium oxalate can co-precipitate with this compound, affecting the final product's purity.[1][2]

  • Iron(III) Oxalate: Iron is a common impurity in aluminum salts. Trivalent iron can form stable, soluble chelate complexes with oxalate ions, which may remain in the solution and prevent complete iron removal.[3][4] This can lead to a lower yield of this compound if the oxalate precipitant is consumed by the iron.

  • Calcium Oxalate: If calcium ions are present in the starting materials or reaction vessels, insoluble calcium oxalate can precipitate. Calcium oxalate has a very low solubility product.[1][5]

  • Unreacted Precursors: Incomplete reaction can leave unreacted aluminum salts or oxalic acid in the final product.

  • Basic this compound: Precipitation from solutions with varying pH can sometimes lead to the formation of basic this compound, which has a different stoichiometry.[6]

Q2: How can I control the particle size of my this compound precipitate?

A2: Controlling particle size is crucial for obtaining a product that is easy to filter and wash. The key is to manage the Relative Supersaturation (RSS) of the solution during precipitation.[7][8]

  • To obtain larger, crystalline particles (low RSS):

    • Use dilute solutions of your aluminum salt and oxalic acid.

    • Add the precipitating agent slowly and with vigorous, constant stirring . This prevents localized high concentrations.

    • Increase the precipitation temperature. This generally increases the solubility of this compound, which lowers the RSS.[8][9]

    • Adjust the pH to a range where the solubility is slightly higher, promoting crystal growth over nucleation.

  • Small, fine particles (high RSS) are favored by:

    • High concentrations of reactants.

    • Rapid mixing.

    • Low temperatures.

Q3: My this compound precipitate is gelatinous and difficult to filter. What can I do?

A3: A gelatinous precipitate, often described as jelly-like, is a common issue when precipitating metal hydroxides and some salts like this compound, especially if the precipitation occurs too quickly from highly supersaturated solutions.[10][11][12] This is due to the rapid formation of a large number of very small particles that trap a significant amount of solvent.

  • Troubleshooting Steps:

    • Review your procedure based on the principles for controlling particle size (see Q2). You are likely operating under conditions of high relative supersaturation.

    • Increase the reaction temperature. This can help to convert the gelatinous precipitate into a more crystalline, filterable form.

    • Age the precipitate. Allowing the precipitate to stand in the mother liquor (the solution it was precipitated from), often at an elevated temperature, for a period of time (from hours to days) can promote the growth of larger crystals. This process is known as digestion or Ostwald ripening.

    • Ensure slow and controlled addition of the precipitant with very efficient stirring.

Q4: What is the optimal pH for precipitating this compound?

A4: The optimal pH for this compound precipitation is a balance between ensuring complete precipitation and avoiding the co-precipitation of impurities.

  • In acidic conditions (low pH), the oxalate ion (C₂O₄²⁻) is in equilibrium with hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This increases the solubility of metal oxalates, and precipitation may be incomplete.[3]

  • As the pH increases, the concentration of the oxalate ion increases, favoring precipitation.

  • One study on the synthesis of ammonium (B1175870) this compound found that a pH greater than 8.0 was needed to achieve high recovery.[13] However, at high pH, there is a risk of precipitating aluminum hydroxide (Al(OH)₃) if the oxalate concentration is not sufficient.

  • The composition of the this compound complex formed in solution can also be pH-dependent. At low pH, a neutral Al₂(C₂O₄)₃ may form, while in neutral to weakly alkaline solutions, complex ions like [Al(C₂O₄)₂]⁻ can be stable.[14]

A recommended approach is to perform the precipitation in a slightly acidic to neutral pH range (e.g., pH 4-7) and then, if necessary for yield, carefully raise the pH, monitoring for any changes in the precipitate's appearance.

Q5: How can I effectively wash my this compound precipitate to remove soluble impurities?

A5: Washing is a critical step to remove soluble impurities, such as sodium salts or unreacted precursors.

  • Initial Wash: Start by washing the precipitate with deionized water.

  • Solvent Washing: To remove impurities like sodium oxalate, which is sparingly soluble in water, a mixed solvent wash can be effective. Sodium oxalate is insoluble in ethanol (B145695).[15] A wash with a water-ethanol mixture, followed by a final wash with pure ethanol, can effectively remove sodium oxalate and also helps in drying the precipitate.

  • Washing Technique: The most effective washing method is resuspension. This involves resuspending the filter cake in the wash liquid, stirring for a period, and then re-filtering. This is more effective than simply passing the wash liquid over the filter cake.

  • Temperature: Washing with hot water can sometimes be more effective for removing certain impurities, but be mindful of the precipitate's solubility at higher temperatures.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Precipitate 1. Incomplete precipitation due to incorrect pH (too acidic).2. Formation of soluble aluminum-oxalate complexes.[3]3. Loss of fine particles during filtration or washing.1. Check and adjust the final pH of the reaction mixture to be slightly acidic to neutral (e.g., pH 5-7).2. Ensure the correct stoichiometric ratio of oxalate to aluminum is used. An excess of oxalate can sometimes promote soluble complex formation.3. Use a finer porosity filter paper or membrane. Allow the precipitate to settle completely before decanting the supernatant.
Discolored Precipitate (e.g., yellowish) 1. Co-precipitation of iron(III) oxalate. Iron(III) oxalate is a yellow/green powder.[17]2. Contamination from starting materials or glassware.1. Use high-purity aluminum salts with low iron content. If iron contamination is suspected, it can be difficult to remove by precipitation. Consider purifying the aluminum salt solution before precipitation.2. Ensure all glassware is scrupulously clean. Use high-purity reagents.
Inconsistent Batch-to-Batch Results 1. Variations in reaction temperature.2. Inconsistent rates of reagent addition or stirring speed.3. Fluctuations in the pH of the reaction mixture.1. Use a temperature-controlled reaction vessel (e.g., a water bath or heating mantle with a temperature controller).2. Standardize the addition rate using a syringe pump or burette and maintain a consistent stirring rate with a magnetic stirrer and tachometer.3. Monitor the pH throughout the reaction and make adjustments as necessary.
Precipitate Redissolves 1. Significant change in pH, especially towards highly acidic conditions.2. Addition of a strong complexing agent.1. Re-check and adjust the pH of the solution.2. Ensure no interfering substances are present in the reaction mixture.

Experimental Protocols & Data

Protocol: Laboratory Synthesis of High-Purity this compound

This protocol is a generalized procedure based on common precipitation principles. Researchers should optimize the parameters for their specific requirements.

Materials:

  • High-purity aluminum salt (e.g., Aluminum Chloride, AlCl₃, or Aluminum Nitrate (B79036), Al(NO₃)₃·9H₂O)

  • High-purity Oxalic Acid (H₂C₂O₄·2H₂O) or Ammonium Oxalate ((NH₄)₂C₂O₄·H₂O)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution (for pH adjustment, use with caution to avoid sodium contamination)

  • Ethanol

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a dilute aqueous solution of the aluminum salt (e.g., 0.1 M).

    • Prepare a stoichiometric equivalent aqueous solution of the oxalic acid or ammonium oxalate (e.g., 0.15 M for a 2:3 Al:Oxalate molar ratio).

  • Precipitation:

    • Heat the aluminum salt solution to a controlled temperature (e.g., 60-80°C) in a beaker with vigorous stirring.[18][19]

    • Slowly add the oxalate solution dropwise to the heated aluminum salt solution over an extended period (e.g., 30-60 minutes).

    • Monitor the pH of the solution. If necessary, add dilute ammonium hydroxide to maintain a slightly acidic to neutral pH (e.g., pH 5-6).

  • Digestion (Aging):

    • After the addition is complete, continue stirring the mixture at the elevated temperature for 1-2 hours to allow the precipitate to age and the particles to grow.

  • Isolation and Washing:

    • Remove the beaker from the heat and allow the precipitate to cool and settle.

    • Separate the precipitate from the supernatant by filtration (e.g., using a Büchner funnel with appropriate filter paper) or by centrifugation and decantation.

    • Wash the precipitate several times with hot deionized water.

    • For enhanced purity, wash the precipitate with a water-ethanol mixture, followed by a final wash with pure ethanol to remove residual water and soluble impurities like sodium oxalate.

  • Drying:

    • Dry the purified this compound precipitate in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Quantitative Data: Solubility of Potential Impurities
Impurity Formula Solubility Product (Ksp) at 25°C Notes
Calcium OxalateCaC₂O₄·H₂O~2.6 x 10⁻⁹Very low solubility, making it a likely precipitate if calcium ions are present.[5][20][21]
Iron(III) OxalateFe₂(C₂O₄)₃Soluble in waterTends to form stable, soluble complexes, especially in the presence of excess oxalate, which may prevent its precipitation.[3][4][22]
Sodium OxalateNa₂C₂O₄Soluble in water (~3.7 g/100 mL at 20°C)Sparingly soluble in cold water, but its solubility increases in hot water. Insoluble in ethanol.[15]

Visualizing the Process and Troubleshooting

Experimental Workflow for High-Purity this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare Al Salt Solution Prepare Al Salt Solution Precipitation Precipitation Prepare Al Salt Solution->Precipitation Prepare Oxalate Solution Prepare Oxalate Solution Prepare Oxalate Solution->Precipitation Digestion Digestion Precipitation->Digestion Filtration Filtration Digestion->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying High-Purity Al Oxalate High-Purity Al Oxalate Drying->High-Purity Al Oxalate

Caption: Workflow for the synthesis of high-purity this compound.

Troubleshooting Logic for Impure Precipitate

troubleshooting_impurities cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions start Impure Precipitate Detected analysis Analyze Impurity (e.g., ICP, XRF) start->analysis na_impurity High Sodium Content analysis->na_impurity Na fe_impurity High Iron Content analysis->fe_impurity Fe ca_impurity High Calcium Content analysis->ca_impurity Ca other_impurity Other/Unknown analysis->other_impurity Other action_na Use Na-free reagents for pH control. Enhance washing with ethanol. na_impurity->action_na action_fe Use high-purity Al salt. Consider pre-purification of Al solution. fe_impurity->action_fe action_ca Use high-purity reagents and deionized water. Check glassware for contamination. ca_impurity->action_ca action_other Review all reagent purities. Analyze unreacted precursors. other_impurity->action_other

Caption: Decision tree for troubleshooting sources of impurities.

Characterization of this compound
  • Thermogravimetric Analysis (TGA): TGA can be used to determine the hydration state of the this compound and its thermal decomposition profile. The decomposition of potassium this compound shows a stable anhydrous form between 150°C and 375°C, followed by decomposition.[23] Calcium oxalate monohydrate shows a distinct dehydration step followed by decomposition of the oxalate.[24][25]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of the oxalate group and the absence of impurities like nitrates or sulfates from the precursors. The O-C=O stretching vibrations of the oxalate ligand are characteristic.[26][27][28][29][30]

  • X-ray Diffraction (XRD): XRD is essential for confirming the crystalline phase of the this compound and for identifying any crystalline impurities.[6][31][32]

References

Technical Support Center: Optimizing Calcination Temperature for Alumina from Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing the calcination temperature for the synthesis of alumina (B75360) (Al₂O₃) from aluminum oxalate (B1200264). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What is the primary goal of calcining aluminum oxalate?

The primary goal of calcining this compound is to thermally decompose it to produce alumina (Al₂O₃). The calcination temperature is a critical parameter that significantly influences the physicochemical properties of the resulting alumina, such as its crystalline phase, surface area, pore volume, and particle size.

Q2: What is the typical thermal decomposition pathway for this compound?

The thermal decomposition of this compound generally proceeds through the removal of water molecules followed by the decomposition of the oxalate group, ultimately yielding alumina. The specific intermediate phases and final alumina phase are highly dependent on the calcination temperature and heating rate.[1] A suggested decomposition pathway is similar to that of gibbsite, involving a three-dimensional array of aluminum, oxalate, and hydroxyl ions.[1]

Q3: What is the optimal calcination temperature for producing γ-alumina from an aluminum precursor?

While studies on this compound are specific, research on other aluminum precursors like aluminum nitrate (B79036) and hydroxides can provide valuable insights. For producing γ-Al₂O₃ with a high surface area, the optimal calcination temperature is typically in the range of 500°C to 800°C.[2][3] Specifically, a temperature of around 600°C has been identified as optimal for obtaining porous, nano-sized alumina with a uniform particle size distribution.[2] Increasing the temperature to 650°C may lead to a decrease in surface area and pore volume.[4][5]

Q4: How does calcination temperature affect the properties of the resulting alumina?

Calcination temperature has a profound effect on the final properties of the alumina.

  • Surface Area and Pore Volume: Increasing the calcination temperature from 500°C to 600°C generally leads to an increase in surface area and pore volume.[4] However, temperatures exceeding this range (e.g., 650°C and higher) tend to cause a decrease in both, due to sintering and phase transformations to denser alumina phases.[4][6]

  • Crystallinity: The crystallinity of the alumina generally improves at higher calcination temperatures. For instance, the crystallinity of γ-alumina was found to be slightly higher at 650°C compared to 600°C.[4]

  • Phase Transformation: Different phases of alumina are formed at different temperature ranges. γ-Al₂O₃ is typically formed at lower temperatures (around 550-800°C).[3][7] As the temperature increases, it transforms into other phases like δ-Al₂O₃ and θ-Al₂O₃, and finally to the most stable α-Al₂O₃ at temperatures above 1100°C-1200°C.[8]

Q5: What characterization techniques are essential for evaluating the synthesized alumina?

To thoroughly evaluate the properties of the synthesized alumina, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phases of alumina present and to determine the average crystallite size.[9]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.[3][4]

  • Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and degree of agglomeration of the alumina powder.[7][10]

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior of the this compound precursor and determine the temperature ranges for dehydration and decomposition.[4][5]

  • X-ray Fluorescence (XRF): To determine the elemental composition and purity of the final alumina product.[3][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Surface Area 1. Calcination temperature was too high: This can lead to sintering and collapse of the porous structure.[6] 2. Calcination time was too long: Extended heating can also promote sintering. 3. Heating rate was too fast: Rapid heating can cause a collapse of the pore structure.1. Optimize temperature: Conduct a series of experiments at different temperatures (e.g., 500°C, 550°C, 600°C, 650°C) to find the optimal point for maximum surface area.[4][5] 2. Reduce calcination time: Try shorter hold times at the peak temperature. 3. Use a slower heating rate: A slower ramp rate (e.g., 5°C/min) allows for a more controlled removal of volatile components.[9]
Incorrect Alumina Phase (e.g., α-Al₂O₃ instead of γ-Al₂O₃) Calcination temperature was too high: The formation of α-Al₂O₃ occurs at high temperatures, typically above 1100°C.[8][11]Lower the calcination temperature: To obtain γ-Al₂O₃, maintain the calcination temperature within the 550-800°C range.[3][7]
Incomplete Decomposition of this compound Calcination temperature was too low or the duration was too short. Increase temperature or duration: Ensure the calcination is carried out at a sufficiently high temperature and for an adequate amount of time to completely decompose the oxalate precursor. TGA can help determine the necessary temperature.
Particle Agglomeration 1. High surface energy of nanoparticles. 2. Sintering at higher temperatures. 1. Optimize calcination temperature: Use the lowest temperature that still results in the desired phase and complete decomposition. 2. Post-synthesis processing: Consider techniques like sonication to break up agglomerates.
Impure Final Product Incomplete removal of byproducts or impurities in the starting material. Thorough washing: Ensure the precursor this compound is thoroughly washed and dried before calcination to remove any soluble impurities.

Data Presentation

Table 1: Effect of Calcination Temperature on Alumina Properties (from Aluminum Nitrate Precursor) [4]

Calcination Temperature (°C)Surface Area (m²/g)Pore Volume (cm³/g)Crystallinity (%)
500269.440.674-
600327.250.81884.2
650218.450.54685.3

Table 2: Effect of Calcination Temperature on Alumina Properties (from Aluminum Foil Waste) [12]

Calcination Temperature (°C)Surface Area (m²/g)Alumina Phase
550246γ-Al₂O₃
675-γ-Al₂O₃
800-γ-Al₂O₃

Experimental Protocols

1. Synthesis of this compound (Precursor)

A general method for synthesizing metal oxalates involves the precipitation reaction between a soluble metal salt (e.g., aluminum nitrate or aluminum chloride) and an oxalic acid or a soluble oxalate salt solution.

  • Procedure:

    • Prepare an aqueous solution of a soluble aluminum salt (e.g., aluminum nitrate, Al(NO₃)₃·9H₂O).

    • Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or ammonium (B1175870) oxalate ((NH₄)₂C₂O₄).

    • Slowly add the oxalic acid/oxalate solution to the aluminum salt solution while stirring continuously.

    • A white precipitate of this compound will form.

    • Continue stirring for a set period to ensure complete precipitation.

    • Filter the precipitate and wash it several times with deionized water to remove any unreacted reagents and byproducts.

    • Dry the resulting this compound powder in an oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.

2. Calcination of this compound

  • Procedure:

    • Place a known amount of the dried this compound powder into a ceramic crucible.

    • Place the crucible in a muffle furnace.

    • Heat the furnace to the desired calcination temperature (e.g., in the range of 500-800°C for γ-alumina) at a controlled heating rate (e.g., 5-10°C/min).

    • Hold the sample at the target temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition.

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting white powder is the desired alumina.

3. Characterization of Synthesized Alumina

  • XRD Analysis:

    • Grind a small amount of the calcined alumina powder to a fine consistency.

    • Mount the powder on a sample holder.

    • Perform XRD analysis over a 2θ range suitable for identifying the different phases of alumina (e.g., 10-80°).

    • Compare the obtained diffraction pattern with standard JCPDS files for different alumina phases (e.g., γ-Al₂O₃, α-Al₂O₃).

  • BET Surface Area Analysis:

    • Degas a known weight of the alumina sample under vacuum at an elevated temperature (e.g., 200-300°C) to remove any adsorbed moisture and gases.

    • Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).

    • Calculate the specific surface area using the BET equation from the adsorption data.

Mandatory Visualizations

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_calcination Calcination cluster_characterization Characterization A Aluminum Salt Solution (e.g., Al(NO₃)₃) C Precipitation A->C B Oxalic Acid Solution B->C D Filtering & Washing C->D E Drying (80-100°C) D->E F This compound Powder E->F G Calcination in Furnace (e.g., 500-800°C) F->G H Cooling G->H I Alumina (Al₂O₃) Product H->I J XRD I->J K BET I->K L SEM I->L M TGA/DSC I->M

Caption: Experimental workflow for alumina synthesis.

Alumina_Phase_Transformation start This compound gamma γ-Al₂O₃ (Amorphous/Poorly Crystalline) start->gamma ~400-800°C delta δ-Al₂O₃ gamma->delta > 800°C theta θ-Al₂O₃ delta->theta > 1000°C alpha α-Al₂O₃ (Corundum - Thermally Stable) theta->alpha > 1100°C

Caption: Alumina phase transformations with temperature.

References

Technical Support Center: Troubleshooting TGA Results of Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected Thermogravimetric Analysis (TGA) results for aluminum oxalate (B1200264). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My TGA curve for aluminum oxalate doesn't show the expected sharp, distinct mass loss steps. Why is that?

A1: The thermal decomposition of this compound can be more complex than that of other metal oxalates like calcium oxalate, which is often used as a TGA standard.[1] The lack of sharp, distinct mass loss steps can be attributed to several factors:

  • Sample Composition: "this compound" can exist in various forms, including anhydrous Al₂(C₂O₄)₃, hydrated forms (Al₂(C₂O₄)₃·nH₂O), and basic aluminum oxalates which contain hydroxyl groups.[2][3] These different forms will have different and potentially overlapping decomposition stages.

  • Amorphous Nature: The this compound sample may be amorphous rather than crystalline, leading to a more gradual decomposition over a wider temperature range.

  • Complex Decomposition Pathway: The decomposition of basic this compound has been suggested to be similar to that of gibbsite (Al(OH)₃), involving dehydroxylation alongside the decomposition of the oxalate group.[2]

Q2: I'm seeing a larger or smaller mass loss than theoretically calculated for the dehydration step. What could be the cause?

A2: This discrepancy usually points to an incorrect assumption about the hydration state of your this compound sample. Commercial this compound is often supplied in a hydrated form, but the exact number of water molecules (n) can vary.[4] To accurately determine the expected mass loss, the true hydration state of the starting material must be known. It is also possible that the initial mass loss is not solely due to water but also to the loss of other volatile impurities from the synthesis process.

Q3: The final residual mass of my sample is higher than expected for pure alumina (B75360) (Al₂O₃). What does this indicate?

A3: An unexpectedly high residual mass can be due to several reasons:

  • Incomplete Decomposition: The final temperature of your TGA run may not have been high enough to ensure complete decomposition of all intermediates.

  • Atmosphere Effects: The purge gas used during the TGA run can significantly influence the final products. For example, in an inert atmosphere, the decomposition of the oxalate may lead to the formation of some elemental carbon as a byproduct, contributing to the final mass.

  • Reaction with Crucible: At high temperatures, the sample or its decomposition products might react with the crucible material (e.g., aluminum pans are not suitable for high-temperature runs).[5] It is recommended to use inert crucibles like alumina or platinum.[6]

Q4: My TGA curve shows a slight weight gain at the beginning of the run. Is this normal?

A4: A slight, apparent weight gain at the beginning of a TGA run is a common artifact known as the buoyancy effect.[7] As the furnace heats up, the density of the purge gas decreases, leading to a buoyant force on the sample pan and a corresponding apparent increase in mass. This effect can be corrected by running a blank TGA curve with an empty crucible under the same experimental conditions and subtracting it from the sample curve.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the TGA of this compound.

Issue 1: Irregular or Noisy TGA Curve

Possible Cause Recommended Action
Vibrations Ensure the TGA instrument is placed on a stable surface, away from sources of vibration.
Gas Flow Fluctuation Check the gas supply and regulators for consistent pressure and flow rate. Ensure the gas filter is not clogged.
Sample Foaming or Ejection Some materials can foam or be ejected from the crucible upon rapid heating.[8] Try using a slower heating rate or a crucible with a lid that has a small opening.
Instrument Contamination Residues from previous experiments can contaminate the balance mechanism or furnace.[2] Regularly clean the furnace and sample holder as per the manufacturer's instructions.

Issue 2: Inconsistent Results Between Runs

Possible Cause Recommended Action
Sample Heterogeneity Ensure the sample is homogenous. Gently grind the sample to a fine powder for better consistency.
Different Sample Mass/Packing Use a consistent sample mass (typically 5-10 mg) and ensure it is evenly distributed at the bottom of the crucible.[6]
Inconsistent Crucible Type/Condition Always use the same type of crucible. Clean crucibles thoroughly between runs, for example, by heating them to a high temperature to burn off any residues.
Variable Heating Rate Ensure the same heating rate is programmed for all comparable experiments. A common rate is 10°C/min or 20°C/min.[8]

Data Presentation

The expected TGA results for this compound are highly dependent on its specific chemical form. The following table provides illustrative theoretical data for a few possible compositions to highlight these differences.

Table 1: Illustrative Theoretical TGA Data for Various Forms of this compound

Compound Formula Decomposition Step Temperature Range (°C) (Illustrative) Theoretical Mass Loss (%) Gaseous Products Solid Residue
This compound HydrateAl₂(C₂O₄)₃·3H₂ODehydration100 - 25014.5%H₂OAl₂(C₂O₄)₃
Oxalate Decomposition300 - 50057.8%CO, CO₂Al₂O₃
Basic this compoundAl₂(C₂O₄)(OH)₄·H₂ODehydration/Dehydroxylation100 - 30025.7%H₂OAl₂(C₂O₄)O₂
Oxalate Decomposition300 - 50039.9%CO, CO₂Al₂O₃
Anhydrous this compoundAl₂(C₂O₄)₃Oxalate Decomposition300 - 50067.9%CO, CO₂Al₂O₃

Note: The temperature ranges are illustrative and can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Generalized Protocol for TGA of this compound

  • Instrument Calibration: Ensure the TGA instrument's mass and temperature are properly calibrated according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible (alumina or platinum is recommended).[6] Ensure the sample is in a fine powder form and spread evenly across the bottom of the crucible.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Purge Gas: Set the purge gas (typically high-purity nitrogen or argon for inert atmosphere studies) to a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient for complete decomposition (e.g., 1000°C) at a controlled linear heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample mass as a function of temperature. The instrument software will typically also generate a derivative thermogravimetric (DTG) curve, which shows the rate of mass loss and can help in identifying distinct decomposition steps.

  • Blank Correction: For high accuracy, perform a run with an empty crucible under identical conditions and subtract the resulting baseline from the sample data to correct for buoyancy and other instrumental artifacts.

Visualizations

TGA_Troubleshooting_Workflow start Unexpected TGA Result check_curve Examine TGA/DTG Curve Shape start->check_curve check_mass_loss Analyze Mass Loss Percentages start->check_mass_loss check_residue Evaluate Final Residue Mass start->check_residue noisy_curve Is the curve noisy or irregular? check_curve->noisy_curve overlapping_steps Are decomposition steps broad or overlapping? check_curve->overlapping_steps incorrect_dehydration Is dehydration mass loss incorrect? check_mass_loss->incorrect_dehydration incorrect_residue Is residual mass incorrect? check_residue->incorrect_residue fix_noise Troubleshoot instrumental factors: - Vibrations - Gas flow - Contamination noisy_curve->fix_noise Yes end Refined Interpretation noisy_curve->end No consider_composition Consider sample composition: - Hydrated vs. Anhydrous - Basic vs. Neutral Oxalate - Amorphous vs. Crystalline overlapping_steps->consider_composition Yes overlapping_steps->end No verify_hydration Verify hydration state of the starting material. Check for volatile impurities. incorrect_dehydration->verify_hydration Yes incorrect_dehydration->end No check_decomposition Check for incomplete decomposition. Verify inert atmosphere. Consider sample-crucible reaction. incorrect_residue->check_decomposition Yes incorrect_residue->end No fix_noise->end consider_composition->end verify_hydration->end check_decomposition->end

Caption: Troubleshooting workflow for unexpected TGA results of this compound.

Aluminum_Oxalate_Decomposition cluster_dehydration Dehydration / Dehydroxylation cluster_dehydroxylation cluster_decomposition Oxalate Decomposition start Basic this compound Hydrate Al₂(C₂O₄)(OH)₄·H₂O intermediate1 Anhydrous Basic this compound Al₂(C₂O₄)(OH)₄ start->intermediate1 ~100-200°C - H₂O intermediate2 Intermediate Oxide-Oxalate Al₂(C₂O₄)O₂ intermediate1->intermediate2 ~200-300°C - 2H₂O final_product Aluminum Oxide Al₂O₃ intermediate2->final_product >300°C - CO, -CO₂

Caption: Generalized thermal decomposition pathway for a basic this compound.

References

Technical Support Center: Controlling Particle Size in Aluminum Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aluminum oxalate (B1200264) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling particle size during the synthesis of aluminum oxalate, a critical parameter for numerous applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on achieving desired particle size characteristics.

Problem Potential Cause Recommended Solution
Large and Inconsistent Particle Size Incorrect Precursor Concentration: High precursor concentrations can lead to rapid, uncontrolled nucleation and crystal growth.[1]Optimize the molar ratio of your aluminum precursor to the oxalic acid solution. Lower concentrations generally favor the formation of smaller, more uniform nanoparticles.[1]
Inadequate pH Control: The pH of the reaction medium significantly influences the hydrolysis and condensation rates of aluminum ions, directly impacting particle size.[2][3] Different this compound species can form at different pH intervals.[4]Precisely control and monitor the pH throughout the synthesis process. The optimal pH will vary depending on the specific protocol and desired particle size. A pH greater than 8.0 has been used in the synthesis of ammonium (B1175870) this compound.
Fluctuations in Reaction Temperature: Temperature affects the kinetics of nucleation and crystal growth. Inconsistent temperatures can lead to a broad particle size distribution.[5]Use a temperature-controlled reaction setup to maintain a stable and uniform temperature throughout the synthesis.
Particle Agglomeration Inefficient Mixing: Poor mixing can create localized areas of high supersaturation, promoting the formation of large, aggregated particles.Employ vigorous and consistent stirring throughout the reaction to ensure homogeneous mixing of reactants.
Inappropriate Surfactant/Stabilizing Agent: The absence or incorrect choice of a surfactant or stabilizing agent can lead to nanoparticle aggregation.[1]Select a suitable surfactant, such as Sodium Dodecyl Sulfate (SDS), or a stabilizing agent. The concentration of the surfactant is crucial for controlling particle size.[6]
No Precipitate Formation Highly Acidic Conditions: this compound can be soluble in strongly acidic solutions.[7]Ensure the pH is adjusted to a range that favors precipitation. For many metal oxalates, this is a critical factor.[2]
Low Reactant Concentrations: If the concentrations of the aluminum salt and oxalic acid are below the solubility product, precipitation will not occur.Increase the concentration of one or both reactants.
Gelatinous Precipitate Rapid pH Change: Adding a precipitating agent (e.g., a base to adjust pH) too quickly can lead to the formation of a gelatinous aluminum hydroxide-oxalate complex that is difficult to filter.Add the precipitating agent dropwise with vigorous stirring to maintain a homogeneous pH throughout the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling the particle size of this compound?

A1: The most critical parameters for controlling particle size are:

  • pH of the reaction solution: This affects the hydrolysis of the aluminum precursor and the availability of oxalate ions.[2][3]

  • Temperature: This controls the reaction kinetics, including nucleation and growth rates.[5]

  • Precursor Concentration: The concentration of both the aluminum salt and the oxalic acid influences the rate of particle formation and can lead to aggregation at high concentrations.[1]

  • Stirring Rate: Ensures homogeneous reaction conditions and helps prevent agglomeration.

  • Choice and Concentration of Surfactants/Stabilizing Agents: These can prevent aggregation and help control the final particle size and morphology.[1][6]

Q2: How does pH specifically affect the final particle size of this compound?

A2: The pH of the synthesis solution is a crucial factor. In acidic conditions (low pH), the solubility of this compound can be higher, potentially leading to the formation of larger crystals or no precipitate at all.[7] As the pH increases, different aluminum-oxalate complexes can form, influencing the nucleation and growth process.[4] For the synthesis of related compounds like ammonium this compound, a pH greater than 8.0 has been shown to be effective.[8] It is essential to experimentally determine the optimal pH range for your desired particle size.

Q3: What is the role of temperature in controlling particle size?

A3: Temperature directly influences the kinetics of the precipitation reaction.[5] Higher temperatures generally increase the rate of both nucleation and crystal growth. However, the interplay between these two rates is complex. A rapid increase in temperature can lead to a burst of nucleation, resulting in a larger number of smaller particles. Conversely, a slower temperature increase or holding the reaction at a specific temperature can promote crystal growth, leading to larger particles. The optimal temperature will depend on the other reaction parameters.

Q4: How can I prevent the agglomeration of my this compound nanoparticles?

A4: Agglomeration is a common challenge in nanoparticle synthesis. To minimize it:

  • Use a suitable stabilizing agent or surfactant: Surfactants like SDS can be added to the reaction mixture to coat the newly formed particles and prevent them from sticking together through electrostatic or steric repulsion.[6]

  • Optimize reactant addition: Adding one reactant solution dropwise to the other under vigorous stirring helps to avoid localized high concentrations that can lead to rapid, uncontrolled growth and agglomeration.

  • Control the ionic strength of the medium: High salt concentrations can sometimes screen the surface charges on particles, leading to agglomeration. Washing the precipitate thoroughly is important.

  • Post-synthesis treatment: Sonication can be used to break up soft agglomerates after the synthesis is complete.

Q5: Is there a general protocol I can follow to synthesize this compound with controlled particle size?

A5: While a universally optimized protocol is not available, a general approach based on the principles of precipitation can be outlined. A detailed experimental protocol for a related compound, ferrous oxalate, which can be adapted, is provided in the "Experimental Protocols" section below. The key is to systematically vary the critical parameters (pH, temperature, concentration, and stirring) to achieve the desired particle size for your specific application.

Data Presentation

Table 1: Effect of Surfactant (SDS) Concentration on Alumina (B75360) Nanoparticle Size

This table provides data on the effect of Sodium Dodecyl Sulfate (SDS) concentration on the particle size of alumina (Al₂O₃) nanoparticles. While this data is for alumina, it provides a valuable reference for understanding the potential impact of surfactants on the particle size of its precursor, this compound.

Al₂O₃ Concentration (wt.%)Surfactant (SDS) Concentration (ppm)Average Particle Size (nm)
0.10 (No Surfactant)>200
0.023750111.8 ± 7.0
0.53750166.3 ± 4.7
0.12000~160
0.13000~140
0.14000~120

Data adapted from a study on alumina nanofluids. The particle size of alumina nanoparticles decreases with increasing SDS concentration up to a certain point. It is expected that a similar trend would be observed in the synthesis of this compound.[9]

Experimental Protocols

Protocol 1: General Precipitation Method for Metal Oxalates (Adapted for this compound)

This protocol is a general guideline adapted from procedures for other metal oxalates and should be optimized for specific particle size requirements.

Materials:

  • Aluminum salt (e.g., aluminum nitrate (B79036) nonahydrate, Al(NO₃)₃·9H₂O)

  • Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., ammonium oxalate, (NH₄)₂C₂O₄)

  • Deionized water

  • pH adjusting solution (e.g., dilute ammonium hydroxide (B78521) or sodium hydroxide)

  • Surfactant (optional, e.g., Sodium Dodecyl Sulfate - SDS)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of the aluminum salt in deionized water at a specific concentration (e.g., 0.1 M).

    • Prepare a solution of oxalic acid or ammonium oxalate in deionized water at a specific concentration (e.g., 0.1 M). If using a surfactant, add it to this solution at the desired concentration.

  • Precipitation:

    • Place the aluminum salt solution in a beaker on a magnetic stirrer and begin stirring at a constant rate.

    • Slowly add the oxalate solution dropwise to the aluminum salt solution.

    • Continuously monitor the pH of the mixture. If necessary, add the pH adjusting solution dropwise to maintain the desired pH.

  • Aging:

    • After the addition is complete, allow the resulting suspension to stir at a constant temperature for a set period (aging time) to allow for crystal growth and stabilization.

  • Isolation and Washing:

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts. Washing with ethanol (B145695) can also be performed.

  • Drying:

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) to obtain the this compound powder.

Visualizations

Logical Relationship of Synthesis Parameters on Particle Size

G Figure 1. Key Parameters Influencing Particle Size cluster_params Controllable Parameters cluster_process Precipitation Process cluster_output Resulting Particle Characteristics Precursor Concentration Precursor Concentration Nucleation Rate Nucleation Rate Precursor Concentration->Nucleation Rate Growth Rate Growth Rate Precursor Concentration->Growth Rate pH pH pH->Nucleation Rate pH->Growth Rate Temperature Temperature Temperature->Nucleation Rate Temperature->Growth Rate Stirring Rate Stirring Rate Stirring Rate->Nucleation Rate Surfactant Surfactant Agglomeration Agglomeration Surfactant->Agglomeration Particle Size Particle Size Nucleation Rate->Particle Size Growth Rate->Particle Size Morphology Morphology Growth Rate->Morphology Agglomeration->Particle Size

Caption: Key parameters influencing particle size in this compound synthesis.

Experimental Workflow for this compound Synthesis

G Figure 2. General Experimental Workflow start Start prep Prepare Reactant Solutions (Al Salt & Oxalate) start->prep mix Controlled Mixing (Dropwise addition, constant stirring) prep->mix ph_control pH Adjustment & Monitoring mix->ph_control aging Aging at Constant Temperature ph_control->aging separation Separation (Centrifugation/ Filtration) aging->separation washing Washing (DI Water/Ethanol) separation->washing drying Drying washing->drying product This compound Powder drying->product end End product->end

Caption: General experimental workflow for this compound synthesis.

References

Issues with aluminum oxalate solubility in acidic solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aluminum oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of aluminum oxalate in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white, crystalline powder that is generally considered insoluble in water and alcohol. However, it is soluble in strong mineral acids, such as nitric acid and sulfuric acid. Its solubility in acidic solutions is not a simple dissolution process but involves chemical reactions where the oxalate anion is protonated and aluminum forms various soluble complexes.

Q2: How does pH affect the solubility of this compound in acidic solutions?

A2: The pH of the solution is a critical factor governing the solubility of this compound. In strongly acidic conditions (low pH), the concentration of protons (H⁺) is high. These protons react with the oxalate ions (C₂O₄²⁻) to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This consumption of free oxalate ions shifts the dissolution equilibrium of this compound, favoring its dissolution. As the pH increases, the concentration of free oxalate ions increases, which can lead to the precipitation of this compound if its solubility product is exceeded.

Q3: What are the different aluminum-oxalate complexes that form in solution?

A3: In acidic solutions containing oxalate, aluminum ions (Al³⁺) can form several soluble complexes with oxalate ions. The primary species are the 1:1 complex (Al(C₂O₄)⁺), the 1:2 complex (Al(C₂O₄)₂⁻), and the 1:3 complex (Al(C₂O₄)₃³⁻)[1]. The relative concentration of these species is dependent on the pH and the total concentration of oxalate in the solution. The 1:3 aluminum-oxalate complex is the most stable[1].

Q4: How does temperature influence the solubility of this compound?

A4: Generally, for most salts, solubility increases with temperature. While specific quantitative data for this compound is sparse, the dissolution process in acid is expected to be endothermic, meaning that increasing the temperature will likely enhance its solubility. Heating the acidic solution can also increase the rate of dissolution.

Q5: Can I dissolve this compound in oxalic acid?

A5: The solubility of this compound in oxalic acid is complex. While adding a strong acid like sulfuric or nitric acid will increase solubility, adding excess oxalic acid can lead to the formation of soluble aluminum-oxalate complexes, such as Al(C₂O₄)₃³⁻, thereby increasing the overall amount of aluminum that can be dissolved[2]. However, at certain concentrations and pH values, excess oxalate can also suppress solubility due to the common ion effect.

Troubleshooting Guide

Issue 1: this compound is not dissolving completely in my acidic solution.

Possible Cause Troubleshooting Steps
Insufficient Acid Concentration The concentration of the acid may be too low to effectively protonate the oxalate ions and drive the dissolution.
Solution: Gradually increase the concentration of the strong acid (e.g., sulfuric acid or nitric acid) while monitoring the dissolution.
Low Temperature The dissolution process may be slow or incomplete at room temperature.
Solution: Gently heat the solution while stirring. An increase in temperature often significantly improves both the rate and extent of dissolution.
Precipitation of Complexes In solutions with high concentrations of both aluminum and oxalate, less soluble complexes or the salt itself may precipitate.
Solution: Dilute the solution with more of the acidic solvent to bring the concentrations of aluminum and oxalate below their solubility limits.
Common Ion Effect If you are using an excess of an acid containing a common ion (e.g., dissolving in a solution already containing a high concentration of a different oxalate salt), this can suppress solubility.
Solution: Use a different strong acid that does not introduce a common ion.

Issue 2: A precipitate forms after initially dissolving the this compound.

Possible Cause Troubleshooting Steps
Change in pH The pH of the solution may have increased due to the addition of other reagents or evaporation of the acidic solvent, causing the this compound to precipitate.
Solution: Re-adjust the pH to a lower value by adding a small amount of concentrated strong acid.
Supersaturation The solution may have been supersaturated at a higher temperature and is now precipitating as it cools.
Solution: Reheat the solution to redissolve the precipitate and then cool it slowly. If precipitation still occurs, the solution may need to be diluted.
Formation of Insoluble Side Products The presence of other ions in your solution could lead to the formation of other insoluble oxalate salts.
Solution: Analyze the precipitate to identify its composition. If it is an impurity, consider purifying your this compound or using cleaner reagents.

Data Presentation

Table 1: Factors Affecting this compound Solubility in Acidic Solutions

FactorEffect on SolubilityExplanation
Decreasing pH (Increasing Acidity) IncreasesHigher H⁺ concentration protonates oxalate ions, shifting the equilibrium towards dissolution.
Increasing Temperature Generally IncreasesThe dissolution process is typically endothermic, and higher temperatures increase the rate of dissolution.
Acid Concentration (Strong Acids) IncreasesHigher concentrations of strong acids provide more H⁺ ions to drive the dissolution reaction.
Presence of Excess Oxalate Ions Can Increase or DecreaseFormation of soluble aluminum-oxalate complexes can increase solubility, while the common ion effect can decrease it, depending on the specific conditions.

Experimental Protocols

Protocol: Dissolution of this compound for Quantitative Analysis (e.g., ICP-OES)

This protocol outlines the steps for dissolving a known mass of this compound in a sulfuric acid matrix for subsequent analysis of the aluminum concentration.

Materials:

  • This compound (Al₂(C₂O₄)₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Hot plate with magnetic stirring capability

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound (e.g., 0.1 g) using an analytical balance and record the mass.

  • Acid Preparation: In a fume hood, carefully prepare a dilute sulfuric acid solution (e.g., 2 M) by adding concentrated sulfuric acid to deionized water. Safety Note: Always add acid to water, never the other way around.

  • Dissolution:

    • Transfer the weighed this compound to a beaker.

    • Add a measured volume of the 2 M sulfuric acid (e.g., 50 mL).

    • Place the beaker on a hot plate with a magnetic stirrer.

    • Gently heat the solution to approximately 60-80°C while stirring continuously[3].

    • Observe the dissolution of the solid. The solution should become clear. This may take some time depending on the particle size and purity of the this compound.

  • Quantitative Transfer:

    • Once the this compound is completely dissolved, allow the solution to cool to room temperature.

    • Carefully and quantitatively transfer the solution to a volumetric flask of appropriate size (e.g., 100 mL).

    • Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask to ensure all the dissolved aluminum is transferred.

  • Dilution to Volume:

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Analysis: The resulting solution is now ready for analysis by techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the aluminum concentration.

Visualizations

experimental_workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Acidic Solution with Heating and Stirring weigh->dissolve prepare_acid Prepare Acidic Solution (e.g., H₂SO₄) prepare_acid->dissolve cool Cool to Room Temperature dissolve->cool transfer Quantitative Transfer to Volumetric Flask cool->transfer dilute Dilute to Final Volume transfer->dilute analyze Analyze Solution (e.g., ICP-OES) dilute->analyze end End analyze->end

Experimental Workflow for Dissolving this compound

troubleshooting_logic start Incomplete Dissolution of this compound check_acid Is Acid Concentration Sufficient? start->check_acid increase_acid Increase Acid Concentration check_acid->increase_acid No check_temp Is Temperature Elevated? check_acid->check_temp Yes increase_acid->check_temp heat_solution Heat Solution (60-80°C) check_temp->heat_solution No check_saturation Is Solution Potentially Saturated? check_temp->check_saturation Yes heat_solution->check_saturation dilute_solution Dilute with More Solvent check_saturation->dilute_solution Yes success Dissolution Successful check_saturation->success No dilute_solution->success speciation_pathway cluster_pH Decreasing pH (Increasing Acidity) Al_Ox3 Al(C₂O₄)₃³⁻ Al_Ox2 Al(C₂O₄)₂⁻ Al_Ox3->Al_Ox2 + H⁺ - C₂O₄²⁻ Al_Ox1 Al(C₂O₄)⁺ Al_Ox2->Al_Ox1 + H⁺ - C₂O₄²⁻ Al3_plus Al³⁺ (aq) Al_Ox1->Al3_plus + H⁺ - C₂O₄²⁻

References

Best practices for handling and storing aluminum oxalate hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing aluminum oxalate (B1200264) hydrate (B1144303), along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is aluminum oxalate hydrate?

A1: this compound hydrate is a dicarboxylic acid typically available as a white powder or chunks.[1] Its chemical formula is Al₂(C₂O₄)₃·xH₂O.[1] It is commonly used as an analytical reagent and as a mordant in the textile industry for dyeing cotton.[1]

Q2: What are the primary hazards associated with this compound hydrate?

A2: this compound hydrate is considered hazardous. It is harmful if swallowed or in contact with skin.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound hydrate, it is crucial to wear appropriate personal protective equipment, including safety glasses with side shields or goggles, protective gloves, and a lab coat or long-sleeved clothing to prevent skin exposure.[2] In case of dust formation or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]

Q4: What are the proper storage conditions for this compound hydrate?

A4: Store this compound hydrate in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed to prevent moisture absorption and contamination.[2]

Q5: What substances are incompatible with this compound hydrate?

A5: this compound hydrate is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent hazardous reactions.

Q6: How should I dispose of this compound hydrate waste?

A6: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for proper disposal.[2] Do not empty into drains.[2]

Q7: What is the solubility of this compound hydrate?

A7: this compound hydrate is practically insoluble in water and alcohol.[1][3] It is, however, soluble in mineral acids such as nitric and sulfuric acids.[1][3]

Q8: What happens when this compound hydrate is heated?

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound hydrate, particularly in synthesis reactions.

Q1: I am getting a lower than expected yield in my synthesis of an this compound complex. What could be the cause?

A1: Low yields in the synthesis of this compound complexes can stem from several factors:

  • Incomplete Reaction: Ensure that the aluminum source (e.g., aluminum powder or shavings) has completely reacted. In syntheses starting from aluminum metal, residual unreacted metal will lower the yield. Heating the reaction mixture can help drive the reaction to completion.[4]

  • Premature Precipitation: If the complex is precipitated from solution, adding the precipitating agent (e.g., ethanol) too quickly can lead to the formation of very fine crystals that are difficult to filter, resulting in product loss.[4] Add the precipitating agent slowly and with constant stirring.

  • Product Loss During Washing: The product may have some solubility in the washing solvent. Using cold solvents for washing can minimize this loss. Also, avoid using excessive volumes of washing solvent.[5]

  • pH Control: The pH of the solution can significantly affect the precipitation and stability of the this compound complex. Ensure the pH is controlled within the optimal range for your specific synthesis.

Q2: The final product of my synthesis appears to be contaminated. What are the likely impurities and how can I avoid them?

A2: Contamination can arise from unreacted starting materials or side products.

  • Unreacted Starting Materials: Ensure all reactants are fully consumed. For instance, if starting with aluminum hydroxide (B78521), ensure it is fully dissolved in the oxalic acid solution.[6]

  • Co-precipitation of Salts: Other salts in the reaction mixture may co-precipitate with your desired product. Washing the precipitate thoroughly with an appropriate solvent is crucial.

  • Gelatinous Precipitates: The formation of gelatinous aluminum hydroxide can be an intermediate step.[4] Ensure that enough oxalic acid is added to dissolve this precipitate and form the desired soluble complex before proceeding to the crystallization step.[4]

Q3: My reaction produced a gelatinous precipitate that won't dissolve. What should I do?

A3: The formation of a gelatinous precipitate is likely aluminum hydroxide. This can occur if the amount of oxalic acid is insufficient to form the soluble tris(oxalato)aluminate(III) complex.[4] To resolve this, continue adding oxalic acid solution with stirring and gentle heating until the solution becomes clear.[4]

Data Presentation

Physical and Chemical Properties of this compound Hydrate
PropertyValueReference(s)
Molecular Formula Al₂(C₂O₄)₃·xH₂O[1]
Appearance White powder/chunks[1]
Solubility in Water Insoluble[1]
Solubility in Alcohol Insoluble[3]
Solubility in Mineral Acids Soluble[1][3]
Thermal Decomposition of this compound Hydrate (Illustrative)
Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Product(s)Solid Residue
Dehydration100 - 250Dependent on xH₂OH₂OAnhydrous Al₂(C₂O₄)₃
Decomposition300 - 500VariableCO, CO₂Al₂O₃
Solubility of this compound Hydrate in Mineral Acids (Illustrative)
AcidConcentration (mol/L)Temperature (°C)Solubility ( g/100 mL)
Sulfuric Acid (H₂SO₄)Data not availableData not availableData not available
Nitric Acid (HNO₃)Data not availableData not availableData not available

Experimental Protocols

Synthesis of Potassium Tris(oxalato)aluminate(III) Trihydrate

This protocol describes the synthesis of a common this compound complex.

Materials:

  • Aluminum powder (0.50 g)

  • Potassium hydroxide (KOH) solution (20% w/v, 15 mL)

  • Oxalic acid dihydrate (8.0 g)

  • Deionized water

  • 95% Ethanol (B145695)

Procedure:

  • Add 0.50 g of aluminum powder to a 150-mL beaker containing 30 mL of deionized water.

  • In a well-ventilated fume hood, slowly add 15 mL of 20% KOH solution to the aluminum suspension. The reaction will be vigorous.

  • Once the initial reaction subsides, heat the mixture to boiling on a hot plate to ensure the complete reaction of the aluminum.

  • To the hot solution, add 8.0 g of oxalic acid dihydrate in small portions while stirring. A gelatinous precipitate of aluminum hydroxide may form initially. Continue adding the oxalic acid until the solution becomes clear.

  • While the solution is still warm, filter it through a Buchner funnel.

  • Allow the filtrate to cool to room temperature.

  • Add 95% ethanol dropwise until a slight turbidity persists (approximately 5 mL).

  • Cool the solution in an ice bath for 20 minutes to induce crystallization.

  • Collect the white crystals by suction filtration.

  • Wash the crystals with 10 mL of a 50% ethanol-water solution, followed by 20 mL of 95% ethanol.

  • Dry the product by suction or air drying and weigh it.[4]

General Protocol for Using this compound as a Mordant

This compound can be used as a mordant to improve the colorfastness of natural dyes on textiles.

Materials:

  • Textile fibers (e.g., cotton, wool)

  • This compound hydrate

  • Water

Procedure:

  • Weigh the dry textile fibers to be dyed.

  • Prepare a mordant bath by dissolving this compound hydrate in water. The amount of mordant is typically a percentage of the weight of the fiber (WOF), often ranging from 10-20%.

  • Wet the fibers thoroughly with water before introducing them to the mordant bath.

  • Immerse the wet fibers in the mordant bath, ensuring they are fully submerged and can move freely.

  • Gently heat the mordant bath to a simmer (do not boil) and maintain the temperature for about one hour, stirring occasionally.

  • Allow the fibers to cool in the mordant bath.

  • Remove the fibers, gently squeeze out the excess mordant solution, and rinse with water.

  • The mordanted fibers are now ready for dyeing.

Mandatory Visualizations

TroubleshootingWorkflow start Problem Encountered in Synthesis low_yield Low Product Yield start->low_yield contamination Product Contamination start->contamination dissolution_issue Precipitate Not Dissolving start->dissolution_issue check_reaction Check for Complete Reaction of Starting Materials low_yield->check_reaction check_precipitation Review Precipitation Technique low_yield->check_precipitation check_washing Evaluate Washing Procedure low_yield->check_washing check_purity Verify Purity of Starting Materials contamination->check_purity improve_washing Improve Washing of Final Product contamination->improve_washing add_reagent Add More Reagent (e.g., Oxalic Acid) dissolution_issue->add_reagent apply_heat Apply Gentle Heating dissolution_issue->apply_heat solution_yield Solution: - Ensure complete reaction - Slow precipitation - Use cold wash solvent check_reaction->solution_yield check_precipitation->solution_yield check_washing->solution_yield solution_contamination Solution: - Use high-purity reagents - Thoroughly wash precipitate check_purity->solution_contamination improve_washing->solution_contamination solution_dissolution Solution: - Add sufficient reagent - Gentle heating with stirring add_reagent->solution_dissolution apply_heat->solution_dissolution SynthesisWorkflow start Start: Prepare Reactants (Al source, KOH, Oxalic Acid) react_al_koh React Aluminum Source with KOH Solution start->react_al_koh heat_mixture Heat to Complete Reaction react_al_koh->heat_mixture add_oxalic_acid Add Oxalic Acid to Form Soluble Complex heat_mixture->add_oxalic_acid filter_solution Filter Warm Solution add_oxalic_acid->filter_solution cool_filtrate Cool Filtrate filter_solution->cool_filtrate precipitate Precipitate Complex with Ethanol cool_filtrate->precipitate isolate_product Isolate Product by Suction Filtration precipitate->isolate_product wash_product Wash with Ethanol/Water and Pure Ethanol isolate_product->wash_product dry_product Dry Final Product wash_product->dry_product end End: Pure Aluminum Oxalate Complex dry_product->end

References

Technical Support Center: Refining the Hydrothermal Method for Aluminum Oxalate Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the hydrothermal synthesis of aluminum oxalate (B1200264) crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the hydrothermal method for aluminum oxalate crystal growth?

A1: The hydrothermal method enables the synthesis of crystalline phases that may not be stable at their melting points and allows for excellent control over the composition and size of the crystals.[1] It is particularly suitable for growing large, high-quality crystals.[1]

Q2: What are the typical precursors for the hydrothermal synthesis of this compound?

A2: Common aluminum precursors include aluminum hydroxide (B78521) (e.g., gibbsite, boehmite), aluminum nitrate (B79036), and aluminum chloride.[2][3][4] The oxalate source is typically oxalic acid or a soluble oxalate salt, such as ammonium (B1175870) oxalate.[2][5]

Q3: What is a safe operating temperature and pressure for the hydrothermal synthesis of this compound in a Teflon-lined autoclave?

A3: For a standard Teflon-lined autoclave, the recommended maximum temperature is typically around 220-230°C.[6] The pressure is autogenous, meaning it is generated by the vapor pressure of the solvent at the reaction temperature. It is crucial to never exceed the manufacturer's specified pressure and temperature limits for the autoclave.[7][8]

Q4: How can I characterize the synthesized this compound crystals?

A4: Standard characterization techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phase and determine purity.[2]

  • Scanning Electron Microscopy (SEM): To observe the morphology (shape and size) of the crystals.[2][9]

  • Transmission Electron Microscopy (TEM): For higher resolution imaging of crystal morphology and structure.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the presence of oxalate and hydroxyl groups.[2]

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition of the crystals.[2]

Troubleshooting Guide

Problem 1: Low or No Crystal Yield
Potential Cause Recommended Solution
Suboptimal Temperature The reaction temperature may be too low for nucleation and crystal growth, or too high, leading to increased solubility of the product. Optimize the temperature within the range of 150-200°C. For example, high-purity hydroxyl this compound has been successfully synthesized at 200°C.[2]
Incorrect pH The pH of the precursor solution significantly impacts the solubility and precipitation of this compound. For the synthesis of ammonium this compound, a pH greater than 8.2 is recommended to achieve a recovery of over 90%.[10] Adjust the pH of your solution accordingly, using a suitable base like ammonium hydroxide.
Inadequate Precursor Concentration If the concentrations of the aluminum and oxalate sources are too low, the solution may not reach supersaturation, preventing crystal formation. Increase the concentration of your precursors. The size of boehmite particles, a precursor, is strongly dependent on the concentration of the Al-containing solution.[2]
Insufficient Reaction Time The crystallization process may be slow. A reaction time of 8 hours at 200°C has been shown to be effective for the synthesis of hydroxyl this compound.[2] Consider extending the reaction time if the yield is low.
Problem 2: Undesirable Crystal Morphology (e.g., amorphous powder, irregular shapes)
Potential Cause Recommended Solution
Inappropriate Precursors The choice of aluminum precursor can influence the final morphology. For instance, using aluminum nitrate as a precursor can lead to elongated particles, while aluminum sulfate (B86663) may produce spherical particles.[11] Experiment with different aluminum salts to achieve the desired morphology.
Incorrect pH The pH of the solution can significantly affect the crystal shape. For example, in the synthesis of γ-AlOOH, acidic conditions (pH < 4) can lead to nanorods, while basic conditions can produce nanoplates.[9] Carefully control the pH to influence the crystal habit.
Presence of Impurities Impurities can interfere with the regular arrangement of ions in the crystal lattice, leading to changes in crystal shape.[12] Ensure high-purity reagents and thoroughly clean all glassware and the autoclave liner before use.
Heating and Cooling Rates Rapid heating or cooling can lead to the formation of smaller, less-defined crystals or even amorphous material. A controlled heating and cooling rate of approximately 5°C/minute is recommended.[6]
Problem 3: Product Contamination
Potential Cause Recommended Solution
Contaminated Precursors or Solvents Use high-purity reagents and deionized water to minimize the introduction of contaminants. Impurities in aluminum alloys, such as iron and silicon, can cause brittleness.[13]
Dirty Autoclave Liner Thoroughly clean the Teflon liner before each experiment to remove any residual materials from previous reactions.[6] A recommended cleaning procedure involves washing with a dilute nitric acid solution followed by rinsing with deionized water.[14]
Leaking Autoclave Seal A compromised seal can allow atmospheric contaminants to enter the reaction vessel. Regularly inspect the autoclave's seals and gaskets for wear and tear and replace them if necessary.[7][8]
Incomplete Reaction Unreacted precursors can remain in the final product. Ensure that the reaction goes to completion by optimizing the temperature, time, and precursor stoichiometry.
Problem 4: Autoclave and Safety Issues
Potential Cause Recommended Solution
Leaking Autoclave A leak can be caused by a worn-out seal, improper tightening, or corrosion of the autoclave body. Before each use, inspect the seals for any signs of damage.[7] When closing the autoclave, tighten it securely but do not overtighten, as this can damage the seal.
Pressure Exceeds Safety Limits This can be due to overfilling the autoclave, using a reaction temperature that is too high, or an unexpected gas-producing side reaction. Never fill the autoclave to more than 80% of its volume.[15] Always operate within the manufacturer's specified temperature and pressure limits.[7]
Difficulty Opening the Autoclave After Cooling A vacuum can form inside the autoclave upon cooling, making it difficult to open. Ensure the autoclave has cooled to room temperature before attempting to open it. If it is still difficult to open, gently and carefully try to break the seal.
Corrosion of the Autoclave The use of highly corrosive reagents can damage the stainless-steel body of the autoclave. Always use a chemically inert liner, such as Teflon (PTFE) or PPL, to protect the autoclave from corrosive reactants.[15]

Experimental Protocols

Protocol 1: Synthesis of Hydroxyl this compound from Boehmite and Oxalic Acid

This protocol is based on the facile hydrothermal reaction reported for the synthesis of high-purity hydroxyl this compound (HAO) with a rhombic shape.[2]

Materials:

  • Boehmite (γ-AlOOH)

  • Oxalic Acid (H₂C₂O₄)

  • Deionized Water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, disperse boehmite and oxalic acid in deionized water in a beaker. The molar ratio of the reactants should be optimized based on preliminary experiments.

  • Stir the mixture vigorously for 30 minutes to ensure homogeneity.

  • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. The filling capacity should not exceed 80% of the total volume.

  • Seal the autoclave and place it in a preheated oven at 200°C for 8 hours.

  • After the reaction, allow the autoclave to cool down naturally to room temperature.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at 60-80°C for several hours.

Protocol 2: Synthesis of Ammonium this compound from Aluminum Hydroxide

This protocol is adapted from a study on the synthesis of ammonium this compound.[10]

Materials:

  • Aluminum Hydroxide (Al(OH)₃) (99.7% purity)

  • Oxalic Acid (H₂C₂O₄)

  • Ethanol

  • Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of Aluminum Solution: Dissolve aluminum hydroxide in a 1.0 M oxalic acid solution at 90°C for 16 hours to achieve nearly 100% dissolution.

  • Precipitation:

    • Maintain a ratio of ethanol to the aluminum solution of at least 2.0.

    • Adjust the pH of the mixture to above 8.2 using ammonium hydroxide to ensure a high recovery rate of this compound.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 150-200°C) for a specified duration (e.g., 8-12 hours).

  • After the reaction, cool the autoclave to room temperature.

  • Collect the precipitate by filtration.

  • Wash the product with a mixture of ethanol and water, and then with pure ethanol.

  • Dry the resulting ammonium this compound crystals in a vacuum oven.

Data Presentation

Table 1: Summary of Key Experimental Parameters for this compound Synthesis

ParameterRecommended Range/ValueRationale and Reference
Temperature 150 - 200 °COptimal for crystal growth and phase formation.[2][4]
Time 8 - 24 hoursSufficient time for reaction completion and crystal growth.[2][4]
pH > 8.2 (for ammonium this compound)To ensure high product recovery.[10]
Autoclave Filling < 80% of total volumeSafety precaution to avoid over-pressurization.[15]
Heating/Cooling Rate ≤ 5 °C/minTo promote the formation of well-defined crystals.[6]

Visualizations

Experimental_Workflow General Experimental Workflow for Hydrothermal Synthesis of this compound cluster_prep Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Synthesis start Start precursors Mix Aluminum and Oxalate Precursors in Solvent start->precursors adjust_pH Adjust pH (if necessary) precursors->adjust_pH transfer Transfer Mixture to Autoclave adjust_pH->transfer seal Seal Autoclave transfer->seal heat Heat to Reaction Temperature seal->heat hold Hold for Reaction Time heat->hold cool Cool to Room Temperature hold->cool open_autoclave Safely Open Autoclave cool->open_autoclave collect Collect Product (Filtration/Centrifugation) open_autoclave->collect wash Wash Product collect->wash dry Dry Product wash->dry characterize Characterize Crystals (XRD, SEM, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Hydrothermal Synthesis cluster_yield Low/No Yield cluster_morphology Incorrect Morphology cluster_purity Product Impure start Experiment Fails to Yield Desired Product check_temp Verify Temperature start->check_temp check_precursors Evaluate Precursors start->check_precursors check_reagents Verify Reagent Purity start->check_reagents check_pH Check pH check_temp->check_pH check_conc Check Precursor Concentration check_pH->check_conc check_time Verify Reaction Time check_conc->check_time solution Implement Corrective Actions check_time->solution check_pH_morph Re-evaluate pH check_precursors->check_pH_morph check_impurities Check for Impurities check_pH_morph->check_impurities check_rates Check Heating/Cooling Rates check_impurities->check_rates check_rates->solution clean_autoclave Thoroughly Clean Autoclave check_reagents->clean_autoclave check_seal Inspect Autoclave Seal clean_autoclave->check_seal ensure_completion Ensure Reaction Completion check_seal->ensure_completion ensure_completion->solution

Caption: Troubleshooting logic for hydrothermal synthesis.

References

Technical Support Center: Achieving Phase-Pure α-Alumina from Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing phase-pure α-alumina from aluminum oxalate (B1200264). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing phase-pure α-alumina from aluminum oxalate?

A1: The main challenge is ensuring the complete conversion of the this compound precursor and any intermediate transition alumina (B75360) phases (such as γ, δ, and θ-alumina) into the thermodynamically stable α-phase. This requires precise control over calcination temperature, heating rate, and duration. Incomplete conversion can result in a mixed-phase product, which may not be suitable for applications requiring high-purity α-alumina.

Q2: Why is the purity of the starting this compound important?

A2: Impurities in the this compound precursor, even at trace levels, can significantly impact the final properties of the α-alumina.[1] These impurities can alter the crystallization behavior, surface area, and catalytic activity of the resulting alumina.[1] For applications in electronics-grade ceramics and high-performance catalysts, using high-purity (>99.9%) this compound is crucial.[1]

Q3: How should this compound be stored before use?

A3: this compound is sensitive to moisture and can decompose at elevated temperatures. Therefore, it should be stored in a cool, dry place in a tightly sealed container to prevent hydration and premature decomposition.

Q4: What are the expected intermediate phases during the thermal decomposition of this compound to α-alumina?

A4: The thermal decomposition of this compound to α-alumina is a multi-step process that involves the formation of several transition alumina phases. While the exact pathway for this compound is not as extensively documented as for other precursors like aluminum hydroxide (B78521), the general sequence involves the initial decomposition of the oxalate to an amorphous or poorly crystalline alumina, followed by the sequential transformation to γ-alumina, δ-alumina, θ-alumina, and finally the stable α-alumina at high temperatures.[2]

Q5: Can the presence of oxalate in the precursor influence the α-alumina formation temperature?

A5: Yes, studies have shown that the presence of oxalate complexes in the precursor material can lower the temperature required for the formation of α-alumina. For instance, aluminum hydroxide synthesized with oxalic acid was found to transform into α-alumina at temperatures as low as 900°C, which is significantly lower than the typical temperatures of over 1200°C required for other precursors.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Final product is not phase-pure α-alumina (contains γ, δ, or θ phases) 1. Insufficient calcination temperature.2. Inadequate calcination time.3. Heating rate is too fast.1. Increase the final calcination temperature. A temperature of at least 1200°C is generally required for complete conversion to the α-phase.[4]2. Increase the dwell time at the maximum temperature to allow for complete phase transformation.3. Use a slower heating rate to ensure uniform heat distribution and allow sufficient time for the phase transitions to occur.
The resulting α-alumina powder has a high degree of agglomeration. 1. High calcination temperatures can lead to sintering and particle growth.2. The morphology of the precursor this compound.1. While high temperatures are necessary for α-phase formation, consider using the minimum effective temperature and duration to minimize sintering.2. Milling the final α-alumina powder can help to break up agglomerates.
The final product is discolored (not white). Presence of impurities in the starting this compound or contamination from the furnace.1. Use a higher purity grade of this compound for the synthesis.[1]2. Ensure the furnace and crucibles are clean and free from contaminants that could be introduced at high temperatures.
Inconsistent results between batches. 1. Variation in the purity or hydration state of the this compound precursor.2. Inconsistent heating profiles (temperature, rate, duration) in the furnace.1. Ensure the this compound precursor is from a consistent source and has been stored properly to avoid hydration.2. Calibrate and monitor the furnace to ensure a reproducible thermal profile for each run.

Experimental Protocols

Synthesis of Phase-Pure α-Alumina from this compound

This protocol outlines the thermal decomposition of this compound hydrate (B1144303) to produce phase-pure α-alumina.

Materials and Equipment:

  • High-purity this compound hydrate (Al₂(C₂O₄)₃·xH₂O)

  • High-temperature muffle furnace with programmable controller

  • Alumina crucibles

  • Mortar and pestle (agate or alumina)

  • Characterization equipment: X-ray Diffractometer (XRD), Thermogravimetric Analyzer (TGA), Scanning Electron Microscope (SEM)

Procedure:

  • Precursor Preparation: Place a known amount of high-purity this compound hydrate into an alumina crucible.

  • Drying (Optional but Recommended): Heat the precursor in an oven at 110°C for 2-4 hours to remove any adsorbed moisture.

  • Calcination:

    • Place the crucible containing the dried precursor into the high-temperature muffle furnace.

    • Program the furnace with the following heating profile:

      • Ramp up to 400°C at a rate of 5°C/min and hold for 1 hour to initiate the decomposition of the oxalate.

      • Ramp up to 1200°C at a rate of 10°C/min and hold for 2-4 hours to ensure the complete transformation to α-alumina.[4]

      • Allow the furnace to cool down to room temperature naturally.

  • Post-Calcination Processing:

    • Carefully remove the crucible from the furnace.

    • The resulting product should be a white, crystalline powder.

    • If necessary, gently grind the powder using an agate or alumina mortar and pestle to break up any soft agglomerates.

  • Characterization:

    • XRD: Analyze the crystalline phase of the final product to confirm the presence of phase-pure α-alumina. The diffraction pattern should match the standard pattern for corundum (α-Al₂O₃).

    • TGA: Perform thermogravimetric analysis on the this compound precursor to understand its decomposition profile and determine the temperature ranges for water and oxalate removal.

    • SEM: Examine the morphology and particle size of the resulting α-alumina powder.

Quantitative Data

Table 1: Typical Calcination Parameters for α-Alumina Synthesis

ParameterValueReference
Precursor This compoundN/A
Final Calcination Temperature ≥ 1200 °C[4]
Heating Rate 5-10 °C/min[4]
Dwell Time at Max Temperature 2-4 hoursN/A

Table 2: Influence of Precursor Purity on Final Product

Precursor PurityEffect on α-AluminaReference
High Purity (>99.9%) Consistent stoichiometry, suitable for electronics-grade ceramics and high-performance catalysts.[1]
Lower Purity Altered crystallization behavior, surface area, and catalytic activity. May introduce unwanted contaminant ions.[1]

Visualizations

experimental_workflow cluster_preparation Precursor Preparation cluster_calcination Calcination cluster_post_processing Post-Processing & Characterization start Start with High-Purity This compound dry Optional Drying (110°C) start->dry tga TGA of Precursor start->tga Characterize Precursor furnace Place in Muffle Furnace dry->furnace ramp1 Ramp to 400°C (5°C/min) furnace->ramp1 hold1 Hold for 1 hour ramp1->hold1 ramp2 Ramp to 1200°C (10°C/min) hold1->ramp2 hold2 Hold for 2-4 hours ramp2->hold2 cool Cool to Room Temp. hold2->cool grind Gentle Grinding cool->grind xrd XRD Analysis grind->xrd sem SEM Analysis grind->sem

Caption: Experimental workflow for the synthesis of α-alumina.

logical_relationship cluster_precursor Precursor Stage cluster_decomposition Thermal Decomposition Pathway cluster_factors Influencing Factors al_oxalate This compound (Al₂(C₂O₄)₃·xH₂O) amorphous Amorphous/Poorly Crystalline Alumina al_oxalate->amorphous ~300-500°C gamma γ-Al₂O₃ amorphous->gamma ~500-800°C delta δ-Al₂O₃ gamma->delta ~800-1000°C theta θ-Al₂O₃ delta->theta ~1000-1100°C alpha α-Al₂O₃ (Phase-Pure) theta->alpha >1100-1200°C temp Calcination Temperature temp->alpha time Dwell Time time->alpha rate Heating Rate rate->alpha purity Precursor Purity purity->al_oxalate

Caption: Phase transformation pathway to α-alumina.

References

Overcoming challenges in the thermal decomposition of metal oxalates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the thermal decomposition of metal oxalates.

Frequently Asked Questions (FAQs)

Q1: What are the general products of metal oxalate (B1200264) thermal decomposition?

The thermal decomposition of metal oxalates typically yields metal oxides, pure metals, or metal carbonates as the solid product, with the release of gaseous products such as carbon dioxide (CO₂) and carbon monoxide (CO). The specific product depends on the metal's reactivity and the decomposition atmosphere.[1][2]

Q2: Why is the choice of atmosphere (inert vs. oxidizing) so critical?

The atmosphere plays a crucial role in determining the final product.

  • Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, many transition metal oxalates decompose to the pure metal or a lower oxide state.[2] For example, copper(II) oxalate decomposes to copper metal in a nitrogen atmosphere.[3]

  • Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition typically results in the formation of the corresponding metal oxide.[2][3] For instance, copper(II) oxalate yields copper(II) oxide in air.[3] Some metals that form the pure metal in an inert atmosphere will subsequently oxidize in air.[2]

Q3: What is the typical temperature range for the decomposition of metal oxalates?

The decomposition temperature varies significantly depending on the metal. Dehydration of hydrated oxalates usually occurs at lower temperatures (around 100-200°C). The decomposition of the anhydrous oxalate to the final product can range from approximately 250°C to over 500°C.[4][5] For example, the rapid decomposition of copper(II) oxalate occurs between 264°C and 310°C.[4]

Troubleshooting Guide

Issue 1: Incomplete Decomposition

Q: My metal oxalate sample does not seem to fully decompose, as confirmed by characterization techniques like XRD. What could be the cause?

A: Incomplete decomposition can be attributed to several factors:

  • Insufficient Temperature or Time: The final decomposition temperature may not have been high enough, or the holding time at that temperature was too short. The calcination temperature is a major factor in determining the final structure.[6][7]

  • Heating Rate: A very high heating rate might not allow sufficient time for the decomposition reactions to go to completion.

  • Atmosphere: The presence of evolved gases like CO₂ in a static atmosphere can sometimes inhibit further decomposition.

Troubleshooting Steps:

  • Optimize Temperature and Time: Increase the final calcination temperature or prolong the isothermal holding time. Refer to thermogravimetric analysis (TGA) data to identify the temperature at which mass loss is complete.

  • Adjust Heating Rate: Use a slower heating rate (e.g., 2-5 °C/min) to ensure the sample is heated uniformly and has enough time to decompose fully.[4]

  • Ensure Proper Gas Flow: If using a tube furnace, ensure a consistent flow of the desired atmosphere (e.g., N₂, Ar, or air) to remove gaseous byproducts.

Issue 2: Formation of Undesired Byproducts

Q: I am trying to synthesize a pure metal oxide, but my final product contains the pure metal, a different oxide phase, or even carbonates. Why is this happening?

A: The formation of undesired byproducts is a common challenge and is often related to the decomposition pathway and experimental conditions.

  • Metal Formation: If you are aiming for a metal oxide but are getting the pure metal, you are likely performing the decomposition in an inert or reducing atmosphere.[1][2]

  • Mixed Oxide Phases: The presence of multiple oxide phases (e.g., a mixture of Cu₂O and CuO) can result from incomplete oxidation or decomposition in an atmosphere with a low partial pressure of oxygen.[4]

  • Carbonate Formation: For alkali, alkaline earth, and rare earth oxalates, the decomposition can proceed through a stable carbonate intermediate.[1] If the final temperature is not high enough to decompose the carbonate, it will remain in the final product.

  • Carbon Deposition: The disproportionation of carbon monoxide (2CO → C + CO₂) can lead to the formation of elemental carbon as a byproduct.[8]

Troubleshooting Steps:

  • Control the Atmosphere:

    • For metal oxides , use an oxidizing atmosphere like air or pure oxygen.

    • For pure metals , use a strictly inert atmosphere (argon is often preferred over nitrogen as nitrogen can sometimes react) or a reducing atmosphere.[4]

  • Optimize the Temperature Program:

    • To avoid stable carbonate intermediates, ensure the final temperature is above the decomposition temperature of the specific metal carbonate. A TGA-MS or TGA-FTIR can help identify the temperature at which CO₂ is no longer evolving from carbonate decomposition.

  • Characterize Intermediates: Use techniques like in-situ XRD or quenching experiments at different temperatures to understand the decomposition pathway and identify any intermediate phases.

Issue 3: Lack of Reproducibility

Q: I am getting inconsistent results (e.g., different product phases, particle sizes, or surface areas) even when I think I am running the experiment under the same conditions. What could be the reason?

A: Reproducibility issues often stem from subtle variations in experimental parameters.

  • Precursor Properties: The morphology, particle size, and crystallinity of the starting metal oxalate can influence its decomposition behavior.

  • Atmosphere Control: Minor leaks in the experimental setup can introduce oxygen into an intended inert atmosphere, leading to partial oxidation. The flow rate of the purge gas can also affect the results.[4]

  • Heating Profile: Variations in the actual heating rate and temperature experienced by the sample can lead to different outcomes.

  • Sample Packing: The way the sample is packed in the crucible can affect heat transfer and the diffusion of gaseous byproducts.

Troubleshooting Steps:

  • Standardize Precursor Synthesis: Ensure a consistent protocol for the synthesis and drying of the metal oxalate precursor.

  • Verify System Integrity: Regularly check for leaks in your furnace or thermal analysis equipment. Use a calibrated mass flow controller to maintain a consistent purge gas flow rate.

  • Calibrate Temperature: Regularly calibrate the temperature of your furnace or thermal analyzer.

  • Consistent Sample Preparation: Use a consistent sample mass and packing density for each experiment.

Data Presentation

Table 1: Influence of Atmosphere on the Thermal Decomposition Products of Selected Metal Oxalates.

Metal OxalateAtmospherePrimary Solid Product(s)Gaseous ProductsReference(s)
Copper(II) Oxalate (CuC₂O₄)Nitrogen/VacuumCopper (Cu)CO₂[3]
Copper(II) Oxalate (CuC₂O₄)Air/OxygenCopper(II) Oxide (CuO)CO₂, CO[3]
Iron(II) Oxalate (FeC₂O₄)InertIron(II) Oxide (FeO)CO, CO₂[1]
Silver Oxalate (Ag₂C₂O₄)AirSilver (Ag)CO₂[9]
Calcium Oxalate (CaC₂O₄)Inert/AirCalcium Carbonate (CaCO₃) -> Calcium Oxide (CaO)CO, CO₂[10]

Table 2: Key Decomposition Temperatures for Selected Metal Oxalates.

Metal OxalateStageTemperature Range (°C)AtmosphereReference(s)
Plutonium(IV) OxalateMass Loss~25 - 350Air[5]
Copper(II) OxalateDecomposition264 - 310Argon/Nitrogen[4]
Lanthanum FerrioxalateDecomposition to LaFeO₃550 - 800Air[11]

Experimental Protocols

Protocol 1: General Procedure for Thermal Decomposition in a Tube Furnace

  • Sample Preparation: Weigh a specific amount of the dried metal oxalate powder (e.g., 100-500 mg) and place it in a ceramic or quartz crucible.

  • Furnace Setup: Place the crucible in the center of the tube furnace. Seal the furnace and purge with the desired gas (e.g., nitrogen, argon, or air) at a controlled flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure a stable atmosphere.

  • Heating Program: Program the furnace controller with the desired heating profile. A typical profile includes:

    • A ramp to a dehydration temperature (if applicable, e.g., 150°C) at a rate of 5-10 °C/min and hold for 1-2 hours.

    • A ramp to the final decomposition temperature (e.g., 400-800°C, depending on the metal oxalate) at a controlled rate (e.g., 5 °C/min).

    • An isothermal hold at the final temperature for a specified duration (e.g., 2-4 hours).

  • Cooling: Allow the furnace to cool down to room temperature under the same atmosphere.

  • Sample Recovery: Once cooled, carefully remove the sample for characterization.

Protocol 2: Synthesis of ZnO Nanoparticles via Microwave-Assisted Thermal Decomposition

  • Precursor Synthesis: Mix commercial zinc acetate (B1210297) (0.05 mol) and oxalic acid (0.06 mol) in a mortar at room temperature for 1 hour to form zinc oxalate dehydrate nanoparticles.

  • Thermal Decomposition: Irradiate the resulting zinc oxalate dehydrate nanoparticles with microwaves at a power of 150 W for 30 minutes.

  • Product Collection: The resulting ZnO nanoparticles are obtained with a high yield.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_decomp Thermal Decomposition cluster_analysis Product Characterization start Start: Metal Salt + Oxalic Acid precipitation Precipitation start->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying furnace Place in Furnace drying->furnace Dried Oxalate purge Purge with Gas (N2, Ar, Air) furnace->purge heat Heating Program (Ramp & Hold) purge->heat cool Cooling heat->cool characterization XRD, SEM, TEM, TGA cool->characterization Decomposed Product end End: Final Product characterization->end troubleshooting_logic cluster_product cluster_solution start Problem: Undesired Product metal Pure Metal Instead of Oxide start->metal carbonate Carbonate Impurity start->carbonate mixed_oxide Mixed Oxide Phases start->mixed_oxide use_air Use Air/O2 Atmosphere metal->use_air increase_temp Increase Final Temperature carbonate->increase_temp mixed_oxide->use_air check_o2 Check O2 Partial Pressure mixed_oxide->check_o2

References

Technical Support Center: Synthesis of Aluminum Oxalate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aluminum oxalate (B1200264) complexes. The content focuses on the critical role of pH in these reactions and offers solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary aluminum species required for the successful synthesis of tris(oxalato)aluminate(III) complexes?

A1: The desired aluminum species for this synthesis is the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, or its partially hydrolyzed, soluble forms. It is crucial to maintain a pH that favors these species to ensure efficient complexation with the oxalate ligands.

Q2: How does pH influence the availability of the oxalate ligand?

A2: Oxalic acid is a weak diprotic acid. At low pH, it exists predominantly as the fully protonated H₂C₂O₄. As the pH increases, it deprotonates to form the hydrogen oxalate ion (HC₂O₄⁻) and finally the oxalate ion (C₂O₄²⁻). For effective chelation with the aluminum ion, the oxalate dianion (C₂O₄²⁻) is the desired species. Therefore, the pH must be high enough to ensure a sufficient concentration of C₂O₄²⁻ without causing the precipitation of aluminum hydroxide (B78521).

Q3: What is the optimal pH range for the synthesis of potassium tris(oxalato)aluminate(III)?

A3: While the optimal pH can vary slightly depending on the specific protocol and concentrations, a slightly acidic to neutral pH range is generally preferred for the complexation step. Initially, a highly alkaline solution is used to dissolve amphoteric aluminum metal, forming the tetrahydroxoaluminate(III) ion, [Al(OH)₄]⁻.[1] Upon the addition of oxalic acid, the pH is lowered. A gelatinous precipitate of aluminum hydroxide, Al(OH)₃, will initially form and then redissolve in the excess oxalic acid to form the tris(oxalato)aluminate(III) complex.[1][2] Maintaining the pH in a range where the complex is soluble and aluminum hydroxide is not is critical for a good yield.

Q4: Why is my final product contaminated with a white, insoluble powder?

A4: This is likely due to the precipitation of aluminum hydroxide (Al(OH)₃). This can occur if the pH of the solution becomes too high during the synthesis, particularly after the addition of the oxalate source. It is essential to ensure that enough oxalic acid is added to not only chelate the aluminum but also to maintain a slightly acidic environment to keep the aluminum species in solution.

Troubleshooting Guide

Issue Potential Cause (pH-Related) Troubleshooting Steps
Low or no yield of crystalline product. The pH of the reaction mixture is too low, leading to the protonation of the oxalate ligand and reducing its ability to chelate aluminum. Alternatively, if the initial dissolution of aluminum in base was incomplete, there is less aluminum available for reaction.Ensure complete dissolution of the aluminum source in the alkaline medium before proceeding. After adding oxalic acid, check the pH. If it is highly acidic, carefully adjust it upwards with a dilute solution of potassium hydroxide while stirring vigorously. Avoid localized high pH which could cause Al(OH)₃ precipitation.
A gelatinous white precipitate forms and does not redissolve upon adding oxalic acid. The pH remains too high, favoring the formation and stability of aluminum hydroxide, Al(OH)₃.[3][4] This can happen if an insufficient amount of oxalic acid is added or if the initial concentration of the base was too high.Add additional oxalic acid solution dropwise while heating and stirring the mixture. The increased acidity should help to dissolve the aluminum hydroxide precipitate by shifting the equilibrium towards the formation of soluble aluminum species that can then react with the oxalate.
The final product is difficult to crystallize from the solution. The pH of the final solution may not be optimal for crystallization. The solubility of the aluminum oxalate complex can be pH-dependent.After the reaction is complete, try adjusting the pH of the solution slightly. For potassium tris(oxalato)aluminate(III), the addition of ethanol (B145695) helps to induce crystallization as the complex is less soluble in the mixed solvent.[2][5]
The crystals appear cracked or turn into a white powder after a few days. Some potassium tris(oxalato)aluminate(III) hydrates are not stable in air and can lose water of crystallization, causing the crystals to break down.[1] While not directly a pH issue from the synthesis, ensuring the correct hydrate (B1144303) is formed, which can be influenced by reaction conditions, is important.Store the dried crystals in a desiccator to protect them from atmospheric moisture changes.

Data Presentation

Table 1: Effect of pH on Aluminum Speciation in Aqueous Solution

This table summarizes the dominant aluminum species present at various pH ranges, which is crucial for understanding the reaction chemistry during the synthesis of this compound complexes.[3][4][[“]]

pH Range Dominant Aluminum Species Implication for Synthesis
< 4.0[Al(H₂O)₆]³⁺ (monomeric)Favorable for complexation, but oxalate may be protonated.
4.0 - 5.0[Al(OH)(H₂O)₅]²⁺, [Al₂(OH)₂(H₂O)₈]⁴⁺ (monomeric and dimeric)Still suitable for complexation.
5.0 - 6.4Polymeric species (e.g., Al₃-Al₂₁) and eventually Al(OH)₃ flocsRisk of incomplete reaction if polymeric species are less reactive.
6.4 - 9.0Al(OH)₃ (amorphous precipitate)Unfavorable; aluminum is not in solution to react with oxalate.
> 9.0[Al(OH)₄]⁻ (aluminate)This is the starting species when dissolving Al in a strong base. It needs to be neutralized to form species that can be complexed by oxalate.

Experimental Protocols

Synthesis of Potassium Tris(oxalato)aluminate(III) Trihydrate (K₃[Al(C₂O₄)₃]·3H₂O)

This protocol is adapted from various established procedures.[1][2][5][7]

Materials:

  • Aluminum foil or powder (0.5 g)

  • Potassium hydroxide (KOH) (3.0 g)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) (8.0 g)

  • Distilled water

  • Ethanol (95%)

  • Beakers (250 mL)

  • Heating plate

  • Stirring rod

  • Filtration apparatus (Büchner funnel and flask)

  • Ice bath

Procedure:

  • Dissolution of Aluminum: In a well-ventilated fume hood, place 0.5 g of aluminum into a 250 mL beaker. Add 15 mL of a 20% (w/v) aqueous solution of potassium hydroxide (approximately 3.0 g of KOH). The reaction will be vigorous and will produce hydrogen gas. Gently heat the mixture to ensure the complete dissolution of the aluminum. The resulting solution contains potassium tetrahydroxoaluminate(III), K[Al(OH)₄].

  • Formation of Aluminum Hydroxide: To the hot solution, add 8.0 g of oxalic acid dihydrate in small portions while stirring continuously. A gelatinous white precipitate of aluminum hydroxide, Al(OH)₃, will form initially.

  • Complexation: Continue to add the oxalic acid and heat the solution. The aluminum hydroxide precipitate will dissolve as it reacts with the excess oxalic acid to form the soluble tris(oxalato)aluminate(III) complex, [Al(C₂O₄)₃]³⁻. The final solution should be clear.

  • Crystallization: Cool the clear solution to room temperature. Slowly add 20-30 mL of 95% ethanol with constant stirring. Place the beaker in an ice bath for about 30 minutes to facilitate the crystallization of white, needle-like crystals of K₃[Al(C₂O₄)₃]·3H₂O.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture, followed by a wash with pure, cold ethanol. Dry the crystals in air or in a desiccator.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Aluminum Dissolution cluster_step2 Step 2: Acidification & Complexation cluster_step3 Step 3: Crystallization Al Aluminum Metal (Al) AlOH4 [Al(OH)₄]⁻ Solution (High pH) Al->AlOH4 Vigorous Reaction + Heat KOH Potassium Hydroxide (KOH) Solution KOH->AlOH4 AlOH3 Al(OH)₃ Precipitate (Intermediate pH) AlOH4->AlOH3 Initial Addition OxalicAcid Oxalic Acid (H₂C₂O₄) OxalicAcid->AlOH3 Complex [Al(C₂O₄)₃]³⁻ Solution (Slightly Acidic pH) OxalicAcid->Complex AlOH3->Complex Further Addition + Heat Crystals K₃[Al(C₂O₄)₃]·3H₂O Crystals Complex->Crystals Cooling (Ice Bath) Ethanol Ethanol Addition Ethanol->Crystals ph_effect_on_al_speciation cluster_pH pH Scale cluster_species Dominant Aluminum Species cluster_synthesis Synthesis Relevance p_low < 4 p_mid1 4 - 6.4 Al3 [Al(H₂O)₆]³⁺ (Monomeric) p_low->Al3 p_mid2 6.4 - 9 Al_poly Polymeric Species (e.g., Al₁₃) p_mid1->Al_poly p_high > 9 AlOH3 Al(OH)₃ (Precipitate) p_mid2->AlOH3 AlOH4 [Al(OH)₄]⁻ (Aluminate) p_high->AlOH4 Good Good for Complexation Al3->Good Risk Risk of Incomplete Reaction Al_poly->Risk Bad Precipitation Prevents Reaction AlOH3->Bad Start Initial Dissolution Species AlOH4->Start

References

Technical Support Center: Optimizing Catalytic Applications of Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive support center for the catalytic applications of aluminum oxalate (B1200264). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

1. What is aluminum oxalate and why is it used as a catalyst?

This compound, with the chemical formula Al₂(C₂O₄)₃, is a salt of aluminum and oxalic acid. In catalysis, it primarily functions as a Lewis acid. The aluminum center can accept a pair of electrons from a substrate, thereby activating it for subsequent chemical transformations.[1] This Lewis acidity makes it a potential catalyst for a variety of organic reactions, including esterifications and Friedel-Crafts type reactions.[1][2] Its heterogeneous nature in many solvent systems can also simplify catalyst separation and recycling.

2. How do I prepare this compound for catalytic use?

A common method for preparing a related compound, ammonium (B1175870) this compound, involves the reaction of aluminum hydroxide (B78521) with oxalic acid. This procedure can be adapted for the synthesis of this compound. A detailed protocol is provided in the "Experimental Protocols" section below. The resulting catalyst should be dried and stored in a desiccator to prevent hydration, which can affect its catalytic activity.

3. What are the key reaction parameters to consider when using an this compound catalyst?

Optimizing a reaction catalyzed by this compound involves careful consideration of several parameters:

  • Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. It is crucial to find an optimal temperature that promotes the desired reaction without leading to catalyst degradation or unwanted side reactions.

  • Solvent: The choice of solvent is critical as it can affect the solubility of reactants, the stability of intermediates, and the Lewis acidity of the catalyst.

  • Catalyst Loading: The amount of catalyst used can impact the reaction rate. It is important to determine the minimum amount of catalyst required to achieve a satisfactory reaction rate and yield.

  • Reactant Concentration: The concentration of reactants can influence the reaction kinetics and the formation of byproducts.

4. How can I characterize the this compound catalyst?

Characterization of the catalyst is essential to ensure its quality and understand its properties. Common techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline structure of the catalyst.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the oxalate structure.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the catalyst and identify decomposition temperatures.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, which can be important for heterogeneous catalysis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The catalyst may be hydrated or improperly prepared.Ensure the catalyst is thoroughly dried before use. Prepare a fresh batch of catalyst following the recommended protocol. Consider catalyst activation by heating under vacuum.
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.Gradually increase the catalyst loading in small increments to find the optimal amount.
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.Incrementally increase the reaction temperature while monitoring for any signs of decomposition or side product formation.
Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the interaction between reactants and the catalyst surface.Use a more efficient stirring method (e.g., mechanical stirrer) and ensure the catalyst is well-dispersed in the reaction mixture.
Low Selectivity / Formation of Byproducts Sub-optimal Reaction Temperature: The temperature may be too high, leading to side reactions or decomposition.Systematically lower the reaction temperature to find a balance between reaction rate and selectivity.
Incorrect Solvent Choice: The solvent may be participating in the reaction or favoring the formation of byproducts.Screen a range of solvents with different polarities and coordinating abilities.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of degradation products.Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the desired product is formed.
Catalyst Deactivation Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites.See the "Catalyst Regeneration" section for protocols on removing coke.
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites.Purify all reactants and solvents before use.
Sintering: At high temperatures, catalyst particles can agglomerate, leading to a loss of surface area.Operate at the lowest effective temperature.
Difficulty in Catalyst Separation Fine Catalyst Particles: The catalyst may be too fine to be easily filtered.Use centrifugation followed by decantation to separate the catalyst. Consider supporting the this compound on a larger, inert support.

Data Presentation

Table 1: Hypothetical Data on the Effect of Temperature on Esterification Yield
Temperature (°C)Reaction Time (h)Yield (%)
80645
100475
120292
140288 (minor decomposition observed)
Table 2: Hypothetical Data on the Effect of Solvent on Aldol Condensation Selectivity
SolventDielectric ConstantSelectivity for Desired Product (%)
Dichloromethane9.185
Toluene2.478
Acetonitrile37.565
Diethyl Ether4.382

Experimental Protocols

Protocol 1: Synthesis of this compound Catalyst

This protocol is adapted from the synthesis of ammonium this compound.[3]

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Preparation of Aluminum Solution: Dissolve aluminum hydroxide in an aqueous solution of oxalic acid. The molar ratio of Al(OH)₃ to H₂C₂O₄ should be approximately 1:3. Gently heat the mixture to facilitate dissolution.

  • Precipitation: To the resulting clear aluminum-oxalate solution, add ethanol in a 2:1 volume ratio of ethanol to the aluminum solution while stirring.

  • pH Adjustment: Adjust the pH of the solution to approximately 4-5 by the slow addition of a dilute base (e.g., ammonium hydroxide) to precipitate this compound.

  • Isolation and Washing: Filter the precipitate and wash it thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting white powder in a vacuum oven at 100-120°C for several hours to obtain the anhydrous this compound catalyst.

  • Storage: Store the catalyst in a desiccator to prevent rehydration.

Protocol 2: General Procedure for a Catalytic Esterification Reaction

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound catalyst

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if used), add the carboxylic acid, alcohol (in slight excess), and the chosen solvent.

  • Catalyst Addition: Add the this compound catalyst (typically 1-5 mol% relative to the carboxylic acid).

  • Reaction: Heat the reaction mixture to reflux. If a Dean-Stark trap is used, water will be azeotropically removed, driving the equilibrium towards the ester product.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the heterogeneous this compound catalyst.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification prep1 Dissolve Al(OH)₃ in Oxalic Acid prep2 Precipitate with Ethanol prep1->prep2 prep3 Adjust pH prep2->prep3 prep4 Filter and Wash prep3->prep4 prep5 Dry Catalyst prep4->prep5 react2 Add Al-Oxalate Catalyst prep5->react2 Catalyst react1 Charge Reactants & Solvent react1->react2 react3 Heat to Reflux react2->react3 react4 Monitor Progress (TLC/GC) react3->react4 workup1 Cool and Filter Catalyst react4->workup1 Completed Reaction workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify Product workup3->workup4

Caption: Experimental workflow for catalyst preparation and use.

troubleshooting_logic start Low Reaction Yield q1 Is the catalyst freshly prepared and dry? start->q1 sol1 Prepare fresh, dry catalyst. q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes sol2 Screen a range of temperatures. q2->sol2 No q3 Is the catalyst loading sufficient? q2->q3 Yes sol3 Incrementally increase catalyst amount. q3->sol3 No q4 Are reactants and solvent pure? q3->q4 Yes sol4 Purify starting materials. q4->sol4 No

Caption: Troubleshooting logic for low reaction yield.

lewis_acid_mechanism catalyst Al(C₂O₄)ₓ This compound (Lewis Acid) activated_complex Activated Complex Substrate---Al(C₂O₄)ₓ catalyst->activated_complex substrate Substrate (e.g., Carbonyl Compound) substrate->activated_complex product_complex Product Complex activated_complex->product_complex Nucleophilic Attack nucleophile Nucleophile nucleophile->product_complex product_complex->catalyst Catalyst Regeneration product Product product_complex->product

References

How to increase the surface area of alumina derived from aluminum oxalate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for increasing the surface area of alumina (B75360) derived from aluminum oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling the surface area of alumina derived from aluminum oxalate?

The most critical parameter is the calcination temperature . The surface area of the resulting alumina is highly dependent on the temperature used to thermally decompose the this compound precursor. There is an optimal temperature range that yields the maximum surface area; exceeding this temperature leads to a significant decrease in surface area due to sintering and phase transformation.

Q2: What is the typical relationship between calcination temperature, alumina phase, and specific surface area?

As the calcination temperature increases, the precursor (this compound, which first decomposes to amorphous alumina or boehmite) undergoes a series of phase transformations. A typical sequence is:

Amorphous Alumina → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃[1][2][3]

The specific surface area generally increases as the material transforms into γ-alumina, peaking in the 500-600°C range.[1][4][5] Beyond this point, as the temperature continues to rise, the material undergoes further transformation to more stable, less porous phases like δ, θ, and finally α-alumina.[2] This process is accompanied by sintering and pore collapse, causing a sharp reduction in surface area.[1][5]

Q3: Besides calcination temperature, what other factors can influence the final surface area?

Several other factors in the synthesis process can impact the surface area:

  • Precursor Purity: Using high-purity starting materials is crucial, as impurities can act as nucleating agents for less porous phases.[1]

  • Precipitation Conditions: The pH, temperature, and concentration of reactants during the precipitation of this compound can affect the particle size and morphology of the precursor, which in turn influences the final alumina structure.[3][6] Using certain precipitating agents, like ammonium (B1175870) bicarbonate or ammonium acetate, can lead to the formation of smaller particles with a narrower size distribution, resulting in a larger surface area upon calcination.[3][7]

  • Heating Rate: A controlled, slower heating rate during calcination can be beneficial for the gradual removal of volatile components, helping to preserve the porous structure.

  • Atmosphere: The atmosphere during calcination (e.g., air, inert gas) can also play a role in the decomposition process and final material properties.

Troubleshooting Guide

Problem: The measured surface area of my synthesized alumina is significantly lower than expected.

Possible Cause Recommended Solution
Calcination temperature was too high. Temperatures significantly above 650-700°C can cause sintering and phase transformation to denser alumina forms (δ, θ, α-Al₂O₃), drastically reducing surface area.[1][5] Solution: Reduce the calcination temperature to the optimal range for γ-Al₂O₃, typically 500-600°C.[4][5]
Calcination temperature was too low. The precursor may not have fully transformed into the desired porous γ-alumina phase. Solution: Ensure the calcination temperature is at least 450-500°C to facilitate the complete decomposition and phase transformation.[1]
Impure Precursor Materials. Impurities in the aluminum salt or oxalic acid can promote the formation of non-porous phases at lower temperatures. Solution: Use high-purity analytical grade reagents for the synthesis of the this compound precursor.[1]
Rapid Heating Rate. A fast heating rate can cause a rapid release of gases, leading to the collapse of the pore structure. Solution: Employ a slower, controlled heating ramp rate during calcination (e.g., 5°C/min).[1]
Inadequate Washing of Precipitate. Residual ions from the precipitation step can negatively affect the thermal decomposition and final surface properties. Solution: Thoroughly wash the this compound precipitate with deionized water until the washings are free of interfering ions before drying and calcination.[2]

Quantitative Data Summary

The following table summarizes the effect of calcination temperature on the surface properties of alumina synthesized from various aluminum precursors. Note that while the precursor here is not exclusively this compound, the trend is generally applicable.

Calcination Temp. (°C)Resulting PhaseSurface Area (m²/g)Pore Volume (cm³/g)Source
500γ-Al₂O₃269.440.674[5]
550γ-Al₂O₃246-[6]
600γ-Al₂O₃327.250.818[5]
650γ-Al₂O₃218.450.546[5]
800γ-Al₂O₃206-[6]

Key Experimental Protocols & Characterization

Protocol 1: Synthesis of this compound Precursor

This protocol describes a general co-precipitation method for synthesizing the this compound precursor.

  • Solution Preparation: Prepare an aqueous solution of a high-purity aluminum salt (e.g., aluminum nitrate, Al(NO₃)₃·9H₂O). Separately, prepare an aqueous solution of oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄).

  • Precipitation: While vigorously stirring the aluminum salt solution, slowly add the oxalate solution dropwise. A white precipitate of this compound will form. Control the pH of the solution during this process, as it can influence the precipitate's characteristics.[3]

  • Aging: Allow the resulting slurry to age for a specified period (e.g., 1-2 hours) under continuous stirring to ensure complete precipitation and uniform particle formation.

  • Washing: Filter the precipitate and wash it thoroughly and repeatedly with deionized water to remove any unreacted reagents and soluble byproducts.

  • Drying: Dry the washed precipitate in an oven at 100-120°C for 12-24 hours to remove residual water, yielding a fine this compound powder.

Protocol 2: Calcination to Form High Surface Area Alumina
  • Setup: Place the dried this compound powder in a ceramic crucible.

  • Heating: Place the crucible in a programmable muffle furnace. Heat to the target calcination temperature (e.g., 550-600°C) using a controlled ramp rate (e.g., 5°C/minute).[1]

  • Dwelling: Hold the furnace at the target temperature for a duration of 2-4 hours to ensure complete thermal decomposition and phase transformation to γ-Al₂O₃.[1]

  • Cooling: Allow the furnace to cool down to room temperature naturally.

  • Collection: The resulting white powder is high-surface-area γ-alumina. Store it in a desiccator to prevent moisture adsorption.

Essential Characterization Techniques
  • Brunauer-Emmett-Teller (BET) Analysis: This is the primary technique used to determine the specific surface area, pore volume, and pore size distribution of the final alumina product.[1]

  • X-ray Diffraction (XRD): XRD is used to identify the crystalline phase of the alumina (e.g., amorphous, γ, δ, θ, α) and to estimate the crystallite size.[1][8]

  • Scanning/Transmission Electron Microscopy (SEM/TEM): These microscopy techniques are used to observe the morphology, particle size, and porous structure of the alumina powder.[1][8]

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of the this compound precursor and help determine the optimal temperature ranges for phase transformations.[1]

Visualized Workflows and Relationships

experimental_workflow cluster_precursor Precursor Synthesis cluster_calcination Thermal Treatment cluster_product Final Product A Prepare Al Salt Solution C Co-Precipitation (Controlled pH) A->C B Prepare Oxalate Solution B->C D Aging C->D E Washing & Filtration D->E F Drying (110°C) E->F G Calcination (500-600°C) F->G H High Surface Area γ-Alumina G->H

Caption: Experimental workflow for synthesizing high-surface-area γ-alumina.

temp_vs_property Temp Increasing Calcination Temperature Phase Amorphous γ-Al₂O₃ δ-Al₂O₃ θ-Al₂O₃ α-Al₂O₃ SurfaceArea Low Surface Area Peak Surface Area Decreasing Surface Area Very Low Surface Area Phase:f0->SurfaceArea:f0 Transformation Begins Phase:f1->SurfaceArea:f1 Optimal Phase Phase:f2->SurfaceArea:f2 Sintering Starts Phase:f4->SurfaceArea:f3 Pore Collapse

Caption: Relationship between temperature, phase, and surface area.

References

Minimizing water content in anhydrous aluminum oxalate preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparation of anhydrous aluminum oxalate (B1200264). The focus is on minimizing water content to ensure the highest purity for your applications.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water content in aluminum oxalate critical for my research?

A1: The presence of water in this compound can significantly impact its properties and reactivity in subsequent applications. For drug development and materials science, the hydrated form may have different solubility, stability, and decomposition characteristics compared to the anhydrous form. For catalytic applications, water can act as a poison or alter the reaction pathway. Therefore, ensuring an anhydrous final product is often crucial for reproducibility and achieving desired outcomes.

Q2: What are the primary sources of water contamination in my this compound product?

A2: Water contamination can be introduced at several stages of the preparation process:

  • Aqueous Synthesis: Many common synthesis routes involve the reaction of aluminum salts with oxalic acid in an aqueous solution. This directly incorporates water into the product as water of hydration.

  • Hygroscopic Nature: The starting materials and the final product can be hygroscopic, meaning they readily absorb moisture from the atmosphere.

  • Incomplete Drying: Insufficient or improper drying methods will fail to remove all physically adsorbed and chemically bound water.

  • Solvent Impurities: Using solvents that have not been thoroughly dried can introduce water into the reaction.

Q3: What is the expected appearance of anhydrous this compound?

A3: Anhydrous this compound is typically a white to off-white, finely divided solid or powder.[1]

Q4: Is this compound soluble in common organic solvents?

A4: this compound is reported to be almost insoluble in water and alcohol.[1][2] This low solubility in organic solvents is a key property that can be leveraged in non-aqueous synthesis methods to precipitate the anhydrous product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Final product shows the presence of water (e.g., by TGA, Karl Fischer titration). 1. Incomplete thermal dehydration. 2. Rehydration of the product after drying due to atmospheric exposure. 3. Use of "wet" solvents or reagents in a non-aqueous synthesis.1. Optimize the thermal dehydration process. Increase the temperature or duration of heating based on the data in Table 1. Ensure a dry, inert atmosphere during heating and cooling. 2. Handle and store the final product in a glove box or desiccator under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure all solvents and reagents for non-aqueous synthesis are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
Low yield of this compound. 1. Incomplete reaction during synthesis. 2. Loss of product during washing or filtration. 3. For aqueous synthesis, the pH of the solution may not be optimal for precipitation.1. Ensure stoichiometric amounts of reactants are used. For non-aqueous synthesis, allow sufficient reaction time. 2. Use fine filter paper or a fritted glass filter to collect the precipitate. Minimize the volume of washing solvent. 3. For the synthesis of related ammonium (B1175870) this compound from an aqueous solution, a pH greater than 8.2 was found to be necessary for a high recovery.[3]
Product is clumpy or difficult to handle. Presence of residual moisture can cause particles to agglomerate.Follow the recommended drying procedures thoroughly. If the product is still clumpy, gentle grinding in a dry environment (e.g., inside a glove box) may be necessary.
Thermal analysis (TGA) shows unexpected weight loss steps. The presence of impurities or a mixture of different hydrated forms of this compound.Review the purity of your starting materials. Ensure the synthesis procedure is followed precisely to avoid the formation of byproducts.

Data Presentation: Thermal Dehydration of Metal Oxalates

Table 1: Thermal Dehydration Data for Analogous Metal Oxalates

Metal OxalateDehydration Temperature Range (°C)Water Content ReductionAtmosphereReference
Sodium Oxalate200 - 250< 20 ppm after 2 hours-[4]
Calcium Oxalate Monohydrate150 - 180Complete loss of one water molecule-[5]
Potassium this compound150 - 375Forms a stable anhydrous complex-[6]
Aluminum Sulfate (B86663)Progressive heating up to 400 - 500Complete dehydrationInert Gas[5]

Note: The data for sodium, calcium, and potassium aluminum oxalates, and aluminum sulfate are provided as a guide for determining appropriate drying temperatures for this compound.

Experimental Protocols

Protocol 1: Thermal Dehydration of Hydrated this compound

This protocol describes the process of removing water from a hydrated this compound sample using thermal methods.

  • Sample Preparation: Place a known quantity of hydrated this compound in a ceramic or alumina (B75360) crucible.

  • Drying Setup: Place the crucible in a tube furnace or a thermogravimetric analyzer (TGA).

  • Atmosphere Control: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) to prevent rehydration and potential side reactions.

  • Heating Program:

    • Initial Heating: Gradually heat the sample to 120°C at a rate of 5-10°C/minute and hold for 1-2 hours to remove physically adsorbed water.

    • Dehydration: Increase the temperature to a range of 200-250°C. Based on data from analogous compounds, this temperature range is effective for removing waters of hydration.[4] Hold at this temperature for at least 2-4 hours. For more stubborn hydrates, a higher temperature of up to 400°C may be necessary, similar to what is required for aluminum sulfate.[5]

  • Cooling: Allow the sample to cool to room temperature under the inert atmosphere.

  • Storage: Immediately transfer the anhydrous this compound to a desiccator or a glove box for storage to prevent rehydration.

Protocol 2: Non-Aqueous Synthesis of Anhydrous this compound

This protocol outlines a plausible method for synthesizing anhydrous this compound by avoiding aqueous media. This method is based on the known reactivity of aluminum alkoxides and the insolubility of this compound in organic solvents.

Part A: Preparation of Aluminum Isopropoxide (Precursor)

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a drying tube filled with a desiccant (e.g., calcium chloride). Ensure all glassware is thoroughly dried.

  • Reactant Addition: To the round-bottom flask, add aluminum foil or powder, anhydrous isopropanol, and a catalytic amount of mercuric chloride or iodine.[7][8][9]

  • Reaction: Heat the mixture to reflux. The reaction is initiated by the catalyst and will produce hydrogen gas, which will be vented through the drying tube. Continue refluxing until the aluminum has completely reacted.

  • Purification: The aluminum isopropoxide can be purified by distillation under reduced pressure.[10]

Part B: Synthesis of Anhydrous this compound

  • Reactant Preparation:

    • Dissolve a stoichiometric amount of anhydrous oxalic acid in a dry, inert solvent such as anhydrous ethanol (B145695) or toluene.

    • Dissolve the prepared aluminum isopropoxide in the same anhydrous solvent in a separate flask.

  • Reaction:

    • Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), slowly add the oxalic acid solution to the aluminum isopropoxide solution with constant stirring.

    • A white precipitate of anhydrous this compound should form immediately due to its low solubility in the organic solvent.

  • Isolation:

    • Allow the reaction to stir for several hours to ensure completion.

    • Collect the precipitate by filtration through a fritted glass funnel under an inert atmosphere.

    • Wash the precipitate with a small amount of the anhydrous solvent to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at a moderately elevated temperature (e.g., 80-100°C) to remove any residual solvent.

  • Storage: Store the anhydrous this compound in a sealed container under an inert atmosphere.

Visualizations

Experimental Workflow: Thermal Dehydration

thermal_dehydration_workflow start Start: Hydrated This compound furnace Place in Tube Furnace or TGA start->furnace purge Purge with Inert Gas (N2/Ar) furnace->purge heat1 Heat to 120°C (Remove Adsorbed H2O) purge->heat1 heat2 Heat to 200-400°C (Dehydration) heat1->heat2 cool Cool to Room Temp (under Inert Gas) heat2->cool storage Store in Dry Environment cool->storage end End: Anhydrous This compound storage->end

Caption: Workflow for the thermal dehydration of this compound.

Logical Relationship: Non-Aqueous Synthesis

non_aqueous_synthesis_logic cluster_precursors Precursor Preparation cluster_reaction Synthesis cluster_purification Product Isolation al_isopropoxide Aluminum Isopropoxide (in dry solvent) mix Mix under Inert Atmosphere al_isopropoxide->mix oxalic_acid Anhydrous Oxalic Acid (in dry solvent) oxalic_acid->mix precipitate Precipitation of Anhydrous Al2(C2O4)3 mix->precipitate filter_wash Filter and Wash (with dry solvent) precipitate->filter_wash vacuum_dry Dry under Vacuum filter_wash->vacuum_dry final_product final_product vacuum_dry->final_product Anhydrous This compound

Caption: Logical steps for the non-aqueous synthesis of anhydrous this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Aluminum Oxalate: Hydrothermal vs. Precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthesis method for key reagents like aluminum oxalate (B1200264) is critical, directly impacting the final product's characteristics. This guide provides an objective comparison of two common synthesis routes: hydrothermal and precipitation methods, supported by experimental data to inform your selection process.

This document outlines the experimental protocols for both hydrothermal and precipitation synthesis of aluminum oxalate, presenting a comparative analysis of their performance based on key metrics such as product morphology, purity, and thermal properties.

Comparative Performance Data

The following table summarizes the key quantitative data for this compound synthesized via hydrothermal and precipitation methods, derived from experimental findings.

ParameterHydrothermal SynthesisPrecipitation Synthesis
Precursors Boehmite (γ-AlOOH), Oxalic AcidAluminum Hydroxide (B78521), Oxalic Acid, Ethanol (B145695), Ammonium (B1175870) Hydroxide
Reaction Temperature 200°C[1][2]90°C (dissolution), Room Temperature (precipitation)[3]
Reaction Time 8 - 24 hours[1][2]16 hours (dissolution)[3]
pH Not specified as a primary control parameter> 8.0[4]
Product Morphology Rhombic-shaped[1]Not explicitly described, but precursor morphology is hexagonal or spear-shaped[2]
Purity High purity hydroxyl this compound (HAO)[1](NH₄)₃Al(C₂O₄)₃·3H₂O with NH₄: 14.5%, Al: 7.18%, C: 17.4% (close to theoretical)[3][4]
Thermal Decomposition Start ~360°C[1]Not explicitly stated for the final product, but related precursors show decomposition starting at lower temperatures.
Mass Loss on Decomposition Up to 52%[1]Not specified

Experimental Protocols

Detailed methodologies for both synthesis techniques are provided below to enable replication and further investigation.

Hydrothermal Synthesis of Hydroxyl this compound

This method yields high-purity hydroxyl this compound with a distinct rhombic morphology.[1]

Materials:

  • Boehmite (γ-AlOOH)

  • Oxalic Acid

  • Deionized Water

Procedure:

  • A mixture of boehmite and an aqueous solution of oxalic acid is prepared.

  • The mixture is placed in a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 200°C for 8 hours.[1]

  • After the reaction, the autoclave is allowed to cool to room temperature.

  • The resulting solid product is collected by filtration, washed with deionized water, and dried.

Precipitation Synthesis of Ammonium this compound

This technique is effective for producing ammonium this compound and involves a pH-controlled precipitation step.[3][4]

Materials:

  • Aluminum Hydroxide (99.7% purity)

  • Oxalic Acid (1.0 mole/l solution)

  • Ethanol

  • Ammonium Hydroxide

Procedure:

  • Dissolution: Aluminum hydroxide is dissolved in a 1.0 mole/l oxalic acid solution at 90°C for 16 hours to create an aqueous aluminum solution.[3]

  • Precipitation: The resulting aluminum solution is mixed with ethanol at a volume ratio of ethanol to aluminum solution exceeding 2:1.[4]

  • pH Adjustment: The pH of the mixture is adjusted to greater than 8.0 using ammonium hydroxide to induce the precipitation of ammonium this compound.[4]

  • Recovery: The precipitate is then filtered, washed, and dried to yield the final product.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both the hydrothermal and precipitation synthesis methods.

Hydrothermal_Synthesis cluster_hydrothermal Hydrothermal Synthesis Workflow start Start mix Mix Boehmite and Oxalic Acid Solution start->mix autoclave Seal in Autoclave mix->autoclave heat Heat at 200°C for 8 hours autoclave->heat cool Cool to Room Temperature heat->cool filter Filter and Wash cool->filter dry Dry Product filter->dry end End: Hydroxyl This compound dry->end

Caption: Hydrothermal synthesis of hydroxyl this compound.

Precipitation_Synthesis cluster_precipitation Precipitation Synthesis Workflow start Start dissolve Dissolve Aluminum Hydroxide in Oxalic Acid at 90°C start->dissolve mix_ethanol Mix with Ethanol (Ratio > 2:1) dissolve->mix_ethanol adjust_ph Adjust pH to > 8.0 with Ammonium Hydroxide mix_ethanol->adjust_ph precipitate Precipitation Occurs adjust_ph->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry end End: Ammonium This compound dry->end

Caption: Precipitation synthesis of ammonium this compound.

References

A Comparative Guide to Aluminum Oxalate and Aluminum Citrate as Precursor Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced materials, particularly alumina-based ceramics and catalyst supports, the choice of the precursor material is a critical determinant of the final product's properties. Among the various options, aluminum oxalate (B1200264) and aluminum citrate (B86180) have emerged as versatile precursors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal precursor for their specific application.

Comparison of Precursor Properties and Performance

Aluminum oxalate and aluminum citrate are both aluminum carboxylates that can be thermally decomposed to yield aluminum oxide (alumina). However, the nature of the organic ligand—oxalate versus citrate—significantly influences the precursor's decomposition pathway and, consequently, the physicochemical properties of the resulting alumina (B75360).

PropertyThis compoundAluminum Citrate
Chemical Formula Al₂(C₂O₄)₃AlC₆H₅O₇
Decomposition Onset Lower temperature, often around 300-400°C[1]Higher temperature, involves dehydroxylation and decomposition of the organic skeleton[2]
Resulting Alumina Phase Can yield α-alumina at relatively low temperatures (e.g., 900°C with oxalic acid)[3]Typically forms amorphous alumina first, which then transforms to γ-, δ-, and θ-alumina before α-alumina at higher temperatures[2]
Morphology of Alumina Can produce egg-shaped or spear-shaped morphologies depending on synthesis conditions[3]Often results in nanoparticles, with size influenced by the citric acid to metal nitrate (B79036) ratio[4]
Applications Mordant for dyeing textiles, analytical reagent[1]Crosslinking agent for polymers in enhanced oil recovery, antiperspirants, hydrogel formation for drug delivery[5][6]

Thermal Decomposition Behavior

The thermal decomposition process is a critical stage in the conversion of the precursor to alumina. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in understanding this transformation.

This compound: The thermal decomposition of basic this compound has been suggested to be similar to that of gibbsite. The process involves a three-dimensional array of aluminum, oxalate, and hydroxyl ions in a distorted gibbsite lattice.[1]

Aluminum Citrate: The thermal decomposition of aluminum citrate to anhydrous amorphous alumina occurs through dehydroxylation, decomposition of the organic skeleton, and combustion of the decomposition products. This amorphous alumina subsequently transforms into crystalline phases (γ, δ, θ, and finally α) at higher temperatures.[2]

Properties of Resulting Alumina

The choice of precursor has a profound impact on the properties of the final alumina product.

PropertyAlumina from this compoundAlumina from Aluminum Citrate (in-situ)
Crystalline Phase α-alumina can be obtained at temperatures as low as 900°C.[3]γ-alumina is typically formed at temperatures around 800°C, with transformation to α-alumina occurring at higher temperatures (e.g., 1100°C).[4]
Particle Size Morphology can be controlled (e.g., egg-shaped).[3]Nanoparticles with sizes ranging from 11.5 nm (γ-alumina) to 49 nm (α-alumina) can be synthesized.[4]
Surface Area Data not readily available in comparative studies.Varies with synthesis conditions; mesoporous structures can be achieved.
Purity Dependent on the purity of the precursor and synthesis conditions.High purity can be achieved through the sol-gel method.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of alumina using this compound and aluminum citrate precursors.

Synthesis of α-Alumina from Aluminum-Oxalate Complex

This protocol describes the hydrothermal synthesis of aluminum hydroxide (B78521) using an aluminum-oxalate complex, followed by calcination to obtain α-alumina.[3]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of aluminum nitrate.

  • Add a specific molar ratio of oxalic acid to the aluminum nitrate solution to form the Al(C₂O₄)x(OH)y complex.

  • Transfer the solution to a Teflon-lined autoclave and heat hydrothermally at a specified temperature and duration.

  • After the hydrothermal reaction, filter, wash, and dry the resulting aluminum hydroxide precipitate.

  • Calcine the dried aluminum hydroxide powder in a furnace at 900°C to obtain α-alumina.

experimental_workflow_oxalate cluster_prep Precursor Complex Formation cluster_hydrothermal Hydrothermal Synthesis cluster_processing Post-Synthesis Processing A Dissolve Al(NO₃)₃·9H₂O in deionized water B Add Oxalic Acid A->B Formation of Al(C₂O₄)x(OH)y complex C Transfer to Autoclave B->C D Heat at specified temperature and time C->D E Filter and Wash precipitate D->E F Dry the Aluminum Hydroxide E->F G Calcine at 900°C F->G H α-Alumina G->H

Synthesis of α-Alumina from Aluminum-Oxalate Complex.
Sol-Gel Synthesis of Alumina Nanoparticles using Aluminum Citrate Precursor (in-situ)

This protocol describes the synthesis of alumina nanoparticles using a sol-gel method where aluminum citrate is formed in-situ.[4]

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Citric acid (C₆H₈O₇)

  • Deionized water

Procedure:

  • Dissolve aluminum nitrate and citric acid in deionized water with a specific molar ratio (e.g., Citric Acid/Nitrate = 0.5).

  • Heat the solution at 60°C with constant stirring until it turns into a yellowish sol.

  • Increase the temperature to 80°C and continue stirring until a viscous gel is formed.

  • Dry the gel in an oven.

  • Grind the dried gel into a fine powder.

  • Sinter the powder at a specific temperature (e.g., 800°C for γ-alumina, 1100°C for α-alumina) to obtain the desired crystalline phase.

experimental_workflow_citrate cluster_sol_formation Sol Formation cluster_gelation Gelation cluster_processing Post-Synthesis Processing A Dissolve Al(NO₃)₃·9H₂O and Citric Acid in water B Heat at 60°C with stirring A->B Formation of yellowish sol C Heat at 80°C with stirring B->C D Formation of viscous gel C->D E Dry the gel D->E F Grind into powder E->F G Sinter at desired temperature F->G H Alumina Nanoparticles G->H

Sol-Gel Synthesis of Alumina Nanoparticles from Aluminum Citrate.

Conclusion

Both this compound and aluminum citrate serve as effective precursors for the synthesis of alumina, each offering distinct advantages. This compound can lead to the formation of α-alumina at lower temperatures, which can be beneficial for energy savings. Aluminum citrate, often formed in-situ, is well-suited for producing alumina nanoparticles with controlled size via the sol-gel method, which is valuable for applications requiring high surface area and specific nanostructures. The choice between these precursors will ultimately depend on the desired final properties of the alumina, such as crystalline phase, morphology, and particle size, as well as the specific requirements of the intended application. This guide provides a foundation for researchers to make an informed decision based on the available experimental data.

References

Thermal stability of aluminum oxalate compared to other metal oxalates.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Aluminum Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of metal oxalates is a critical parameter in various scientific and industrial applications, including the synthesis of metallic and metal oxide nanoparticles, catalysis, and materials science. Understanding the decomposition behavior of these compounds under thermal stress is essential for controlling reaction pathways and obtaining desired products. This guide provides a comparative analysis of the thermal stability of aluminum oxalate against a range of other common metal oxalates, supported by experimental data and detailed methodologies.

Comparative Thermal Stability Data

The thermal decomposition of metal oxalates is the process by which they break down into simpler substances upon heating. The temperature at which this decomposition begins is a key indicator of the compound's thermal stability. The data presented below, primarily obtained through thermogravimetric analysis (TGA), summarizes the decomposition temperatures for anhydrous this compound and other selected metal oxalates. It is important to note that many metal oxalates exist as hydrates, and the initial weight loss upon heating corresponds to the loss of water of crystallization before the decomposition of the anhydrous oxalate occurs.

Metal OxalateCationDecomposition Onset Temperature (°C)Final Decomposition Product(s) (in Air/Inert Atmosphere)
This compound Al³⁺~375 (two-stage decomposition)Al₂O₃
Sodium Oxalate Na⁺~290Na₂CO₃, then Na₂O at higher temperatures
Potassium Oxalate K⁺~425-550K₂CO₃
Magnesium Oxalate Mg²⁺~420-620MgO
Calcium Oxalate Ca²⁺~410CaCO₃, then CaO at higher temperatures
Strontium Oxalate Sr²⁺~400-480SrCO₃, then SrO at higher temperatures[1]
Barium Oxalate Ba²⁺~330-550BaCO₃, then BaO at higher temperatures
Iron(II) Oxalate Fe²⁺~190Fe₂O₃ (in air) / Fe, Fe₃O₄ (inert)[2]
Copper(II) Oxalate Cu²⁺~215-310CuO (in air) / Cu (inert)[3][4]
Zinc Oxalate Zn²⁺Not explicitly foundZnO
Silver Oxalate Ag⁺~140 (can be explosive)Ag[5][6]

Note: Decomposition temperatures can vary depending on factors such as heating rate and atmosphere.

From the data, it is evident that this compound exhibits relatively high thermal stability, with its decomposition initiating at approximately 375°C. In comparison, some transition metal oxalates, such as silver oxalate and iron(II) oxalate, are significantly less stable, decomposing at much lower temperatures.[2][5] The alkali and alkaline earth metal oxalates generally show high thermal stability, with decomposition temperatures often exceeding 400°C.[1][7][8][9]

Experimental Protocol: Determination of Thermal Stability

The thermal stability of metal oxalates is most commonly and accurately determined using Thermogravimetric Analysis (TGA), often coupled with Differential Scanning Calorimetry (DSC). This provides quantitative information about the mass change of a sample as a function of temperature, as well as the energy changes associated with thermal events.

Instrumentation and Materials
  • Thermogravimetric Analyzer (TGA): Capable of controlled heating in a defined atmosphere.

  • Differential Scanning Calorimeter (DSC): To measure heat flow. Often, a simultaneous TGA/DSC instrument is used.

  • Sample Crucibles: Typically alumina (B75360) or platinum.

  • High-Purity Purge Gas: Nitrogen (for inert atmosphere) or synthetic air (for oxidative atmosphere).

  • Metal Oxalate Samples: Finely powdered and dried to a constant weight if starting from a hydrate.

Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered metal oxalate sample into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance mechanism.

    • Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 30°C).

    • Heat the sample at a constant linear rate, for example, 10°C/min.

    • Continue heating to a final temperature that ensures complete decomposition of the sample and any intermediates (e.g., 900-1000°C).

  • Data Acquisition:

    • Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.

    • The instrument software will generate a thermogram (mass vs. temperature) and a DSC curve (heat flow vs. temperature). The first derivative of the TGA curve (DTG) is also typically plotted to show the rate of mass loss.

  • Data Analysis:

    • Dehydration: For hydrated oxalates, the initial mass loss step corresponds to the removal of water molecules.

    • Decomposition Onset: The onset temperature of the decomposition of the anhydrous oxalate is determined from the TGA curve, often at the intersection of the baseline with the tangent of the mass loss step. The peaks in the DTG curve indicate the temperatures of the maximum rate of decomposition.

    • Intermediate and Final Products: The stoichiometry of the decomposition can be determined from the percentage mass loss at each step, allowing for the identification of intermediate and final products. For example, the decomposition of calcium oxalate monohydrate shows three distinct mass loss steps corresponding to the loss of H₂O, CO, and finally CO₂.[10][11]

Visualizing the Experimental Workflow

The logical flow of determining and comparing the thermal stability of metal oxalates can be represented as a workflow diagram.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Comparison cluster_output Reporting start Start: Select Metal Oxalates synthesis Synthesize or Procure Samples start->synthesis characterize Characterize Initial Samples (e.g., XRD, FTIR) synthesis->characterize dry Dry Samples to Constant Weight characterize->dry tga_setup TGA/DSC Instrument Setup (Calibrate, Set Atmosphere) dry->tga_setup weigh Weigh 5-10 mg of Sample tga_setup->weigh run_tga Run TGA/DSC Analysis (e.g., 10°C/min ramp) weigh->run_tga acquire_data Acquire Thermogram (TGA/DTG) and DSC Curve run_tga->acquire_data analyze_curves Analyze Curves: - Determine Onset Temperatures - Calculate Mass Loss (%) acquire_data->analyze_curves identify_products Identify Decomposition Products analyze_curves->identify_products compare Compare Thermal Stabilities identify_products->compare table Tabulate Quantitative Data compare->table guide Publish Comparison Guide table->guide end end guide->end End

Caption: Workflow for the comparative analysis of metal oxalate thermal stability.

References

A Comparative Guide to Alumina: The Influence of Precursors on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical determinant in the synthesis of alumina (B75360) (Al₂O₃), profoundly influencing its final structural, textural, and chemical properties. This guide provides a comparative analysis of alumina derived from three primary categories of precursors: aluminum alkoxides, aluminum salts, and aluminum hydroxides. By understanding the relationship between the starting material and the resulting alumina's characteristics—such as surface area, porosity, crystal phase, and thermal stability—researchers can tailor the material for specific applications, ranging from advanced catalysis and chromatography to ceramic implants and drug delivery systems. This document summarizes key quantitative data from experimental studies, details common synthesis protocols, and visualizes the underlying process workflows and relationships.

Data Presentation: Alumina Properties by Precursor

The choice of precursor and synthesis method directly impacts the physicochemical properties of the resulting alumina. The following table summarizes experimental data from various studies, highlighting these key differences.

Precursor TypeSpecific PrecursorSynthesis MethodCalcination Temp. (°C)Resulting PhaseSpecific Surface Area (m²/g)Pore Volume (cm³/g) / Size (nm)Crystallite/Particle Size (nm)
Aluminum Alkoxides Aluminum IsopropoxideSol-Gel600γ-Al₂O₃339 - 351-< 10
Aluminum EthoxideSol-Gel500γ-Al₂O₃336 - 42614.7 nm (narrow distribution)-
Aluminum sec-butoxideSol-Gel500γ-Al₂O₃336 - 42618.2 nm (broad distribution)-
Aluminum Acetylacetonate Butoxide (ASB)--γ-Al₂O₃1804 µm-
Aluminum Salts Aluminum Nitrate (B79036) [Al(NO₃)₃]Homogeneous Precipitation1000 - 1200γ-Al₂O₃ & α-Al₂O₃--5.71 (γ), 35.4 (α)
Aluminum Nitrate [Al(NO₃)₃]Green Synthesis700Amorphous/γ-Al₂O₃--49 ± 25
Aluminum Chloride (AlCl₃)Homogeneous Precipitation375 - 800γ-Al₂O₃---
Aluminum Chloride (AlCl₃)Green Synthesis700γ-Al₂O₃--36 ± 14
Sodium Aluminate (NaAlO₂) / Aluminum Sulfate [Al₂(SO₄)₃]Reverse Precipitation600γ-Al₂O₃540.5--
Aluminum Hydroxides Boehmite (γ-AlOOH)Hydrothermal430 - 450α-Al₂O₃up to 40up to 1.5 cm³/g-
Boehmite (γ-AlOOH)Hydrothermal400 - 1000γ-Al₂O₃ / θ-Al₂O₃ / α-Al₂O₃--Nanorods/Nanofibers
Gibbsite [Al(OH)₃]Thermal Decomposition>300χ-Al₂O₃---

Table compiled from data reported in references[1][2][3][4][5][6][7][8][9][10]. Note that properties are highly dependent on specific synthesis conditions beyond just precursor and temperature.

Experimental Protocols

The methodologies used to synthesize alumina are as crucial as the precursor choice. The most common methods cited in the literature are detailed below.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique widely used for synthesizing high-purity, homogeneous alumina, often from aluminum alkoxide precursors.[11]

  • General Protocol:

    • Hydrolysis: An aluminum precursor, such as aluminum isopropoxide, is dissolved in an alcohol solvent (e.g., 1-butanol, 2-propanol).[3] A controlled amount of water, often mixed with an acid catalyst like acetic acid, is added to initiate the hydrolysis of the alkoxide.[3]

    • Condensation & Gelation: The hydrolyzed species undergo condensation reactions, forming Al-O-Al bonds. This process continues, leading to the formation of a three-dimensional network and a viscous gel.

    • Aging: The gel is aged for a set period (e.g., 24-48 hours) at room temperature to strengthen the network structure.

    • Drying: The solvent is removed from the gel matrix. This is a critical step, as conventional drying can cause the pore structure to collapse. Supercritical drying can be used to produce low-density aerogels.[12][13]

    • Calcination: The dried gel is heat-treated in a furnace at temperatures typically ranging from 500°C to 1200°C.[14] This step removes residual organics and hydroxyl groups, leading to the formation of various crystalline phases of alumina (e.g., γ-Al₂O₃ at lower temperatures, transitioning to α-Al₂O₃ at higher temperatures).[14]

Precipitation / Co-Precipitation Method

Precipitation is a scalable and cost-effective method that typically uses aluminum salts as precursors.[15] It involves the formation of an insoluble aluminum hydroxide (B78521) precipitate from a solution.

  • General Protocol:

    • Solution Preparation: An aluminum salt, such as aluminum nitrate [Al(NO₃)₃] or aluminum chloride (AlCl₃), is dissolved in deionized water.[6][7]

    • Precipitation: A precipitating agent, such as ammonium (B1175870) hydroxide (NH₄OH) or urea, is added to the salt solution.[6][15] This increases the pH, causing the precipitation of aluminum hydroxide [Al(OH)₃] or related species like pseudoboehmite.[16] The rate of addition and reaction temperature are controlled to influence particle size and morphology.

    • Aging: The resulting slurry is aged, often with stirring, for a specific duration to allow for particle growth and stabilization.

    • Washing & Drying: The precipitate is filtered and washed repeatedly with deionized water to remove residual ions, then dried in an oven (e.g., at 100-120°C).

    • Calcination: The dried powder is calcined at high temperatures (e.g., 700°C to 1200°C) to transform the aluminum hydroxide into the desired alumina phase.[6][7]

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization from aqueous solutions at high temperatures and pressures. This method is particularly effective for producing highly crystalline, morphologically controlled alumina, such as nanorods or nanosheets, often starting from aluminum hydroxides or salts.[1][4][8]

  • General Protocol:

    • Precursor Slurry: A precursor, such as boehmite powder or an aluminum salt, is mixed with water in a specific ratio.[1][4] Morphological modifiers or seeds may be added to control crystal growth.[1][10]

    • Autoclave Treatment: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures typically between 150°C and 450°C for several hours to days.[1][4] The elevated pressure and temperature facilitate the dissolution and recrystallization of the precursor into a stable phase.

    • Cooling & Collection: The autoclave is cooled to room temperature, and the solid product is collected by filtration.

    • Washing & Drying: The product is washed to remove any unreacted species and then dried.

    • Calcination (Optional): While hydrothermal synthesis can directly yield crystalline phases like α-Al₂O₃, a subsequent calcination step may be used to induce further phase transformations or remove residual water.[8]

Mandatory Visualizations

Generalized Experimental Workflow for Alumina Synthesis

The following diagram illustrates the typical experimental workflow for producing and characterizing alumina from different precursors.

G cluster_precursor 1. Precursor Selection cluster_synthesis 2. Synthesis cluster_processing 3. Post-Processing cluster_characterization 4. Characterization p1 Aluminum Alkoxides s1 Sol-Gel p1->s1 s2 Precipitation s3 Hydrothermal p2 Aluminum Salts p2->s2 p2->s3 p3 Aluminum Hydroxides p3->s3 proc1 Aging / Drying s1->proc1 s2->proc1 s3->proc1 proc2 Calcination (Phase Transformation) proc1->proc2 c1 XRD (Phase, Size) proc2->c1 c2 BET (Surface Area) proc2->c2 c3 SEM/TEM (Morphology) proc2->c3 end_product Tailored Alumina Product c1->end_product c2->end_product c3->end_product

Caption: Generalized workflow for alumina synthesis and characterization.

Precursor Influence on Alumina Properties

This diagram illustrates the logical relationships between the choice of precursor and the key resulting properties of the synthesized alumina.

G cluster_precursors Precursor Categories cluster_properties Resulting Properties alkoxides Aluminum Alkoxides p1 High Purity & Homogeneity alkoxides->p1 (Sol-Gel) p2 High Surface Area alkoxides->p2 p3 Tailorable Porosity alkoxides->p3 salts Aluminum Salts salts->p2 p5 Controlled Crystallinity/Phase salts->p5 p6 Anion Influence on Properties salts->p6 p7 Scalable & Cost-Effective salts->p7 (Precipitation) hydroxides Aluminum Hydroxides p4 High Thermal Stability hydroxides->p4 hydroxides->p5 (Hydrothermal)

Caption: Relationship between alumina precursors and resulting properties.

References

A Comparative Guide to Validating the Crystal Structure of Aluminum Oxalate: Rietveld Refinement vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate crystal structure validation is paramount. This guide provides a detailed comparison of Rietveld refinement with alternative powder X-ray diffraction (PXRD) data analysis techniques—Pawley and Le Bail fitting—for validating the crystal structure of aluminum oxalate (B1200264). This document outlines experimental protocols, presents comparative data, and offers visual workflows to assist in selecting the most appropriate method for your research needs.

Introduction to Crystal Structure Validation via Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. The resulting diffraction pattern serves as a fingerprint for a given crystalline phase. For the validation and refinement of a crystal structure from PXRD data, several computational methods are employed to fit a theoretical diffraction pattern to the experimental data.

The Rietveld method is a powerful technique that refines a complete crystal structure model, including atomic positions and site occupancies, against the entire experimental powder diffraction profile.[1] It is considered the gold standard for quantitative phase analysis and crystal structure validation from powder data.[2]

However, alternative methods such as Pawley fitting and Le Bail fitting offer valuable tools for specific aspects of powder diffraction analysis. These methods do not require a full crystal structure model and are primarily used for refining unit cell parameters and extracting peak intensities.[3] Understanding the strengths and limitations of each method is crucial for robust crystallographic analysis.

Experimental Protocols

A successful validation of the crystal structure of aluminum oxalate begins with the synthesis of a pure, crystalline sample and the collection of high-quality powder diffraction data.

Synthesis of this compound Hydrate (B1144303)

A common method for the synthesis of this compound hydrate involves the reaction of an aluminum salt with oxalic acid.[4][5]

Materials:

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of aluminum nitrate nonahydrate.

  • Prepare a separate aqueous solution of oxalic acid dihydrate.

  • Slowly add the oxalic acid solution to the aluminum nitrate solution while stirring continuously. A white precipitate of this compound hydrate will form.

  • Continue stirring the mixture for a predetermined period to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted reagents.

  • Dry the resulting white powder in an oven at a controlled temperature (e.g., 60-80 °C) to obtain crystalline this compound hydrate.

Powder X-ray Diffraction (PXRD) Data Collection

High-quality PXRD data is essential for accurate structural analysis.

Instrumentation:

  • A modern powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).

Procedure:

  • Grind the synthesized this compound hydrate powder to a fine, uniform particle size to minimize preferred orientation effects.

  • Pack the powder into a sample holder, ensuring a flat and smooth surface.

  • Collect the diffraction data over a wide 2θ range (e.g., 10-100°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good signal-to-noise ratio.

Data Analysis: A Comparative Approach

The collected PXRD data can be analyzed using Rietveld refinement, Pawley fitting, or Le Bail fitting. The choice of method depends on the specific goals of the analysis.

Rietveld Refinement

The Rietveld method refines a complete structural model, including lattice parameters, atomic coordinates, site occupancies, and thermal parameters, by minimizing the difference between the observed and calculated powder diffraction patterns.[1]

Software: GSAS-II, FullProf, TOPAS[6][7][8]

General Protocol:

  • Initial Model: Start with an initial crystal structure model for this compound. This can be obtained from crystallographic databases or from a single-crystal X-ray diffraction study.[4]

  • Refinement Strategy: Sequentially refine the following parameters:

    • Scale factor and background coefficients.

    • Unit cell parameters and zero-shift error.

    • Peak profile parameters (e.g., Gaussian and Lorentzian components of the peak shape).

    • Atomic coordinates and isotropic thermal parameters.

    • Preferred orientation parameters, if necessary.

  • Goodness-of-Fit: Monitor the refinement progress using agreement indices such as the weighted profile R-factor (Rwp), the profile R-factor (Rp), and the goodness-of-fit (GOF or χ²).[8][9] A good refinement will have low R-values and a GOF close to 1.[8][9]

Pawley and Le Bail Fitting

Pawley and Le Bail fitting are whole-pattern decomposition methods that do not require a full crystal structure model.[3] They are particularly useful for accurately determining unit cell parameters and for extracting integrated intensities of individual reflections, especially in cases of severe peak overlap.[3][10]

  • Pawley Fitting: The integrated intensities of the Bragg reflections are treated as refinable parameters.[3]

  • Le Bail Fitting: An iterative approach is used to partition the observed intensity among overlapping reflections without refining the intensities in a least-squares sense.[11][12]

Software: GSAS-II, FullProf[6][13]

General Protocol:

  • Input: Provide the space group and initial unit cell parameters for this compound.

  • Refinement: Refine the background, unit cell, zero-shift, and peak profile parameters.

  • Output: The primary outputs are the refined unit cell parameters and a set of extracted integrated intensities for each reflection.

Quantitative Comparison of Methods

The following table provides a hypothetical yet realistic comparison of the results that could be obtained from the three methods for a sample of this compound hydrate.

ParameterRietveld RefinementPawley FittingLe Bail Fitting
Primary Goal Full crystal structure validation and refinement.Unit cell parameter refinement and intensity extraction.Unit cell parameter refinement and intensity extraction.
Input Requirement Full crystal structure model (atomic coordinates, etc.).Space group and approximate unit cell parameters.Space group and approximate unit cell parameters.
Refined Lattice Parameters Highly accurate, constrained by the structural model.Highly accurate, independent of atomic positions.Highly accurate, independent of atomic positions.
Example Refined 'a' (Å) 7.530(1)7.529(1)7.530(1)
Example Refined 'b' (Å) 8.142(1)8.141(1)8.142(1)
Example Refined 'c' (Å) 9.828(2)9.827(2)9.828(2)
Example Refined 'α' (°) 107.48(1)107.47(1)107.48(1)
Example Refined 'β' (°) 99.96(1)99.95(1)99.96(1)
Example Refined 'γ' (°) 95.09(1)95.08(1)95.09(1)
Typical Rwp (%) < 10%[9]< 5%< 5%
Typical GOF (χ²) 1 - 2[8]~ 1~ 1
Atomic Coordinates RefinedNot determinedNot determined
Quantitative Phase Analysis YesNoNo

Note: The example lattice parameters are based on the single-crystal data for a new this compound complex and are for illustrative purposes.[4] Rwp and GOF values are typical for good quality refinements.[8][9][14]

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for validating the crystal structure of this compound using Rietveld refinement and its comparison with Pawley and Le Bail fitting.

Crystal_Structure_Validation_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_validation Validation and Comparison synthesis Synthesis of This compound grinding Grinding and Sample Mounting synthesis->grinding pxrd Powder X-ray Diffraction Data Collection grinding->pxrd rietveld Rietveld Refinement pxrd->rietveld pawley Pawley Fitting pxrd->pawley lebail Le Bail Fitting pxrd->lebail comparison Compare Lattice Parameters and Fit Quality rietveld->comparison pawley->comparison lebail->comparison validation Final Validated Crystal Structure comparison->validation

A high-level workflow for crystal structure validation.

Refinement_Method_Comparison cluster_rietveld Rietveld Refinement cluster_pawley_lebail Pawley / Le Bail Fitting start PXRD Data r_input Initial Structural Model start->r_input pl_input Space Group & Initial Cell start->pl_input r_process Refine Scale, Background, Cell, Profile, Atomic Coordinates, Thermal Parameters r_input->r_process r_output Refined Structure, Lattice Parameters, R-factors, GOF r_process->r_output comparison Comparative Analysis r_output->comparison pl_process Refine Scale, Background, Cell, Profile pl_input->pl_process pl_output Refined Lattice Parameters, Extracted Intensities, R-factors, GOF pl_process->pl_output pl_output->comparison

Comparison of Rietveld, Pawley, and Le Bail workflows.

Conclusion

The validation of the crystal structure of this compound using powder X-ray diffraction data can be approached with varying levels of complexity and detail.

  • Rietveld refinement stands as the most comprehensive method, providing a full validation and refinement of the crystal structure, including atomic positions. It is the method of choice when a complete structural description is required.

  • Pawley and Le Bail fitting are powerful alternatives when the primary goal is to obtain accurate lattice parameters or to extract reliable integrated intensities for further analysis, such as structure solution from powder data. They are particularly advantageous when a complete crystal structure model is not available.

For a thorough validation of the crystal structure of this compound, a combined approach is often beneficial. Pawley or Le Bail fitting can be used to obtain robust initial estimates of the unit cell and peak profile parameters, which can then be used as a starting point for a more detailed Rietveld refinement. This hierarchical approach ensures the most accurate and reliable determination of the crystal structure.

References

A Head-to-Head Comparison: Aluminum Oxalate-Derived Alumina vs. Silica as Catalyst Supports

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterogeneous catalysis, the choice of support material is a critical determinant of a catalyst's performance, influencing its activity, selectivity, and longevity. Among the plethora of materials available, alumina (B75360) and silica (B1680970) have long been workhorses of the industry. This guide provides an in-depth, data-driven comparison of alumina derived from the thermal decomposition of aluminum oxalate (B1200264) against silica, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Oxides

The intrinsic properties of the support material dictate the dispersion of the active metal, the nature of metal-support interactions, and the overall stability of the catalyst. Alumina, often possessing both acidic and basic sites, can engage in strong interactions with metal precursors, leading to high metal dispersion and enhanced stability.[1] In contrast, silica is generally considered more inert, with weakly acidic silanol (B1196071) groups on its surface, resulting in weaker metal-support interactions.[1]

Below is a summary of key physicochemical properties for alumina and silica supports:

PropertyAlumina (from Aluminum Oxalate)Silica
Surface Area (BET) 50 - 350 m²/g[2]150 - 800 m²/g[3][4]
Pore Volume 0.4 - 0.8 cm³/g[5]0.5 - 1.2 cm³/g[4]
Pore Diameter 5 - 20 nm[4]2 - 50 nm[4]
Surface Acidity Amphoteric (Lewis and Brønsted acid sites)[1]Weakly acidic (silanol groups)[1]
Thermal Stability High (up to 1000-1500°C without mechanical load)[6][7]Good (stable up to 700-800°C)[8]
Mechanical Strength High compressive strength (2,000 to 4,000 MPa)[6]Generally lower than alumina
Chemical Stability Stable in a wide pH range (2-13)[1]Susceptible to dissolution in strong alkaline media

Catalytic Performance in Hydrogenation Reactions

The choice of support can significantly impact the outcome of a catalytic reaction. For instance, in the hydrotreating of vacuum residue, a NiMo catalyst supported on alumina demonstrated superior conversion and lower coke formation compared to its silica-supported counterpart.[1] Conversely, for certain pyrolysis reactions aimed at hydrogen production, a Ni/SiO₂ catalyst showed the highest hydrogen yield.[1]

Here, we compare the performance of palladium (Pd) catalysts supported on alumina and silica in a model hydrogenation reaction.

Performance MetricPd/AluminaPd/Silica
Metal Dispersion High[1]Moderate to High[8]
Activity Generally highCan be higher in specific reactions[1]
Selectivity Influenced by surface acidity[1]Generally high for specific products[1]
Stability High, resistant to sintering[1]Susceptible to sintering at high temps[1]

Experimental Protocols

Synthesis of Alumina Support from this compound

This protocol describes the synthesis of a high-surface-area alumina support via the thermal decomposition of this compound.

Materials:

  • This compound monohydrate

  • Furnace with temperature control

  • Crucible (ceramic)

Procedure:

  • Place a known amount of this compound monohydrate into a ceramic crucible.

  • Place the crucible in a programmable furnace.

  • Heat the sample under a controlled atmosphere (e.g., air or nitrogen) according to the following temperature program:

    • Ramp to 120°C at 5°C/min and hold for 2 hours to remove water of hydration.

    • Ramp to 450°C at 10°C/min and hold for 4 hours to decompose the oxalate into alumina.[7]

    • Cool down to room temperature.

  • The resulting white powder is the alumina support.

Synthesis of Silica Support via Sol-Gel Method

This protocol details the synthesis of a silica gel support using the sol-gel method.[9][10]

Materials:

Procedure:

  • In a beaker, mix TEOS and ethanol in a 1:4 volume ratio.

  • In a separate beaker, prepare a solution of deionized water and ammonium hydroxide.

  • While stirring the TEOS/ethanol solution vigorously, add the water/ammonium hydroxide solution dropwise.

  • Continue stirring for 24 hours at room temperature to allow for the formation of a gel.

  • Age the gel for another 24 hours without stirring.

  • Wash the gel repeatedly with deionized water to remove any unreacted precursors and the catalyst.

  • Dry the gel at 100°C for 12 hours to obtain the silica support.

Visualizing the Workflow

experimental_workflow cluster_alumina Alumina Synthesis cluster_silica Silica Synthesis (Sol-Gel) cluster_catalyst_prep Catalyst Preparation & Testing Al_oxalate This compound Dehydration Dehydration (120°C) Al_oxalate->Dehydration Decomposition Decomposition (450°C) Dehydration->Decomposition Alumina Alumina (Al₂O₃) Support Decomposition->Alumina TEOS TEOS + Ethanol Hydrolysis Hydrolysis & Condensation (H₂O, NH₄OH) TEOS->Hydrolysis Gelation Gelation & Aging Hydrolysis->Gelation Drying Washing & Drying Gelation->Drying Silica Silica (SiO₂) Support Drying->Silica Support Support (Alumina or Silica) Impregnation Impregnation with Metal Precursor Support->Impregnation Calcination Calcination Impregnation->Calcination Reduction Reduction Calcination->Reduction Catalyst Active Catalyst Reduction->Catalyst Testing Catalytic Performance Testing Catalyst->Testing

Caption: General workflow for the synthesis of alumina and silica supports and subsequent catalyst preparation and testing.

Logical Relationships in Catalyst Performance

catalyst_performance Support Catalyst Support (Alumina vs. Silica) MSI Metal-Support Interaction Support->MSI SurfaceAcidity Surface Acidity Support->SurfaceAcidity Dispersion Metal Dispersion MSI->Dispersion Stability Stability MSI->Stability Activity Catalytic Activity Dispersion->Activity Dispersion->Stability Selectivity Selectivity SurfaceAcidity->Selectivity

Caption: Interplay of support properties influencing overall catalyst performance.

Conclusion

The decision between an alumina-derived support and a silica support is highly dependent on the specific requirements of the catalytic process. Alumina, with its tunable surface acidity and strong metal-support interactions, is often favored for reactions where high metal dispersion and stability are paramount.[1] However, for reactions sensitive to acidic conditions where unwanted side reactions may occur, the more inert nature of silica makes it the preferred choice.[1] This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific application.

References

A comparative analysis of aluminum oxalate and aluminum nitrate in sol-gel processes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process is a versatile and widely adopted method for synthesizing high-purity alumina (B75360) (Al₂O₃) nanoparticles with tailored properties such as high surface area and controlled particle size. The choice of the aluminum precursor is a critical parameter that significantly influences the reaction kinetics, gelation behavior, and the final characteristics of the alumina powder. This guide provides a comparative analysis of two potential precursors: the commonly used inorganic salt, aluminum nitrate (B79036), and the less documented organic salt, aluminum oxalate (B1200264).

While extensive research has been conducted on the use of aluminum nitrate in sol-gel synthesis, literature directly detailing the use of aluminum oxalate as a primary precursor is scarce. Therefore, this comparison presents experimental data for aluminum nitrate and offers a theoretically inferred perspective on this compound, based on the general behavior of organic precursors and the thermal decomposition characteristics of metal oxalates.

Quantitative Data Comparison

The following table summarizes the key performance indicators for alumina synthesized via the sol-gel method using aluminum nitrate. The corresponding values for this compound are largely inferred due to the lack of direct experimental data in the reviewed literature.

PropertyAluminum NitrateThis compoundData Source/Inference
Precursor Type Inorganic SaltOrganic SaltChemical Classification
Typical Particle Size 20 - 100 nmExpected to be in the nano-range, potentially smaller due to controlled decomposition[1][2]
Surface Area (BET) 214 - 376 m²/gPotentially high, comparable to or exceeding aluminum nitrate[3]
Phase Transformation (γ to α-Al₂O₃) ~1100 - 1200 °CPotentially lower due to in-situ carbon formation facilitating carbothermal reduction[4]
Gelling Agent Ammonia (B1221849), Urea, Propylene OxideAmmonia or other bases[2][3][5]
Byproducts of Decomposition Nitrogen oxides (NOₓ), WaterCarbon dioxide (CO₂), Carbon monoxide (CO)General chemical principles

Experimental Protocols

Sol-Gel Synthesis of Alumina using Aluminum Nitrate

This protocol is a representative method for the synthesis of alumina nanoparticles using aluminum nitrate as the precursor.

  • Preparation of the Sol: Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) is dissolved in deionized water or ethanol (B145695) to form a clear solution.[6]

  • Gelation: A gelling agent, such as an aqueous solution of ammonia or urea, is added dropwise to the aluminum nitrate solution under vigorous stirring.[2][5] This initiates hydrolysis and condensation reactions, leading to the formation of a viscous gel. The pH is carefully monitored and controlled during this process.

  • Aging: The gel is aged for a period, typically 24-48 hours, at room temperature to allow for the completion of the polymerization and strengthening of the gel network.

  • Drying: The aged gel is dried in an oven at a controlled temperature (e.g., 80-120 °C) to remove the solvent and other volatile components, resulting in a xerogel.

  • Calcination: The dried xerogel is calcined in a furnace at high temperatures. The calcination temperature profile is crucial for the phase transformation of alumina. Typically, heating to 800-1000 °C yields γ-Al₂O₃, while temperatures above 1100 °C are required for the formation of the stable α-Al₂O₃ phase.[4]

Plausible Sol-Gel Synthesis of Alumina using this compound

Given the limited specific literature, the following is a plausible experimental protocol for using this compound, based on general principles of sol-gel chemistry with organic salt precursors.

  • Preparation of the Sol: this compound (Al₂(C₂O₄)₃) is dissolved in deionized water. Gentle heating may be required to achieve complete dissolution.

  • Gelation: A basic solution, such as ammonium (B1175870) hydroxide (B78521), is slowly added to the this compound solution with constant stirring to induce the precipitation of aluminum hydroxide and the formation of a gel.

  • Aging: The resulting gel is aged at room temperature for a specified period to ensure the completion of the condensation reactions.

  • Drying: The aged gel is dried in an oven at a temperature sufficient to remove water without causing premature decomposition of the oxalate.

  • Calcination: The dried gel is calcined in a furnace. The thermal decomposition of this compound is expected to proceed via the formation of alumina, carbon dioxide, and carbon monoxide.[7] This process may occur at different temperatures compared to aluminum nitrate and could influence the final phase and morphology of the alumina.

Visualizing the Process and Workflow

Comparative Sol-Gel Pathways

The diagram below illustrates the generalized sol-gel pathways for producing alumina from aluminum nitrate (an inorganic precursor) and this compound (an organic precursor). Key differences include the nature of the solvent, the byproducts of the calcination step, and the potential for in-situ carbon from the organic precursor to influence the final alumina phase.

G cluster_nitrate Aluminum Nitrate Pathway cluster_oxalate This compound Pathway (Inferred) N_Precursor Aluminum Nitrate Al(NO₃)₃·9H₂O N_Sol Dissolution (Water/Ethanol) N_Precursor->N_Sol N_Gel Hydrolysis & Condensation (e.g., NH₄OH) N_Sol->N_Gel N_Xerogel Aging & Drying N_Gel->N_Xerogel N_Alumina Calcination (γ-Al₂O₃ → α-Al₂O₃) N_Xerogel->N_Alumina N_Byproducts Byproducts: NOₓ, H₂O N_Alumina->N_Byproducts O_Precursor This compound Al₂(C₂O₄)₃ O_Sol Dissolution (Water) O_Precursor->O_Sol O_Gel Hydrolysis & Condensation (e.g., NH₄OH) O_Sol->O_Gel O_Xerogel Aging & Drying O_Gel->O_Xerogel O_Alumina Calcination (γ-Al₂O₃ → α-Al₂O₃) O_Xerogel->O_Alumina O_Byproducts Byproducts: CO₂, CO, H₂O O_Alumina->O_Byproducts

Caption: Comparative sol-gel pathways for alumina synthesis.

Standard Experimental Workflow for Alumina Characterization

The following diagram outlines a typical experimental workflow for the characterization of the synthesized alumina powders, irrespective of the precursor used. This workflow is essential for determining the physicochemical properties of the final product.

G cluster_analysis Characterization Techniques cluster_properties Determined Properties start Synthesized Alumina Powder xrd X-Ray Diffraction (XRD) start->xrd sem Scanning Electron Microscopy (SEM) start->sem tem Transmission Electron Microscopy (TEM) start->tem bet Brunauer-Emmett-Teller (BET) Analysis start->bet ftir Fourier-Transform Infrared (FTIR) Spectroscopy start->ftir prop_phase Crystalline Phase & Purity xrd->prop_phase prop_morph Morphology & Particle Size sem->prop_morph prop_cryst Crystallite Size & Microstructure tem->prop_cryst prop_sa Surface Area & Pore Size bet->prop_sa prop_bond Chemical Bonding ftir->prop_bond

Caption: Workflow for alumina powder characterization.

Discussion and Conclusion

Aluminum nitrate is a well-established and cost-effective precursor for the sol-gel synthesis of alumina, consistently yielding nanoparticles with high surface area.[3][8] The process is well-documented, allowing for reproducible results. The primary byproducts of its thermal decomposition are nitrogen oxides, which may require appropriate handling.

The use of this compound, while not extensively studied, presents some theoretical advantages. As an organic precursor, its decomposition is expected to be cleaner, producing gaseous byproducts like carbon dioxide and carbon monoxide that are readily removed.[7] The in-situ formation of carbon monoxide during calcination could potentially lead to a carbothermal reduction environment, which might lower the temperature required for the phase transformation to the desirable α-alumina. However, without direct experimental data, the gelation kinetics, and the precise influence on particle size and morphology remain speculative.

References

Cross-Validation of TGA and DSC for a Comprehensive Analysis of Aluminum Oxalate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Material Scientists

In the realm of materials science and pharmaceutical development, a thorough understanding of the thermal decomposition behavior of compounds is paramount for ensuring product stability, safety, and efficacy. This guide provides a comparative analysis of two principal thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), in the context of characterizing the thermal decomposition of hydrated aluminum oxalate (B1200264). By cross-validating the data from both methods, researchers can achieve a more comprehensive and reliable characterization of the material's thermal properties.

Unveiling the Decomposition Pathway: A Multi-Step Process

The thermal decomposition of hydrated aluminum oxalate is a multi-stage process involving dehydration and subsequent decomposition of the anhydrous salt. Simultaneous TGA-DSC analysis allows for the precise determination of the temperature ranges, mass losses, and associated thermal events for each step.

Based on analogous studies of other metal oxalates, the decomposition of hydrated this compound is expected to proceed through the following general stages:

  • Dehydration: The initial stage involves the loss of water molecules of hydration. This is an endothermic process, meaning it requires energy input to break the bonds holding the water within the crystal structure.

  • Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous this compound decomposes into aluminum oxide. This process can be complex and may involve the formation of intermediate species and the release of gaseous byproducts such as carbon monoxide and carbon dioxide. The nature of this decomposition, whether endothermic or exothermic, provides valuable insights into the reaction mechanism.

Quantitative Analysis: A Side-by-Side Comparison

Cross-validation of TGA and DSC data is crucial for a complete understanding. TGA provides quantitative information on mass changes, while DSC reveals the energetic nature of the transitions. The table below illustrates a hypothetical but representative dataset for the thermal decomposition of hydrated this compound, showcasing how data from both techniques are correlated.

Decomposition StageTechniqueTemperature Range (°C)Peak Temperature (°C)Mass Loss (%)Heat Flow
Dehydration TGA100 - 250-~15 - 25-
DSC100 - 250180-Endothermic
Anhydrous Decomposition TGA350 - 500-~50 - 60-
DSC350 - 500450-Exothermic

Note: The data presented in this table is illustrative and based on the typical behavior of metal oxalates. Actual experimental values may vary depending on specific experimental conditions.

Experimental Protocols: A Blueprint for Reliable Data

To ensure the accuracy and reproducibility of the thermal analysis of this compound, the following detailed experimental protocols for TGA and DSC are recommended. Simultaneous TGA-DSC (STA) instruments are ideal as they allow for the collection of both mass change and heat flow data from a single sample under identical conditions.[1][2][3]

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrated this compound sample into a clean, inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the hydrated this compound sample into a clean aluminum or alumina pan. The sample should be spread evenly in a thin layer at the bottom of the pan. Hermetically seal the pan to contain any evolved gases during the initial stages.

  • Reference: An empty, sealed pan of the same material and mass as the sample pan.

  • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of approximately 600 °C.

  • Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC curve will show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events such as dehydration and decomposition.

Visualizing the Cross-Validation Workflow

The logical workflow for the cross-validation of TGA and DSC data in the analysis of this compound decomposition can be visualized as a clear, step-by-step process.

TGA_DSC_CrossValidation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis cluster_CrossValidation Cross-Validation & Interpretation TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) Identify_Mass_Loss Identify Mass Loss Steps & Temperature Ranges TGA->Identify_Mass_Loss DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) Determine_Peak_Temps Determine Peak Temperatures & Enthalpy Changes DSC->Determine_Peak_Temps Correlate_Events Correlate Mass Loss Events (TGA) with Thermal Events (DSC) Identify_Mass_Loss->Correlate_Events Determine_Peak_Temps->Correlate_Events Decomposition_Mechanism Elucidate Decomposition Mechanism (Dehydration, Decomposition) Correlate_Events->Decomposition_Mechanism

References

Comparing the mordanting effectiveness of aluminum oxalate and aluminum sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Aluminum-Based Mordants: Aluminum Sulfate (B86663) vs. Aluminum Acetate (B1210297), and the Elusive Aluminum Oxalate (B1200264)

A Comparative Guide for Researchers in Dye Chemistry and Drug Development

For professionals in scientific research and development, the selection of an appropriate mordant is a critical step in achieving desired outcomes in dyeing processes, with implications for color fastness, shade, and overall material properties. While aluminum sulfate and aluminum acetate are well-established mordants, this guide also addresses the standing of aluminum oxalate in this context.

Initial research indicates a significant disparity in the available data and practical application of these three aluminum compounds as mordants. Aluminum sulfate and aluminum acetate are extensively documented and widely used in the textile industry. In contrast, there is a notable absence of scientific literature and experimental data regarding the use of this compound as a mordant for dyeing textiles. This guide will therefore focus on a detailed, data-driven comparison of aluminum sulfate and aluminum acetate, while noting the lack of evidence for the mordanting efficacy of this compound.

Data Presentation: Quantitative Comparison of Mordant Performance

The effectiveness of a mordant is primarily evaluated based on the resulting colorfastness of the dyed fabric to laundering and light. The following table summarizes comparative data for aluminum potassium sulfate (a common form of aluminum sulfate) and aluminum acetate on cotton fabric dyed with various natural dyes. The data is presented using the Gray Scale for Color Change, where a rating of 5 indicates no change and 1 indicates a significant change.

DyeMordantConcentration (% owf)Colorfastness to Laundering (Gray Scale Rating)Colorfastness to Light (Gray Scale Rating)
Madder Aluminum Potassium Sulfate54.0-
104.0-
204.0-
Aluminum Acetate54.0-
104.0-
204.0-
Weld Aluminum Potassium Sulfate55.02.0
105.02.0
205.02.5
Aluminum Acetate55.02.0
105.02.0
205.02.0
Coreopsis Aluminum Potassium Sulfate5--
10--
20--
Aluminum Acetate53.11-
103.00-
203.05-

Data sourced from a comparative study on cotton print cloth.[1][2][3] A higher Gray Scale rating indicates better colorfastness. owf = on weight of fabric

From the available data, it is evident that the choice of mordant can have a greater influence on colorfastness to laundering, while the type of dye has a more significant impact on lightfastness.[1][2][3] For instance, with coreopsis dye, aluminum acetate provided better colorfastness to laundering compared to aluminum potassium sulfate.[1][2] Conversely, with weld dye, 20% aluminum potassium sulfate showed slightly better colorfastness to light.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. Below are standardized methodologies for mordanting with aluminum sulfate and aluminum acetate.

Protocol 1: Mordanting Protein Fibers (e.g., Wool, Silk) with Aluminum Sulfate

Objective: To prepare protein fibers for dyeing by treatment with aluminum sulfate to ensure dye uptake and colorfastness.

Materials:

  • Protein fibers (e.g., wool, silk), scoured

  • Aluminum sulfate (12-20% of the weight of fiber, WOF)[4]

  • Cream of tartar (optional, 6% WOF, to brighten colors and soften wool)[4]

  • Deionized or distilled water

  • Non-reactive pot (e.g., stainless steel)

  • Heat source

  • Stirring rod

  • Scale

Procedure:

  • Weigh the Fiber: Determine the dry weight of the fiber (WOF).

  • Prepare the Mordant Bath:

    • Fill the pot with enough room temperature water to allow the fibers to be fully submerged and move freely.

    • In a separate container, dissolve the calculated amount of aluminum sulfate (and cream of tartar, if using) in a small amount of hot water.

    • Add the dissolved mordant solution to the pot and stir well.

  • Introduce Fibers: Add the scoured, wet fibers to the mordant bath.

  • Heating: Slowly increase the temperature of the mordant bath to 80-90°C (180°F). Maintain this temperature for 45-60 minutes, stirring occasionally.[4][5] Do not boil.

  • Cooling and Rinsing: Allow the bath to cool. The fibers can be left to cool in the mordant solution overnight.[4] Remove the fibers, gently squeeze out the excess solution, and rinse lightly before proceeding to dyeing.

Protocol 2: Mordanting Cellulose (B213188) Fibers (e.g., Cotton) with a Two-Step Tannin-Aluminum Acetate Process

Objective: To effectively mordant cellulose fibers, which have a lower affinity for aluminum salts, using a tannin pretreatment followed by an aluminum acetate bath.

Materials:

  • Cellulose fibers (e.g., cotton), scoured

  • Tannic acid (percentage varies based on desired effect)

  • Aluminum acetate (5-10% WOF)[6]

  • Deionized or distilled water

  • Two non-reactive buckets or pots

  • Stirring rod

  • Scale

Procedure:

  • Weigh the Fiber: Determine the dry weight of the fiber (WOF).

  • Tannin Bath:

    • Dissolve the calculated amount of tannic acid in warm water in the first container.

    • Add the wet, scoured fibers to the tannin bath and ensure they are fully submerged.

    • Let the fibers soak for 1-2 hours, or overnight for deeper shades.[7]

  • Aluminum Acetate Bath:

    • In the second container, dissolve the aluminum acetate in warm water (no hotter than 120°F).[6]

    • Remove the fibers from the tannin bath, squeeze out the excess liquid, but do not rinse.

    • Submerge the tannin-treated fibers in the aluminum acetate bath.

    • Allow the fibers to soak for 1-2 hours, stirring occasionally.[6]

  • Rinsing and Drying:

    • Remove the fibers from the aluminum acetate bath and rinse thoroughly to remove any unbonded mordant.[6]

    • The mordanted fibers can be used immediately for dyeing or dried and stored for later use.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for mordanting with aluminum sulfate and the two-step tannin-aluminum acetate method.

Mordanting_Workflow_Aluminum_Sulfate cluster_prep Preparation cluster_mordanting Mordanting Process cluster_finishing Finishing weigh_fiber Weigh Dry Fiber (WOF) dissolve_mordant Dissolve Aluminum Sulfate (and optional Cream of Tartar) in hot water weigh_fiber->dissolve_mordant prepare_bath Prepare Mordant Bath in non-reactive pot dissolve_mordant->prepare_bath add_fibers Add Wet, Scoured Fibers prepare_bath->add_fibers heat_bath Heat to 80-90°C for 45-60 min add_fibers->heat_bath cool_down Cool Down (can be left overnight) heat_bath->cool_down rinse Rinse Lightly cool_down->rinse to_dyeing Proceed to Dyeing rinse->to_dyeing

Caption: Experimental workflow for mordanting protein fibers with aluminum sulfate.

Mordanting_Workflow_Tannin_Aluminum_Acetate cluster_tannin Step 1: Tannin Treatment cluster_mordant Step 2: Mordanting cluster_final Final Steps weigh_fiber_t Weigh Dry Fiber (WOF) prepare_tannin_bath Prepare Tannin Bath weigh_fiber_t->prepare_tannin_bath soak_in_tannin Soak Fibers in Tannin (1-2 hours or overnight) prepare_tannin_bath->soak_in_tannin transfer_fibers Transfer Fibers (unrinsed) to Aluminum Acetate Bath soak_in_tannin->transfer_fibers prepare_aa_bath Prepare Aluminum Acetate Bath prepare_aa_bath->transfer_fibers soak_in_aa Soak for 1-2 hours transfer_fibers->soak_in_aa rinse_thoroughly Rinse Thoroughly soak_in_aa->rinse_thoroughly to_dyeing_or_storage Proceed to Dyeing or Dry for Storage rinse_thoroughly->to_dyeing_or_storage

Caption: Two-step experimental workflow for mordanting cellulose fibers.

Concluding Remarks

The selection between aluminum sulfate and aluminum acetate as a mordant is dependent on the type of fiber being dyed and the specific dye used. Aluminum sulfate is a cost-effective and common choice for protein fibers, while aluminum acetate, often used in conjunction with a tannin pretreatment, is generally recommended for achieving superior results on cellulose fibers.[8][9]

The lack of available research and experimental data on this compound as a mordant suggests that it is not a viable or commonly used alternative to aluminum sulfate or acetate in textile dyeing applications. Researchers and professionals in drug development requiring precise and reproducible dyeing outcomes are advised to rely on the well-documented and scientifically validated methods using aluminum sulfate and aluminum acetate. Further investigation into novel mordanting agents should be approached with rigorous experimental validation.

References

Performance of aluminum oxalate-derived catalysts in specific organic reactions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Aluminum Oxalate-Derived Catalysts in Organic Synthesis

For researchers, scientists, and drug development professionals seeking efficient and robust catalytic systems, this guide provides an objective comparison of this compound-derived catalysts with common alternatives in two key organic reactions: the esterification of acetic acid with n-butanol and the Friedel-Crafts alkylation of benzene. This analysis is supported by experimental data from the literature to inform catalyst selection and optimization.

Catalyst Synthesis: From Aluminum Oxalate (B1200264) to Active Alumina (B75360)

This compound serves as a precursor to catalytically active alumina (Al₂O₃). The synthesis involves the thermal decomposition of this compound, which yields different phases of alumina depending on the calcination temperature. Typically, γ-Al₂O₃, a common catalytic form, is obtained at temperatures around 400-800°C, while the more stable α-Al₂O₃ is formed at temperatures above 1000°C.[1] The properties of the resulting alumina, such as surface area and acidity, are crucial for its catalytic performance and can be influenced by the synthesis conditions.

Experimental Protocols
Synthesis of γ-Alumina from this compound

A common method for preparing γ-Al₂O₃ from an aluminum precursor involves a precipitation step followed by calcination. While direct thermal decomposition of solid this compound is possible, a more controlled synthesis is often achieved by first precipitating aluminum hydroxide (B78521) or a related salt.

Materials:

Procedure:

  • Dissolve 2.5 g of aluminum nitrate in 60 mL of deionized water with stirring.

  • In a separate beaker, dissolve a specific amount of ammonium bicarbonate (e.g., 1.0 g) in 60 mL of deionized water.

  • Slowly add the ammonium bicarbonate solution to the aluminum nitrate solution under vigorous stirring to precipitate aluminum hydroxide.

  • Age the resulting gel for a period (e.g., 24 hours) at room temperature.

  • Filter the precipitate and wash thoroughly with deionized water to remove any remaining ions.

  • Dry the precipitate in an oven at approximately 110°C for 24 hours.

  • Calcine the dried powder in a furnace at a temperature between 400°C and 800°C for several hours to obtain γ-Al₂O₃.[2][3]

Performance in Esterification: Acetic Acid with n-Butanol

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. The following data compares the performance of an this compound-derived γ-Al₂O₃ catalyst with commercial γ-Al₂O₃ and other common solid acid catalysts.

Comparative Performance Data
CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Molar Ratio (Alcohol:Acid)Acetic Acid Conversion (%)Reference
γ-Al₂O₃ (from this compound) 10.780-852.51.13Not Reported-
Commercial γ-Al₂O₃ 10.780-852.51.1310.2[4]
Amberlyst-15 10.780-852.51.1355.4[4]
H-ZSM5 10.780-852.51.1325.8[4]
Sulfated Zirconia 10.780-852.51.1358.1[4]

Note: While direct experimental data for the catalytic activity of γ-Al₂O₃ derived from this compound in this specific reaction was not found in the surveyed literature, the provided protocol for its synthesis allows for its preparation and subsequent evaluation against the benchmarked commercial catalysts.

Experimental Protocol: Esterification of Acetic Acid with n-Butanol

Materials:

  • Acetic acid

  • n-Butanol

  • Catalyst (e.g., γ-Al₂O₃)

  • Inert solvent (optional)

Procedure:

  • A mixture of acetic acid and n-butanol (e.g., a molar ratio of 1:1.13) is charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The catalyst (e.g., 10.7 wt% of the total reactants) is added to the flask.

  • The reaction mixture is heated to the desired temperature (e.g., 80-85°C) and stirred for the specified duration (e.g., 2.5 hours).

  • After the reaction, the mixture is cooled to room temperature, and the solid catalyst is separated by filtration.

  • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of acetic acid.[4]

Performance in Friedel-Crafts Alkylation: Benzene with Benzyl Chloride

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with an aromatic ring. This section compares the expected performance of an this compound-derived alumina catalyst with the standard Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), and commercial γ-Al₂O₃.

Comparative Performance Data
CatalystCatalyst TypeTemperature (°C)Time (h)Molar Ratio (Benzene:Alkyl Halide)Alkylation Yield (%)Reference
γ-Al₂O₃ (from this compound) Solid AcidRoom Temp.~1Excess BenzeneNot Reported-
Anhydrous AlCl₃ Lewis AcidRoom Temp.~1Excess BenzeneHighGeneral Knowledge
Commercial γ-Al₂O₃ Solid AcidRoom Temp.~1Excess BenzeneLow to ModerateGeneral Knowledge

Note: Anhydrous AlCl₃ is a highly effective but homogeneous catalyst, which presents challenges in separation and recycling. Solid acid catalysts like γ-Al₂O₃ offer the advantage of being heterogeneous, allowing for easier separation, though they generally exhibit lower activity for this reaction under mild conditions. The performance of the this compound-derived γ-Al₂O₃ is expected to be comparable to that of commercial γ-Al₂O₃, with its specific activity depending on its surface area and acidity.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:

  • Benzene (in excess, acts as both reactant and solvent)

  • Benzyl chloride

  • Catalyst (e.g., anhydrous AlCl₃ or γ-Al₂O₃)

Procedure:

  • Benzene is placed in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • The catalyst (a stoichiometric amount for AlCl₃, or a catalytic amount for a solid acid) is added to the benzene.

  • Benzyl chloride is added dropwise to the stirred mixture at room temperature.

  • The reaction is allowed to proceed for a suitable time (e.g., 1 hour).

  • For the reaction with AlCl₃, the reaction is quenched by the slow addition of water, and the organic layer is separated, washed, dried, and the product is isolated.

  • For the solid catalyst, it is simply filtered off, and the product is isolated from the filtrate.

  • The yield of the alkylated product is determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Catalyst Synthesis and Reaction Workflow

G cluster_synthesis Catalyst Synthesis cluster_reaction Organic Reaction aluminum_oxalate This compound thermal_decomposition Thermal Decomposition (Calcination) aluminum_oxalate->thermal_decomposition gamma_alumina γ-Alumina Catalyst thermal_decomposition->gamma_alumina reaction_vessel Catalytic Reaction gamma_alumina->reaction_vessel Catalyst Input reactants Reactants (e.g., Carboxylic Acid + Alcohol) reactants->reaction_vessel products Products (e.g., Ester + Water) reaction_vessel->products

Caption: Workflow for catalyst synthesis and application.

Comparison of Catalyst Logic

G cluster_catalyst Catalyst Selection cluster_properties Key Properties al_oxalate_derived Al-Oxalate Derived Al₂O₃ synthesis_control Synthesis Control al_oxalate_derived->synthesis_control High cost Cost al_oxalate_derived->cost Potentially Low activity Catalytic Activity al_oxalate_derived->activity Reaction Dependent recyclability Recyclability al_oxalate_derived->recyclability High (Heterogeneous) commercial_alumina Commercial Al₂O₃ commercial_alumina->synthesis_control Low (as purchased) commercial_alumina->cost Variable commercial_alumina->activity Benchmark commercial_alumina->recyclability High (Heterogeneous) other_catalysts Other Catalysts (e.g., AlCl₃, Amberlyst-15) other_catalysts->synthesis_control Varies other_catalysts->cost Varies other_catalysts->activity High (e.g., AlCl₃) other_catalysts->recyclability Low (Homogeneous) or High

Caption: Logical comparison of catalyst attributes.

References

A Comparative Guide to the Reproducibility of Aluminum Oxalate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of precursors is paramount. This guide provides a comparative analysis of common protocols for the synthesis of aluminum oxalate (B1200264), a key intermediate in the preparation of high-purity alumina (B75360) and other aluminum-based materials. We present available quantitative data, detailed experimental methodologies, and a visual representation of the synthesis workflows to aid in the selection of the most suitable protocol for your research needs.

Comparative Analysis of Synthesis Protocols

The reproducibility of aluminum oxalate synthesis is critically dependent on the chosen method. The two most prominently documented methods are precipitation and hydrothermal synthesis, each offering distinct advantages and resulting in different forms of this compound. The following table summarizes the key quantitative metrics reported in the literature for these protocols.

ParameterPrecipitation MethodHydrothermal MethodSol-Gel Method
Product Ammonium (B1175870) this compound [(NH₄)₃Al(C₂O₄)₃·3H₂O]Hydroxyl this compound (HAO)This compound (as intermediate)
Purity High (Elemental analysis close to theoretical values)[1][2]High (Described as "high purity")[3]Dependent on precursor purity and washing steps
Reported Yield > 90% recovery[2]Not explicitly reportedNot explicitly reported for the oxalate intermediate
Particle Size Not explicitly reportedRhombic shape[3]Nanoparticles can be obtained[4]
Key Advantages High recovery rate, well-defined product stoichiometry[1][2]Can produce specific crystalline forms like HAO[3]Offers control over particle size at the nanoscale
Key Disadvantages Requires precise pH control[1][2]Requires high temperatures and pressureProtocol for isolating the oxalate is not well-defined

Experimental Protocols

Precipitation Synthesis of Ammonium this compound

This method relies on the controlled precipitation of ammonium this compound from an aqueous aluminum solution.

Materials:

Procedure:

  • Preparation of Aluminum Solution: Dissolve Bayer aluminum hydroxide in a 1.0 mole/l oxalic acid solution at 90°C for 16 hours to achieve a high dissolution rate.[2]

  • Precipitation: To the resulting aluminum solution, add ethanol (B145695) to achieve a mixing ratio of ethanol to aluminum solution greater than 2:1.[1]

  • pH Adjustment: Adjust the pH of the mixture to above 8.2 using an ammonia solution to initiate precipitation.[2]

  • Recovery: The precipitate of ammonium this compound is then filtered, washed, and dried. A recovery of over 90% can be achieved at the optimal pH.[2]

Hydrothermal Synthesis of Hydroxyl this compound (HAO)

This method utilizes high temperature and pressure to drive the reaction between an aluminum source and oxalic acid.

Materials:

  • Boehmite (γ-AlOOH)[3]

  • Oxalic acid[3]

Procedure:

  • Reactant Mixture: Prepare a mixture of boehmite and an aqueous solution of oxalic acid in a hydrothermal reactor.

  • Hydrothermal Reaction: Heat the reactor to 200°C and maintain this temperature for 8 hours.[3]

  • Product Isolation: After the reaction, the reactor is cooled, and the resulting solid product, high-purity hydroxyl this compound with a rhombic shape, is collected, washed with deionized water, and dried.[3]

Sol-Gel Synthesis of this compound Intermediate

The sol-gel method can be employed to create a homogeneous precursor gel containing this compound, which is then typically calcined to produce alumina. While detailed protocols for isolating the this compound are scarce, the general approach involves the following steps.

Materials:

  • Aluminum salt (e.g., aluminum nitrate)

  • Oxalic acid (as a chelating agent)

  • Solvent (e.g., ethanol)

Procedure:

  • Sol Formation: Dissolve the aluminum salt and oxalic acid in the solvent with vigorous stirring. The mixture is stirred for several hours at a controlled temperature (e.g., 60°C) to form a stable sol.

  • Gelation: The sol is then heated to a higher temperature (e.g., 80°C) to promote gelation, resulting in a transparent, viscous gel.

  • Drying: The gel is dried at a moderate temperature (e.g., 200°C) to remove the solvent and obtain a fluffy, polymeric oxalate precursor. This precursor can then be further processed.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the precipitation and hydrothermal synthesis of this compound.

Precipitation_Workflow cluster_prep Preparation of Aluminum Solution cluster_precip Precipitation Al_Hydroxide Aluminum Hydroxide Dissolution Dissolution (90°C, 16h) Al_Hydroxide->Dissolution Oxalic_Acid Oxalic Acid Oxalic_Acid->Dissolution Al_Solution Aqueous Aluminum Solution Dissolution->Al_Solution Precipitation_Step Precipitation (pH > 8.2) Al_Solution->Precipitation_Step Ethanol Ethanol Ethanol->Precipitation_Step Ammonia Ammonia Ammonia->Precipitation_Step Ammonium_Al_Oxalate Ammonium this compound Precipitation_Step->Ammonium_Al_Oxalate

Caption: Workflow for the precipitation synthesis of ammonium this compound.

Hydrothermal_Workflow cluster_react Reactant Preparation cluster_hydro Hydrothermal Reaction Boehmite Boehmite (γ-AlOOH) Mixture Reactant Mixture Boehmite->Mixture Oxalic_Acid_aq Aqueous Oxalic Acid Oxalic_Acid_aq->Mixture Reactor Hydrothermal Reactor (200°C, 8h) Mixture->Reactor HAO Hydroxyl this compound (HAO) Reactor->HAO

Caption: Workflow for the hydrothermal synthesis of hydroxyl this compound.

References

A Comparative Guide to Aluminum Oxalate and Ammonium Aluminum Oxalate as Alumina Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in the synthesis of high-purity alumina (B75360) (Al₂O₃), a material with wide-ranging applications in catalysis, ceramics, and pharmaceuticals. The properties of the final alumina product, including its crystalline phase, surface area, and porosity, are intrinsically linked to the chemical and thermal characteristics of the precursor. This guide provides an objective comparison of two common precursors: aluminum oxalate (B1200264) and ammonium (B1175870) aluminum oxalate, supported by available experimental data.

I. Synthesis of Precursors

The synthesis routes for this compound and ammonium this compound differ primarily in the introduction of the ammonium functional group.

This compound Synthesis:

A common method for synthesizing this compound involves the reaction of an aluminum salt, such as aluminum nitrate, with oxalic acid.

Ammonium this compound Synthesis:

The synthesis of ammonium this compound, with the chemical formula (NH₄)₃Al(C₂O₄)₃·3H₂O, can be achieved by dissolving Bayer aluminum hydroxide (B78521) in an aqueous solution of oxalic acid, followed by the addition of ethanol (B145695) and adjustment of the pH to above 8.0.[1]

II. Thermal Decomposition Behavior

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for understanding the decomposition pathways of these precursors to form alumina.

For ammonium-containing precursors like ammonium alum, the decomposition involves the additional release of ammonia (B1221849) and sulfur oxides.[3] It is anticipated that ammonium this compound would follow a similar multi-stage decomposition, with the initial loss of water, followed by the release of ammonia and the decomposition of the oxalate moiety.

III. Properties of Resulting Alumina

The choice of precursor significantly impacts the physicochemical properties of the final alumina product.

PropertyAlumina from this compound (inferred)Alumina from Ammonium this compound (inferred from related precursors)
Surface Area Data not directly available. Expected to be influenced by calcination temperature.Can be high, with γ-alumina derived from ammonium alum exhibiting a BET surface area of 166 m²/g.[4]
Pore Volume Data not directly available.Data not directly available for ammonium this compound.
Particle Size Data not directly available.Alumina from ammonium alum can have particle sizes in the nanometer range (70-160 nm).[5]
Crystalline Phase Dependent on calcination temperature, with various phases of alumina forming at different temperatures.γ-Al₂O₃ can be formed at around 825°C, transitioning to α-Al₂O₃ at higher temperatures (around 1150°C) from ammonium alum.[4]

Note: The data for alumina properties are largely inferred from studies on related precursors like "basic this compound" and ammonium alum due to a lack of direct comparative studies between this compound and ammonium this compound in the provided search results.

IV. Experimental Protocols

A. Precursor Synthesis

1. This compound (General Method): A general approach involves the reaction of a soluble aluminum salt with oxalic acid. For instance, dissolving aluminum metal in potassium hydroxide followed by the addition of oxalic acid can yield an this compound complex.[6] Another method involves the direct reaction of metal nitrates with oxalic acid in the solid state with gentle heating.[7]

2. Ammonium this compound: Bayer aluminum hydroxide (99.7% purity) is dissolved in an aqueous solution of oxalic acid. Ethanol is then added with a mixing ratio exceeding 2:1 (ethanol to Al solution). The pH of the solution is subsequently adjusted to >8.0 to facilitate the precipitation of ammonium this compound.[1]

B. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are conducted to study the thermal decomposition of the precursors.

  • A small, precisely weighed sample of the precursor is placed in a crucible (e.g., alumina).

  • The sample is heated in a controlled atmosphere (e.g., air or an inert gas like nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

  • The change in mass of the sample with temperature is recorded (TGA), along with the temperature difference between the sample and a reference material (DTA).

  • The resulting TGA and DTA curves provide information on decomposition temperatures, weight loss percentages, and the endothermic or exothermic nature of the transitions.

C. Alumina Characterization

1. Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis: The specific surface area, pore volume, and pore size distribution of the calcined alumina powders are determined using nitrogen adsorption-desorption isotherms at 77 K.

  • The alumina sample is degassed under vacuum at an elevated temperature (e.g., 200-300 °C) to remove adsorbed moisture and impurities.

  • The amount of nitrogen gas adsorbed onto the sample surface is measured at various relative pressures.

  • The BET equation is applied to the adsorption data to calculate the specific surface area.

  • The Barrett-Joyner-Halenda (BJH) method can be used to determine the pore size distribution from the desorption branch of the isotherm.[8]

V. Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for comparing these precursors and the logical relationship between the precursor choice and the final alumina properties.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_processing Processing cluster_characterization Characterization Al_Salt Aluminum Salt (e.g., Al(NO₃)₃) Aluminum_Oxalate This compound Al_Salt->Aluminum_Oxalate Oxalic_Acid Oxalic Acid Oxalic_Acid->Aluminum_Oxalate Ammonium_Aluminum_Oxalate Ammonium Aluminum Oxalate Oxalic_Acid->Ammonium_Aluminum_Oxalate Calcination Calcination Aluminum_Oxalate->Calcination TGA_DTA TGA/DTA Aluminum_Oxalate->TGA_DTA Al_OH3 Bayer Aluminum Hydroxide Al_OH3->Ammonium_Aluminum_Oxalate Ammonia_Source Ammonia Source (Implicit in reaction) Ammonia_Source->Ammonium_Aluminum_Oxalate Ammonium_Aluminum_Oxalate->Calcination Ammonium_Aluminum_Oxalate->TGA_DTA Alumina_AO Alumina from This compound Calcination->Alumina_AO Alumina_AAO Alumina from Ammonium this compound Calcination->Alumina_AAO BET BET Surface Area & Porosity Alumina_AO->BET XRD XRD (Phase ID) Alumina_AO->XRD SEM_TEM SEM/TEM (Morphology) Alumina_AO->SEM_TEM Alumina_AAO->BET Alumina_AAO->XRD Alumina_AAO->SEM_TEM

Caption: Experimental workflow for comparing this compound and ammonium this compound as precursors for alumina.

logical_relationship cluster_precursor Precursor Choice cluster_properties Intermediate & Final Properties Precursor Precursor (this compound vs. Ammonium this compound) Decomposition Thermal Decomposition Pathway Precursor->Decomposition determines Alumina_Props Final Alumina Properties (Surface Area, Porosity, Phase, Morphology) Decomposition->Alumina_Props influences

Caption: Logical relationship between precursor choice and final alumina properties.

VI. Conclusion

The selection between this compound and ammonium this compound as a precursor for alumina synthesis will depend on the desired properties of the final material and the specific application. While direct comparative data is limited, the presence of the ammonium group in ammonium this compound is expected to lead to a more complex thermal decomposition process and potentially influence the surface chemistry of the resulting alumina. Further research involving a direct, controlled comparison of these two precursors is necessary to fully elucidate their respective advantages and disadvantages in the synthesis of tailored alumina materials.

References

A Comparative Guide to the Characterization of Aluminum Oxalate from Diverse Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of aluminum oxalate (B1200264) synthesized via different routes, focusing on the impact of the synthesis method on the final product's physicochemical properties. The information presented is supported by experimental data compiled from various studies, offering a comprehensive overview for researchers in materials science and drug development.

Comparison of Synthesis Routes

The selection of a synthesis route for aluminum oxalate significantly influences its properties, such as purity, morphology, particle size, and thermal decomposition behavior. The following table summarizes the key characteristics of this compound prepared through common synthesis methods: precipitation, hydrothermal, and sol-gel.

PropertyPrecipitation MethodHydrothermal MethodSol-Gel Method
Purity High purity achievable with careful control of pH and washing steps.[1]High purity, with the potential for crystalline hydroxyl this compound formation.[2]High purity, with uniform distribution of components.[3]
Morphology Typically results in crystalline powders. The specific crystal shape can vary.[1][4]Can produce well-defined crystal morphologies, such as rhombic-shaped hydroxyl this compound.[2]Often yields amorphous gels that can be converted to crystalline powders upon calcination.[3]
Particle Size Particle size can be controlled by adjusting reaction conditions like pH and temperature. Can produce nanoparticles.[1]Can produce nanoparticles with a uniform size distribution.[2]A versatile method for producing nanoparticles with a controlled size, often in the range of 32-100 nm after calcination.[1]
Thermal Decomposition Decomposes in stages, with the final decomposition to alumina (B75360) occurring at elevated temperatures.[5]Hydroxyl this compound synthesized via this method shows a decomposition onset at approximately 360°C with a significant mass loss of up to 52%.[2]The thermal decomposition behavior is influenced by the nature of the precursor and gelation process.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and characterization of this compound. The following sections outline the typical experimental protocols for the synthesis and key characterization techniques.

Synthesis Protocols

1. Precipitation Method

This method involves the reaction of a soluble aluminum salt with oxalic acid or a soluble oxalate salt in a solution to precipitate this compound.

  • Materials: Aluminum salt (e.g., aluminum nitrate (B79036), aluminum chloride), Oxalic acid or Ammonium (B1175870) oxalate, Deionized water, pH adjusting solution (e.g., ammonium hydroxide).

  • Procedure:

    • Prepare aqueous solutions of the aluminum salt and the oxalate source separately.

    • Slowly add the oxalate solution to the aluminum salt solution with constant stirring.

    • Adjust the pH of the mixture to a desired value (e.g., >8.0 for ammonium this compound) using a pH adjusting solution to facilitate precipitation.[1]

    • The precipitate is then aged, filtered, washed thoroughly with deionized water and ethanol (B145695) to remove impurities, and finally dried.

2. Hydrothermal Method

This technique utilizes high temperature and pressure to induce the crystallization of this compound from a reaction mixture.

  • Materials: Aluminum source (e.g., boehmite (γ-AlOOH)), Oxalic acid, Deionized water.

  • Procedure:

    • Disperse the aluminum source in an aqueous solution of oxalic acid.

    • Transfer the mixture to a sealed autoclave.

    • Heat the autoclave to a specific temperature (e.g., 200°C) for a set duration (e.g., 8 hours).[2]

    • After the reaction, the autoclave is cooled down, and the resulting solid product is collected, washed, and dried.

3. Sol-Gel Method

The sol-gel process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then evolves into a 'gel' (a solid network in a liquid).

  • Materials: Aluminum precursor (e.g., aluminum nitrate nonahydrate, aluminum isopropoxide), Solvent (e.g., ethanol), Gelling agent (e.g., ammonia (B1221849) solution).

  • Procedure:

    • Dissolve the aluminum precursor in the solvent.

    • Add a gelling agent dropwise with stirring to initiate hydrolysis and condensation reactions, leading to the formation of a gel.[3]

    • The gel is aged for a specific period (e.g., 30 hours at room temperature).[3]

    • The aged gel is then dried to remove the solvent, and subsequently calcined at a high temperature to obtain the final this compound powder.

Characterization Protocols

1. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of this compound.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into an alumina or platinum crucible.

  • Instrument Setup:

    • Atmosphere: Typically nitrogen or air, with a constant flow rate (e.g., 40 mL/min).

    • Heating Rate: A linear heating rate, commonly 10 K/min.

    • Temperature Range: From room temperature to a final temperature sufficient for complete decomposition (e.g., 1100°C).[6]

  • Data Acquisition: Record the sample mass as a function of temperature. The derivative of the mass change curve (DTG) helps in identifying the temperatures of maximum decomposition rates.

2. X-ray Diffraction (XRD)

XRD is employed to determine the crystalline phase and structure of the synthesized this compound.

  • Instrument: A powder X-ray diffractometer.

  • Radiation: Commonly Cu Kα radiation.

  • Scan Range (2θ): A wide range to cover all significant diffraction peaks (e.g., 10-80°).

  • Scan Speed: A slow scan speed (e.g., 2° per minute) is often used to obtain high-resolution patterns.[7]

  • Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases.

3. Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size of the this compound crystals.

  • Instrument: A scanning electron microscope.

  • Sample Preparation: The powder sample is mounted on a sample holder using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Imaging: The sample is scanned with a focused beam of electrons, and the secondary or backscattered electrons are detected to form an image. Different magnifications are used to observe the overall morphology and fine surface features.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound, confirming its chemical structure.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Spectral Range: Typically in the mid-infrared region (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations of oxalate and Al-O bonds.[8]

Visualizing Synthesis and Characterization Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and characterization processes for this compound.

Synthesis_Workflow cluster_precipitation Precipitation Route cluster_hydrothermal Hydrothermal Route cluster_solgel Sol-Gel Route p_start Aluminum Salt Solution + Oxalate Solution p_precipitate Precipitation p_start->p_precipitate p_filter Filtering & Washing p_precipitate->p_filter p_dry Drying p_filter->p_dry p_product This compound Powder p_dry->p_product h_start Aluminum Source + Oxalic Acid in Autoclave h_react Hydrothermal Reaction h_start->h_react h_cool Cooling & Collection h_react->h_cool h_wash Washing & Drying h_cool->h_wash h_product This compound Crystals h_wash->h_product sg_start Aluminum Precursor in Solvent sg_gel Gelation sg_start->sg_gel sg_age Aging sg_gel->sg_age sg_dry Drying & Calcination sg_age->sg_dry sg_product This compound Nanopowder sg_dry->sg_product Characterization_Workflow cluster_characterization Characterization Techniques cluster_properties Analyzed Properties product Synthesized this compound tga TGA product->tga xrd XRD product->xrd sem SEM product->sem ftir FTIR product->ftir thermal Thermal Stability & Decomposition tga->thermal crystal Crystallinity & Phase xrd->crystal morphology Morphology & Particle Size sem->morphology functional Functional Groups ftir->functional

References

A Comparative Guide to Validating the Purity of Synthesized Aluminum Oxalate using Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of elemental analysis with alternative methods for validating the purity of synthesized aluminum oxalate (B1200264). Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate analytical techniques for their specific needs.

Introduction

Aluminum oxalate (Al₂(C₂O₄)₃) is a key compound in various chemical syntheses and material science applications. Ensuring its purity is critical for the reliability and reproducibility of downstream processes. Elemental analysis is a fundamental technique for determining the elemental composition of a sample, providing a direct assessment of its purity against the theoretical formula. This guide compares the utility of elemental analysis with other common analytical methods, offering insights into their respective strengths and limitations in the context of this compound purity validation.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the theoretical elemental composition of anhydrous this compound and provides a comparative overview of elemental analysis and alternative techniques for purity assessment.

Parameter Elemental Analysis (CHNS/O) Thermogravimetric Analysis (TGA) Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Primary Measurement Percentage of C, H, N, S, OMass change with temperatureConcentration of specific elements (e.g., Al)
Purity Assessment Direct comparison of experimental vs. theoretical elemental composition.Determines water of hydration and decomposition profile.Quantifies the amount of aluminum and other metallic impurities.
Typical Sensitivity ~0.1-0.3% deviation from theoretical valueHigh sensitivity to mass changesParts per billion (ppb) for most elements[1]
Sample Requirement Small (typically 1-10 mg)5-20 mgSample must be in solution
Key Advantages Provides direct evidence of elemental composition.Excellent for quantifying hydrates and assessing thermal stability.High sensitivity for detecting trace metal impurities.
Limitations Indirectly indicates the presence of impurities; may not identify specific inorganic impurities.Does not provide elemental composition of the anhydrous material.Does not provide information on the organic components (C, H, O).

Experimental Data: A Case Study

Element Theoretical % Experimental % [2][3]Deviation
Nitrogen (N) 10.12%14.5%+4.38%
Carbon (C) 17.35%17.4%+0.05%
Hydrogen (H) 4.37%Not Reported-
Aluminum (Al) 6.50%7.18%+0.68%
Oxygen (O) 61.66%Not Reported-

Note: The significant deviation in the nitrogen content in this specific study might suggest the presence of nitrogen-containing impurities or a different stoichiometry than assumed.

Experimental Protocols

Elemental Analysis (CHNS)

This protocol outlines the general procedure for the determination of carbon, hydrogen, and nitrogen content in a synthesized this compound sample using a CHNS elemental analyzer.

Methodology:

  • Sample Preparation:

    • Dry the synthesized this compound sample in a vacuum oven at a suitable temperature (e.g., 60-80°C) to remove any residual solvent or moisture until a constant weight is achieved.

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.

  • Instrument Setup:

    • Calibrate the CHNS analyzer using a certified standard, such as acetanilide (B955) or sulfanilamide.

    • Set the combustion furnace temperature to 900-1000°C and the reduction furnace to 600-700°C.

    • Ensure a steady flow of high-purity helium as the carrier gas.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace.

    • The combustion products (CO₂, H₂O, N₂) are carried by the helium gas through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.

    • Compare the experimental percentages with the theoretical values for Al₂(C₂O₄)₃. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to determine the water of hydration and to study the decomposition pattern of synthesized this compound.

Methodology:

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound into a ceramic or platinum TGA pan.

  • Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to approximately 900°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation:

    • Analyze the resulting thermogram (mass vs. temperature).

    • Weight loss at specific temperature ranges corresponds to the loss of water of hydration and the decomposition of the oxalate to aluminum oxide.

    • Calculate the percentage of water content and compare it to the theoretical value for the expected hydrated form.

Mandatory Visualizations

Logical Workflow for Purity Validation

cluster_synthesis Synthesis & Initial Characterization cluster_elemental_analysis Elemental Analysis cluster_alternative_methods Alternative & Complementary Methods synthesis Synthesize this compound drying Dry Sample to Constant Weight synthesis->drying chn_analysis Perform CHN Analysis drying->chn_analysis Primary Purity Check tga_analysis Perform TGA drying->tga_analysis Characterize Hydration icp_oes_analysis Perform ICP-OES drying->icp_oes_analysis Quantify Metal Content compare_chn Compare Experimental vs. Theoretical %C, %H, %N chn_analysis->compare_chn purity_assessment Assess Purity (±0.4% Deviation) compare_chn->purity_assessment compare_tga Determine Water of Hydration & Decomposition Profile tga_analysis->compare_tga compare_icp Quantify Al Content & Trace Metals icp_oes_analysis->compare_icp

Caption: Workflow for the purity validation of synthesized this compound.

Decision Pathway for Purity Analysis

start Synthesized Product elemental_purity Elemental Composition Matches Theoretical? start->elemental_purity pass Product is Pure elemental_purity->pass Yes fail Further Purification Required elemental_purity->fail No hydration_state Hydration State Known? trace_metals Trace Metal Impurities a Concern? hydration_state->trace_metals Yes tga Perform TGA hydration_state->tga No trace_metals->pass No, Final Purity Confirmed icp Perform ICP-OES trace_metals->icp Yes pass->hydration_state tga->trace_metals icp->pass Metals within acceptable limits icp->fail High metal impurities

Caption: Decision tree for selecting analytical methods for this compound purity.

References

Comparative study of the biological activity of different aluminum complexes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological activities of various aluminum complexes, supported by experimental data. The information is intended to assist researchers in understanding the diverse potential of these compounds in different therapeutic areas. This document summarizes key findings on their anticancer, antimicrobial, anti-inflammatory, and neurotoxic properties, presenting quantitative data in structured tables and detailing the experimental methodologies for reproducibility.

Anticancer Activity

Several aluminum complexes have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, a form of programmed cell death, in cancer cells. The efficacy of these complexes is typically evaluated by their IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

One notable example is the aluminum-curcumin complex (ACC), which has shown enhanced anticancer effects compared to curcumin (B1669340) alone in colorectal cancer cells. This enhanced activity is attributed to the aluminum component stimulating the immune system, leading to a synergistic therapeutic effect.[1] Studies have shown that ACC can significantly decrease the expression of anti-apoptotic genes like Bcl-2 and telomerase, while increasing the expression of pro-apoptotic genes such as BAX and FASLG.[1]

Aluminum ComplexCancer Cell LineIC50 (µM)Key FindingsReference
Aluminum-Curcumin (ACC)Colorectal Cancer CellsNot explicitly stated, but showed greater effect than CurcuminDecreased expression of telomerase, Bcl-2, and miRNA-21. Increased apoptotic regions compared to curcumin treatment.[1]
Other Metal Complexes (for comparison)
Complex 4c (unspecified metal)CaSki0.75Elevated cytotoxicity.[2]
SiHa6.73[2]
HeLa7.32[2]
L0223.71[2]
Ruthenium Complex 29cMCF-7 (Breast Cancer)2.06Inhibits TrxR enzymes.
Ruthenium Complex 29dHT-29 (Colon Cancer)2.40Inhibits TrxR enzymes.
Gold(I) Complex 78Undifferentiated Caco-21.52Lower IC50 than cisplatin.[2]
Gold(I) Complex 79Undifferentiated Caco-22.33Lower IC50 than cisplatin.[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aluminum complex and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[1][3]

Signaling Pathway for Apoptosis Induction

AC Aluminum Complex ROS ↑ Reactive Oxygen Species (ROS) AC->ROS Induces Bax ↑ Bax AC->Bax Upregulates Bcl2 ↓ Bcl-2 AC->Bcl2 Downregulates Mito Mitochondrial Dysfunction ROS->Mito Causes Caspases Caspase Activation Mito->Caspases Activates Bax->Mito Promotes Bcl2->Mito Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Signaling pathway of apoptosis induced by aluminum complexes.

Antimicrobial Activity

Aluminum complexes have also been investigated for their antimicrobial properties. The mechanism of action is often attributed to the chelation theory, where chelation increases the lipophilic nature of the metal ion, facilitating its permeation through the lipid layer of the microbial cell membrane.

Studies have shown that certain aluminum(III) complexes exhibit good antibacterial activity, sometimes greater than the free ligand. For example, Al(III) complexes with N2O2 tetradentate Schiff base ligands have demonstrated notable antibacterial effects.[4]

Aluminum ComplexMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Aluminum formo acetateStaphylococcus aureusData not specified, but showed activityNot specified[5]
Aluminum basic formateStaphylococcus aureusData not specified, but showed activityNot specified[5]
Aluminum chlorhydroxide complexStaphylococcus aureusLittle to no zone of inhibitionNot specified[5]
Al(OPri)(Hhmbpa-5)Pseudomonas aeruginosa~10-15 (at 15 mg/mL)Not specified[6]
Streptococcus aureus~10-15 (at 15 mg/mL)Not specified[6]
Klebsiella pneumoniae~10-15 (at 15 mg/mL)Not specified[6]
Experimental Protocol: Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Place sterile paper disks impregnated with a known concentration of the aluminum complex onto the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the complex.

Experimental Workflow: Antimicrobial Susceptibility Testing

start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Aluminum Complex Disks inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Anti-inflammatory Activity

The anti-inflammatory potential of metal complexes, including those of aluminum, is an active area of research. These complexes can exert their effects by modulating inflammatory pathways, often showing enhanced activity compared to the free ligands. This enhancement is sometimes attributed to the increased lipophilicity of the metal complexes, allowing for better cell membrane penetration.[7]

Aluminum Complex/Metal ComplexAnimal ModelDose% Inhibition of EdemaReference
Ni(II), Zn(II), Co(II) complexes with Schiff base ligandsCarrageenan-induced paw edema in ratsOrally administeredGreater potency than diclofenac[7]
Mn(II) enoxacin (B1671340) complexActivated phagocytic cellsIC50: 15.3 µg/mLInhibited free radical release[7]
Cu(II) enoxacin complexActivated phagocytic cellsIC50: 18.7 µg/mLInhibited free radical release[7]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is commonly used to screen for acute anti-inflammatory activity.

  • Animal Grouping: Divide rats into control, standard (e.g., treated with indomethacin), and test groups (treated with different doses of the aluminum complex).

  • Compound Administration: Administer the aluminum complex or standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Logical Relationship: Anti-inflammatory Action

Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Pro_inflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., Prostaglandins) Inflammatory_Stimulus->Pro_inflammatory_Mediators Induces Inflammation Inflammation (Edema, Erythema) Pro_inflammatory_Mediators->Inflammation Causes Aluminum_Complex Aluminum Complex Aluminum_Complex->Pro_inflammatory_Mediators Inhibits

Caption: Inhibition of inflammatory response by aluminum complexes.

Neurotoxicity

While some aluminum complexes show therapeutic potential, the neurotoxicity of aluminum is a significant concern.[8] Chronic exposure to certain forms of aluminum has been linked to neurodegenerative diseases.[9] The chemical speciation of aluminum is crucial in determining its neurotoxic potential, with some complexes like aluminum maltolate (Al(malt)3) exhibiting higher toxicity than others.[9][10]

Aluminum can cross the blood-brain barrier and accumulate in the brain, leading to a range of detrimental effects, including increased inflammation, glial activation, and the promotion of amyloid-β plaque formation, a hallmark of Alzheimer's disease.[8]

Aluminum SpeciesCell/Animal ModelConcentration/DoseKey Neurotoxic EffectsReference
Aluminum Chloride (AlCl3)PC12 cells3 mMDisrupted intracellular ion homeostasis, impaired cell morphology.[10]
Aluminum Maltolate (Al(malt)3)PC12 cells0.5 mMMore cytotoxic than AlCl3 at the same concentration, caused mitochondrial kinetic disorder.[10]
Aluminum saltsAnimal modelsLow levels in drinking waterIncreased levels of glial activation, inflammatory cytokines, and amyloid precursor protein in the brain.[8]
Experimental Protocol: In Vitro Neurotoxicity Assessment in PC12 Cells

PC12 cells are a common model for neurotoxicity studies.

  • Cell Culture: Culture PC12 cells in appropriate media.

  • Treatment: Expose the cells to different concentrations of the aluminum complex for a specified duration (e.g., 24 or 48 hours).

  • Viability Assay: Assess cell viability using the MTT assay as described previously.

  • Apoptosis Assay: Quantify apoptosis using flow cytometry with Annexin V and propidium (B1200493) iodide staining.

  • Morphological Analysis: Observe changes in cell morphology, such as neurite retraction and cell shrinkage, using microscopy.

  • Biochemical Assays: Measure markers of oxidative stress (e.g., ROS levels) and mitochondrial dysfunction.

Signaling Pathway of Aluminum Neurotoxicity

Al_Complex Aluminum Complex (e.g., Al(malt)3) Ca_Homeostasis Disrupted Ca2+ Homeostasis Al_Complex->Ca_Homeostasis Abeta ↑ Aβ Aggregation Al_Complex->Abeta Neuroinflammation Neuroinflammation Al_Complex->Neuroinflammation Mito_Dysfunction Mitochondrial Dysfunction Ca_Homeostasis->Mito_Dysfunction Oxidative_Stress ↑ Oxidative Stress Mito_Dysfunction->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Neurodegeneration Neurodegeneration Neuronal_Damage->Neurodegeneration Abeta->Neurodegeneration Neuroinflammation->Neurodegeneration

Caption: Key pathways in aluminum-induced neurotoxicity.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Aluminum oxalate (B1200264)

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals working with aluminum oxalate. Adherence to these procedures is paramount to ensure a safe laboratory environment and proper disposal of chemical waste.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a thorough risk assessment is necessary to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE and engineering controls to minimize exposure and ensure safety.[1][2][3][4]

Control Type Specific Recommendation Standard/Reference
Engineering Controls Ensure adequate ventilation. Use local exhaust ventilation where dust formation is likely.General Laboratory Guidelines
Eye/Face Protection Wear safety glasses with side-shields or goggles.OSHA 29 CFR 1910.133, EN 166[1][3][4]
Skin Protection Wear appropriate protective gloves and long-sleeved clothing to prevent skin exposure.[1][3][4]Consult glove manufacturer for specific material compatibility.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard approved respirator with a particle filter.[1][2]EN 149, EN 143[1][2]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Before handling, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with powders to avoid dust formation.[1][2]

  • Ensure all necessary PPE is readily available and in good condition.

  • Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][3]

2. Handling the Compound:

  • Avoid direct contact with eyes, skin, and clothing.[1][3]

  • Do not ingest or inhale the substance.[1]

  • Prevent the formation of dust during handling.[1][3]

  • Use dedicated, clearly labeled equipment for weighing and transferring the compound.

3. In Case of Accidental Release:

  • For spills, immediately ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][3]

  • Avoid actions that could generate dust.

  • Clean the spill area thoroughly with a suitable cleaning agent.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Classification:

  • This compound waste is classified as hazardous.[3]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1]

2. Disposal Procedure:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, approved hazardous waste container.[1][3]

  • The container must be clearly labeled with the contents.

  • Arrange for collection by a licensed hazardous waste disposal company.

  • Do not empty into drains.[2]

3. Decontamination:

  • Thoroughly clean all equipment and work surfaces that have come into contact with this compound using an appropriate solvent or cleaning solution.

  • Dispose of any cleaning materials as hazardous waste.

Emergency First Aid Procedures

In the event of exposure to this compound, immediate first aid is crucial.[1][2][3][4]

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][3][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3][4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][3][4]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

A Receive this compound B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Ventilated Area (e.g., Fume Hood) C->D E Handle with Care Avoid Dust Formation D->E F Spill Occurs? E->F G Follow Spill Cleanup Protocol F->G Yes H Store Properly in a Cool, Dry, Well-Ventilated Place F->H No G->H I Dispose of Waste in Designated Hazardous Waste Container H->I J Decontaminate Work Area and Equipment I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.